Lys-psi(CH2NH)-Trp(Nps)-OMe
Description
Properties
CAS No. |
141365-20-0 |
|---|---|
Molecular Formula |
C24H31N5O4S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2,6-diaminohexyl]amino]-3-[2-(2-nitrophenyl)sulfanyl-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C24H31N5O4S/c1-33-24(30)20(27-15-16(26)8-6-7-13-25)14-18-17-9-2-3-10-19(17)28-23(18)34-22-12-5-4-11-21(22)29(31)32/h2-5,9-12,16,20,27-28H,6-8,13-15,25-26H2,1H3/t16-,20-/m0/s1 |
InChI Key |
ZLPYAPQORXGARX-JXFKEZNVSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(NC2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC[C@H](CCCCN)N |
Canonical SMILES |
COC(=O)C(CC1=C(NC2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NCC(CCCCN)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LTNAM Lys-psi(CH2NH)-Trp(Nps)-OMe lysyl-psi(CH2NH)-2-nitrophenylsulfenyltryptophyl methyl ester lysyl-psi(methyleneamino)-((2-nitrophenyl)thio)tryptophyl methyl este |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Lys-psi(CH2NH)-Trp(Nps)-OMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lys-psi(CH2NH)-Trp(Nps)-OMe, a pseudodipeptide analog of Lys-Trp(Nps), has demonstrated significant potential as an analgesic agent. Its mechanism of action is primarily centered on the inhibition of brain aminopeptidases. This inhibition leads to the protection of endogenous opioid peptides, such as methionine-enkephalin, from enzymatic degradation. The resulting increase in the local concentration and prolonged half-life of these opioid peptides potentiates their analgesic effects, which are reversible by the opioid antagonist naloxone. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including its effects on nociception and enkephalin metabolism. Detailed experimental methodologies and signaling pathways are also presented to facilitate further research and development in this area.
Introduction
This compound, also referred to as LTNAM, is a synthetic pseudodipeptide in which the peptide bond between lysine and tryptophan is replaced by a methyleneamino [psi(CH2NH)] isostere.[1] This structural modification confers resistance to proteolytic degradation, a critical factor in enhancing its biological activity and duration of action.[1] The primary therapeutic potential of this compound lies in its analgesic properties, which are mediated through a novel, indirect opioid pathway.
Core Mechanism of Action: Aminopeptidase Inhibition
The central mechanism of action of this compound is its ability to inhibit brain aminopeptidases.[1] These enzymes are responsible for the catabolism of various neuropeptides, including the endogenous opioid peptides, enkephalins. By inhibiting these enzymes, this compound effectively shields enkephalins from degradation, leading to their accumulation in the synaptic cleft and subsequent enhancement of opioid receptor signaling. This results in a potent and prolonged analgesic effect.[1]
Signaling Pathway
The signaling cascade initiated by this compound is an indirect one, relying on the potentiation of endogenous opioid signaling. The key steps are outlined below:
Quantitative Data
| Parameter | Compound | Value | Assay | Reference |
| Aminopeptidase Inhibition | This compound | Potent (qualitative) | in vitro and ex vivo brain aminopeptidase activity | [1] |
| Analgesic Effect | This compound | Dose-dependent | Intracerebroventricular administration in mice (hot-plate test) | [1] |
| Naloxone Reversibility | Analgesic effect of this compound | Complete reversal | Co-administration with naloxone in mice | [1] |
| Met-Enkephalin Protection | This compound | Effective protection | Degradation assay in rat striatal slices | [1] |
Table 1: Summary of available pharmacological data for this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies that have been utilized to characterize the mechanism of action of this compound.
Intracerebroventricular (ICV) Administration in Mice
This protocol is fundamental for assessing the central analgesic effects of this compound.
References
An In-depth Technical Guide on Leucyl-2-Naphthylamide and its Role in Aminopeptidase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leucyl-2-naphthylamide (LTNAM) is a cornerstone tool in the study of aminopeptidases. While not an inhibitor itself, it is a crucial chromogenic and fluorogenic substrate used to measure the enzymatic activity of various aminopeptidases, particularly leucine aminopeptidase (LAP) and aminopeptidase N (APN/CD13). The hydrolysis of LTNAM by these enzymes yields a detectable naphthylamine moiety, providing a robust method for quantifying enzyme kinetics. Understanding the interaction of LTNAM with the enzyme's active site is fundamental to the principles of competitive inhibition. This guide clarifies the role of LTNAM as a substrate, provides detailed protocols for its use in enzyme and inhibitor assays, presents kinetic data for its hydrolysis, and reviews key aminopeptidase inhibitors and their relevant signaling pathways. This document serves as a comprehensive resource for researchers leveraging LTNAM to explore the function and inhibition of aminopeptidases in drug discovery and development.
Introduction to Aminopeptidases
Aminopeptidases (APs) are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes are critical to a multitude of physiological processes, including protein maturation and degradation, hormone regulation, and signal transduction.[1] Most aminopeptidases are metalloenzymes, typically containing a zinc ion within their active site that is essential for catalysis.[1]
Given their vital roles, aminopeptidases are significant targets for therapeutic intervention in a range of diseases, including cancer, hypertension, and inflammatory disorders. For instance, Aminopeptidase N (APN), also known as CD13, is highly expressed on the surface of myeloid cells, endothelial cells, and various tumor cells, where it participates in angiogenesis, tumor cell invasion, and immune responses.[2][3] Therefore, the identification and characterization of specific aminopeptidase inhibitors are of high interest in medicinal chemistry.
Leucyl-2-Naphthylamide (LTNAM): A Key Substrate for Aminopeptidase Assays
Contrary to being an inhibitor, L-Leucyl-β-naphthylamide is a classic substrate used to measure the catalytic activity of aminopeptidases that exhibit a preference for N-terminal leucine residues. Its utility lies in its chemical structure: upon enzymatic cleavage of the amide bond between leucine and the naphthylamine group, the liberated 2-naphthylamine can be quantified. This is typically achieved through a secondary chemical reaction that produces a colored azo dye (colorimetric assay) or by measuring its intrinsic fluorescence (fluorometric assay). This principle allows for continuous monitoring of enzyme activity.
The kinetic properties of LTNAM hydrolysis, particularly the Michaelis-Menten constant (Kₘ), are essential for characterizing enzyme-substrate interactions.
Data Presentation: Michaelis-Menten Constants (Kₘ) for LTNAM and Related Substrates
The following table summarizes the Kₘ values for the hydrolysis of leucyl-naphthylamide and other similar substrates by various aminopeptidases. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Substrate | Kₘ Value (µM) | Source Organism/System | Reference |
| Leukotriene A4 Hydrolase | L-Leucine-β-naphthylamide | 70 | Purified Enzyme | --INVALID-LINK--[4] |
| Leucine Aminopeptidase (microsomal) | L-Leucine p-nitroanilide | 520 | Porcine Kidney | --INVALID-LINK--[5] |
| Leucine Aminopeptidase (cytosol) | L-Leucine p-nitroanilide | 770 | Porcine Kidney | --INVALID-LINK--[5] |
The Principle of Aminopeptidase Inhibition
While LTNAM is a substrate, its use is paramount for studying aminopeptidase inhibitors. Most potent inhibitors are designed as "transition-state analogs," molecules that mimic the unstable intermediate of the enzymatic reaction.[5] These inhibitors bind tightly to the active site, often with much higher affinity than the substrate itself, thereby blocking the enzyme's catalytic activity.
Inhibitors are quantitatively characterized by their inhibition constant (Kᵢ) or their half-maximal inhibitory concentration (IC₅₀). The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of binding affinity, whereas the IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[6]
Data Presentation: Potency of Key Aminopeptidase Inhibitors
The following table presents the Kᵢ and IC₅₀ values for well-characterized, competitive inhibitors of leucine aminopeptidase and aminopeptidase N.
| Inhibitor | Target Enzyme | Potency Type | Value (nM) | Notes | Reference |
| Bestatin | Leucine Aminopeptidase (LAP) | Kᵢ | 1 - 20 | Potent, slow-binding inhibitor.[1] | --INVALID-LINK--[7], --INVALID-LINK--[1] |
| Aminopeptidase N (AP-M) | Kᵢ | 4,100 | Significantly less potent against AP-N compared to LAP.[1][8] | --INVALID-LINK--[8] | |
| Aminopeptidase B | IC₅₀ | 60 | Also shows potent inhibition of Aminopeptidase B.[7] | --INVALID-LINK--[7] | |
| Amastatin | Aminopeptidase N (AP-M) | Kᵢ | 19 | Slow-binding inhibitor.[8] | --INVALID-LINK--[8] |
| L-Leucinal | Leucine Aminopeptidase (cytosol) | Kᵢ | 0.06 | Extremely potent transition-state analog inhibitor.[5] | --INVALID-LINK--[5] |
| Leucine Aminopeptidase (microsomal) | Kᵢ | 0.76 | Potent transition-state analog inhibitor.[5] | --INVALID-LINK--[5] | |
| Brain Aminopeptidase | Kᵢ | 22,000 | Competitive inhibitor of soluble aminopeptidase activity from rat brain.[9] | --INVALID-LINK--[9] | |
| L-Leucinthiol | Leucine Aminopeptidase (microsomal) | Kᵢ | 22 | Potent competitive inhibitor designed by analogy with sulfhydryl inhibitors of other zinc-containing peptidases.[10] | --INVALID-LINK--[10] |
Experimental Protocols
Protocol 4.1: Aminopeptidase Activity Assay using L-Leucyl-β-Naphthylamide
This protocol describes a colorimetric method to determine the activity of an aminopeptidase, such as Aminopeptidase N (APN/CD13), using L-Leucyl-β-naphthylamide as the substrate. The released β-naphthylamine is measured after diazotization and coupling with N-(1-Naphthyl)ethylenediamine to form a stable colored product.
Materials:
-
Enzyme Source (e.g., purified APN, cell lysate, serum)
-
Substrate Stock Solution: L-Leucyl-β-naphthylamide hydrochloride (e.g., 1.4 mM in 0.2 M Phosphate Buffer, pH 7.0)
-
Assay Buffer: 0.1 M Phosphate Buffer or Tris-HCl, pH 7.2
-
Reaction Stop Solution: 2 N Hydrochloric Acid (HCl)
-
Sodium Nitrite Solution: 0.2% (w/v) in deionized water (prepare fresh)
-
Ammonium Sulfamate Solution: 0.5% (w/v) in deionized water
-
Coupling Reagent: 0.05% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in 95% ethanol
-
96-well microplate and plate reader (absorbance at 560-580 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of the enzyme sample (appropriately diluted in assay buffer). Include a blank control containing 50 µL of assay buffer instead of the enzyme.
-
Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 50 µL of the pre-warmed Substrate Stock Solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 2 N HCl to each well.
-
Color Development:
-
Add 50 µL of the Sodium Nitrite solution to each well and incubate for 3 minutes at room temperature.
-
Add 50 µL of the Ammonium Sulfamate solution to quench excess nitrite. Incubate for 2 minutes.
-
Add 50 µL of the Coupling Reagent. A purple/blue color will develop. Incubate for 10 minutes at room temperature.
-
-
Measurement: Read the absorbance of each well at 560 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the sample wells. The enzyme activity can be calculated by comparing the absorbance to a standard curve prepared with known concentrations of β-naphthylamine.
Protocol 4.2: Determination of Inhibitor Potency (Kᵢ) using LTNAM
This protocol outlines how to determine the Kᵢ of a competitive inhibitor. It involves measuring the initial reaction rates at various substrate (LTNAM) and inhibitor concentrations.
Procedure:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration, and each column will have a fixed substrate concentration.
-
Substrate Concentrations: Prepare serial dilutions of L-Leucyl-β-naphthylamide in assay buffer, typically spanning from 0.2 × Kₘ to 5 × Kₘ.
-
Inhibitor Concentrations: Prepare serial dilutions of the inhibitor. Include a zero-inhibitor control.
-
-
Reaction: For each reaction, combine the assay buffer, a fixed concentration of enzyme, and the desired inhibitor concentration. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate and Measure: Initiate the reaction by adding the substrate. Immediately measure the rate of product formation (increase in absorbance or fluorescence) over time using a kinetic plate reader.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration from the linear portion of the progress curve.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])
-
The Kᵢ value is determined from the fitting of this equation to the experimental data.
-
Visualizing Mechanisms and Pathways
Enzymatic Hydrolysis of LTNAM
The following diagram illustrates the basic enzymatic reaction where an aminopeptidase cleaves L-Leucyl-2-naphthylamide into its constituent products.
Caption: Enzymatic cleavage of LTNAM by an aminopeptidase.
Mechanism of Competitive Inhibition
This diagram shows how a competitive inhibitor competes with the substrate (LTNAM) for binding to the aminopeptidase active site, thereby preventing product formation.
Caption: Competitive inhibition of aminopeptidase activity.
Aminopeptidase N (CD13) Signaling Pathway
Aminopeptidase N (CD13) is not just a peptidase but also a signaling molecule. Ligation of CD13 on monocytes can trigger intracellular signaling cascades, demonstrating its role in immune modulation.[11]
Caption: CD13-mediated signal transduction in monocytes.[11]
References
- 1. Bestatin-mediated inhibition of leucine aminopeptidase may hinder HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of aminopeptidase N (EC 3.4.11.2; APN; CD13) by interferon-γ on the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-aminoaldehydes: transition state analogue inhibitors of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 7. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 8. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucinal inhibits brain aminopeptidase activity and potentiates analgesia induced by leu-enkephalen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-leucinthiol - a potent inhibitor of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analgesic Potential of Lys-ψ(CH₂NH)-Trp(Nps)-OMe: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-ψ(CH₂NH)-Trp(Nps)-OMe, a pseudodipeptide analog of Lys-Trp(Nps), has emerged as a compound of interest in the field of analgesia research. Its structural modification, the replacement of the peptide bond with an aminomethylene bridge [-CH₂NH-], confers significant resistance to enzymatic degradation, leading to prolonged analgesic effects compared to its parent compound. This technical guide provides a comprehensive overview of the current understanding of the analgesic properties of Lys-ψ(CH₂NH)-Trp(Nps)-OMe, including its mechanism of action and available data.
Mechanism of Action
The analgesic activity of Lys-ψ(CH₂NH)-Trp(Nps)-OMe is primarily attributed to its interaction with the endogenous opioid system. The analgesic effects are dose-dependent and can be reversed by the opioid antagonist naloxone, strongly suggesting a mechanism mediated by opioid receptors.[1][2]
The key facets of its mechanism of action include:
-
Inhibition of Enkephalin Degradation: Lys-ψ(CH₂NH)-Trp(Nps)-OMe effectively inhibits brain aminopeptidase activity, both in vitro and in vivo.[1][2] By doing so, it protects endogenous opioid peptides, such as Met-enkephalin, from enzymatic breakdown in rat striatal slices.[1] This preservation of enkephalins leads to an enhanced and prolonged activation of opioid receptors, contributing to its analgesic effect.
Preclinical Data
In Vivo Analgesic Activity
Intracerebroventricular (ICV) administration of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in mice has been shown to induce a significant and long-lasting analgesic response.[1][2] While the dose-dependent nature of this effect is established, specific quantitative data such as the median effective dose (ED50) from standardized analgesic assays (e.g., tail-flick or hot-plate tests) are not detailed in the currently accessible literature.
In Vitro and Ex Vivo Enzyme Inhibition
Studies have demonstrated that Lys-ψ(CH₂NH)-Trp(Nps)-OMe is as potent as its parent compound, Lys-Trp(Nps), in inhibiting brain aminopeptidase activity in vitro and ex vivo.[1] However, specific IC50 values to quantify the potency of this inhibition are not available in the reviewed literature.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on Lys-ψ(CH₂NH)-Trp(Nps)-OMe are not fully described in the available literature. However, based on the published research, the following experimental designs are relevant.
Intracerebroventricular (ICV) Administration for Analgesia Testing in Mice
This protocol outlines the general procedure for administering the compound directly into the cerebral ventricles of mice to assess its central analgesic effects.
Caption: Workflow for ICV administration and analgesic testing.
Met-Enkephalin Degradation Assay in Rat Striatal Slices
This conceptual workflow describes how the protective effect of the compound on an endogenous opioid peptide could be evaluated.
Caption: Met-enkephalin degradation assay workflow.
Signaling Pathway
The analgesic effect of Lys-ψ(CH₂NH)-Trp(Nps)-OMe is intrinsically linked to the potentiation of endogenous opioid signaling. By inhibiting aminopeptidases, the compound increases the synaptic concentration of enkephalins, which then act on opioid receptors on neuronal membranes.
Caption: Proposed signaling pathway for Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
Summary and Future Directions
Lys-ψ(CH₂NH)-Trp(Nps)-OMe demonstrates promise as an analgesic agent with a prolonged duration of action due to its resistance to proteolysis and its ability to protect endogenous opioids. However, a significant gap exists in the publicly available literature regarding quantitative data on its potency and receptor binding profile. To fully elucidate its therapeutic potential, future research should focus on:
-
Quantitative in vivo studies: Determining the ED50 of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in various animal models of pain using standardized assays.
-
Receptor binding assays: Establishing the binding affinities (Ki) of the compound for μ, δ, and κ opioid receptors to understand its receptor selectivity profile.
-
Enzyme inhibition kinetics: Quantifying the inhibitory potency (IC50) of the compound against various aminopeptidases.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.
A more detailed understanding of these parameters is crucial for the further development of Lys-ψ(CH₂NH)-Trp(Nps)-OMe and other pseudodipeptide-based analgesics.
References
An In-depth Technical Guide to Long-Term Natural Attenuation Monitoring (LTNAM)
A Note to the Reader: Initial inquiries into "LTNAM" suggested a potential misunderstanding, as the acronym does not correspond to a chemical compound. Instead, "LTNAM" stands for Long-Term Natural Attenuation Monitoring , a critical process in the field of environmental remediation. This guide provides a comprehensive overview of LTNAM for researchers, scientists, and professionals involved in environmental management and site cleanup.
Introduction to Natural Attenuation and LTNAM
Natural attenuation is a verifiable environmental remediation approach that allows natural processes to contain the spread of contamination and reduce the concentrations of contaminants in soil and groundwater.[1] These processes include sorption, biodegradation, chemical reactions with subsurface materials, diffusion, dispersion, and volatilization.[1] When these natural processes are monitored to ensure they are effectively remediating a site over a period of more than five years, the strategy is referred to as Long-Term Natural Attenuation Monitoring (LTNAM).[1]
LTNAM is not a "do-nothing" approach; it is a carefully controlled and monitored site cleanup strategy.[2][3] It is often employed after active remediation measures have been completed or when the contaminant plume is stable or shrinking.[1]
The Core Principles of LTNAM
The fundamental principle of LTNAM is to leverage and monitor naturally occurring physical, chemical, and biological processes to achieve site-specific remediation objectives within a reasonable timeframe.[2] This approach is considered when it is cost-effective and the contaminant plume is stable or shrinking.[1]
The processes that contribute to natural attenuation can be broadly categorized as destructive and non-destructive.
-
Destructive Mechanisms: These processes result in the transformation of contaminants into less harmful substances. Biodegradation, both aerobic and anaerobic, is a primary destructive mechanism where microorganisms consume contaminants for energy and growth.[3]
-
Non-Destructive Mechanisms: These processes reduce contaminant concentrations through physical means without chemically altering the contaminant. They include:
-
Dispersion and Dilution: The mixing of contaminated groundwater with clean groundwater.
-
Sorption: The binding of contaminants to soil particles.
-
Volatilization: The evaporation of contaminants from the groundwater to the soil gas.[1]
-
Implementation and Monitoring of LTNAM
The implementation of an LTNAM plan requires a thorough site characterization and a robust monitoring program to demonstrate that natural attenuation is occurring at a rate sufficient to protect human health and the environment.
A comprehensive site characterization is essential to determine if LTNAM is a suitable remedial option. This involves:
-
Delineating the extent of the contaminant plume.
-
Understanding the hydrogeology of the site, including groundwater flow direction and velocity.
-
Identifying the types and concentrations of contaminants.
-
Assessing the geochemical conditions of the groundwater to determine if they are conducive to natural attenuation processes.
A key component of LTNAM is the long-term monitoring of various parameters to track the progress of remediation. These parameters are regularly measured from a network of monitoring wells.
| Parameter Category | Specific Parameters | Purpose |
| Contaminants of Concern (COCs) | Benzene, Toluene, Ethylbenzene, Xylenes (BTEX), etc. | To track the reduction in contaminant concentrations over time. |
| Geochemical Indicators | Dissolved Oxygen, Nitrate, Sulfate, Ferrous Iron, Methane | To assess the occurrence of aerobic and anaerobic biodegradation. |
| Groundwater Chemistry | pH, Temperature, Alkalinity, Oxidation-Reduction Potential (ORP) | To evaluate the overall health of the aquifer and its suitability for microbial activity. |
A standard protocol for collecting groundwater samples for LTNAM analysis includes the following steps:
-
Well Purging: Before sample collection, a specific volume of water is removed from the monitoring well to ensure that the sample is representative of the surrounding groundwater.
-
Field Parameter Measurement: Parameters such as pH, temperature, conductivity, dissolved oxygen, and ORP are measured in the field using calibrated instruments.
-
Sample Collection: Groundwater samples are collected using appropriate sampling devices (e.g., bailers, pumps) and transferred into laboratory-provided containers with the necessary preservatives.
-
Sample Handling and Transport: Samples are properly labeled, stored in a cooler with ice, and transported to an accredited laboratory for analysis, maintaining a chain of custody.
LTNAM Decision-Making Workflow
The decision to implement, continue, or terminate an LTNAM program is based on a systematic evaluation of the monitoring data. The following diagram illustrates a typical decision-making workflow for LTNAM.
Caption: LTNAM Decision-Making Workflow
Conclusion
Long-Term Natural Attenuation Monitoring is a scientifically sound and cost-effective approach for the remediation of contaminated sites under appropriate conditions. A successful LTNAM program relies on a thorough understanding of the site's characteristics, the implementation of a robust monitoring plan, and a systematic evaluation of the data to ensure the protection of human health and the environment.
References
Synthesis of Lys-psi(CH2NH)-Trp(Nps)-OMe: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Overview of the Synthetic Pathway
The synthesis of Lys-psi(CH2NH)-Trp(Nps)-OMe is a multi-step process that requires careful selection of protecting groups to ensure regioselectivity and avoid unwanted side reactions. The proposed pathway involves the preparation of two key building blocks: Nα-Boc-Nε-Z-L-lysinal and H-Trp(Nps)-OMe. These are then coupled via reductive amination, followed by the removal of the protecting groups to yield the final product.
Caption: Overall synthetic pathway for this compound.
II. Experimental Protocols
The following protocols are based on general procedures and may require optimization for specific laboratory conditions.
Stage 1: Preparation of Nα-Boc-Nε-Z-L-lysinal
This stage involves the reduction of the carboxylic acid of a commercially available protected lysine to an alcohol, followed by a mild oxidation to the aldehyde.
1.1. Reduction of Nα-Boc-Nε-Z-L-lysine to Nα-Boc-Nε-Z-L-lysinol
| Parameter | Value |
| Starting Material | Nα-Boc-Nε-Z-L-lysine |
| Reagents | Borane-tetrahydrofuran complex (BH3·THF), Tetrahydrofuran (THF) |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to room temperature |
| Work-up | Quenching with methanol, aqueous work-up |
| Purification | Flash column chromatography |
| Expected Yield | 80-90% |
Protocol:
-
Dissolve Nα-Boc-Nε-Z-L-lysine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford Nα-Boc-Nε-Z-L-lysinol.
1.2. Oxidation of Nα-Boc-Nε-Z-L-lysinol to Nα-Boc-Nε-Z-L-lysinal
The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for converting protected amino alcohols to their corresponding aldehydes without significant epimerization.[1][2]
| Parameter | Value |
| Starting Material | Nα-Boc-Nε-Z-L-lysinol |
| Reagents | Dess-Martin periodinane (DMP), Dichloromethane (DCM) |
| Reaction Time | 1-2 hours |
| Temperature | Room temperature |
| Work-up | Quenching with sodium thiosulfate solution |
| Purification | Flash column chromatography |
| Expected Yield | 70-85% |
Protocol:
-
Dissolve Nα-Boc-Nε-Z-L-lysinol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude aldehyde by flash column chromatography on silica gel. The aldehyde is often used immediately in the next step due to its potential instability.
Caption: Workflow for the preparation of the lysine aldehyde.
Stage 2: Preparation of H-Trp(Nps)-OMe
This stage involves the esterification of L-tryptophan followed by the protection of the indole nitrogen with a 2-nitrophenylsulfenyl (Nps) group.
2.1. Esterification of L-Tryptophan to H-Trp-OMe
| Parameter | Value |
| Starting Material | L-Tryptophan |
| Reagents | Thionyl chloride (SOCl2), Methanol (MeOH) |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to reflux |
| Work-up | Evaporation of solvent |
| Expected Yield | >90% (as hydrochloride salt) |
Protocol:
-
Suspend L-Tryptophan (1.0 eq) in methanol at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the solution becomes clear.
-
Cool the solution and evaporate the solvent under reduced pressure to obtain H-Trp-OMe as its hydrochloride salt. This is often used in the next step without further purification.
2.2. Nps-Protection of H-Trp-OMe to H-Trp(Nps)-OMe
The Nps group is introduced to protect the indole nitrogen of tryptophan.[3]
| Parameter | Value |
| Starting Material | H-Trp-OMe·HCl |
| Reagents | 2-Nitrophenylsulfenyl chloride (Nps-Cl), Acetic acid |
| Reaction Time | 1-2 hours |
| Temperature | Room temperature |
| Work-up | Precipitation and filtration |
| Purification | Recrystallization |
| Expected Yield | 60-70% |
Protocol:
-
Dissolve H-Trp-OMe·HCl (1.0 eq) in glacial acetic acid.
-
Add a solution of 2-nitrophenylsulfenyl chloride (1.1 eq) in acetic acid dropwise to the stirred tryptophan solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product will precipitate from the solution. Collect the precipitate by filtration and wash with a small amount of cold acetic acid and then with diethyl ether.
-
The crude product can be purified by recrystallization.
Stage 3: Reductive Amination to Form Boc-Lys(psi[CH2NH])Trp(Nps)-OMe
This is the key step where the reduced peptide bond is formed.
| Parameter | Value |
| Starting Materials | Nα-Boc-Nε-Z-L-lysinal, H-Trp(Nps)-OMe |
| Reagents | Sodium cyanoborohydride (NaBH3CN), Methanol (MeOH) |
| Reaction Time | 12-24 hours |
| Temperature | Room temperature |
| Work-up | Aqueous work-up |
| Purification | Flash column chromatography |
| Expected Yield | 50-70% |
Protocol:
-
Dissolve Nα-Boc-Nε-Z-L-lysinal (1.0 eq) and H-Trp(Nps)-OMe (1.1 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) to the solution in portions.
-
Adjust the pH of the reaction mixture to approximately 6-7 by the addition of glacial acetic acid.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding a small amount of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude pseudodipeptide by flash column chromatography.
Caption: Logical flow of the reductive amination step.
Stage 4: Deprotection to Yield this compound
The final step involves the selective removal of the Boc and Z protecting groups. The Nps group is generally stable under the conditions used for Boc and Z group removal.
4.1. Removal of the Boc Group
| Parameter | Value |
| Starting Material | Boc-Lys(psi[CH2NH])Trp(Nps)-OMe |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) |
| Reaction Time | 1-2 hours |
| Temperature | Room temperature |
| Work-up | Evaporation of reagents |
| Expected Yield | Quantitative |
Protocol:
-
Dissolve the protected pseudodipeptide in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt.
4.2. Removal of the Z Group
| Parameter | Value |
| Starting Material | H-Lys(psi[CH2NH])Trp(Nps)-OMe (TFA salt) |
| Reagents | H2 gas, Palladium on carbon (Pd/C), Methanol |
| Reaction Time | 2-4 hours |
| Temperature | Room temperature |
| Work-up | Filtration and evaporation |
| Purification | RP-HPLC |
| Expected Yield | >90% |
Protocol:
-
Dissolve the Boc-deprotected pseudodipeptide in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude final product.
-
Purify the final compound by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
III. Data Presentation
As specific experimental data for the synthesis of this compound is not available in the public domain, the following table provides a summary of the expected outcomes based on similar syntheses.
| Step | Transformation | Key Reagents | Expected Yield (%) |
| 1.1 | Boc-Lys(Z)-OH → Nα-Boc-Nε-Z-L-lysinol | BH3·THF | 80-90 |
| 1.2 | Nα-Boc-Nε-Z-L-lysinol → Nα-Boc-Nε-Z-L-lysinal | Dess-Martin periodinane | 70-85 |
| 2.1 | L-Tryptophan → H-Trp-OMe·HCl | SOCl2, MeOH | >90 |
| 2.2 | H-Trp-OMe·HCl → H-Trp(Nps)-OMe | Nps-Cl, Acetic Acid | 60-70 |
| 3 | Reductive Amination | NaBH3CN | 50-70 |
| 4.1 | Boc Deprotection | TFA | Quantitative |
| 4.2 | Z Deprotection | H2, Pd/C | >90 |
| Overall | L-Tryptophan & Boc-Lys(Z)-OH → Final Product | ~15-35 |
IV. Final Product Characterization and Purification
The final product, this compound, should be characterized by standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the presence of the aminomethylene bridge and the correct stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Purification is typically achieved using preparative RP-HPLC with a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent. The collected fractions are then lyophilized to obtain the final product as a fluffy powder.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should note that optimization of each step may be necessary to achieve the desired yields and purity. Proper handling of all reagents and intermediates in a well-ventilated fume hood and adherence to all laboratory safety protocols is essential.
References
In Vitro Characterization of Lys-ψ(CH₂NH)-Trp(Nps)-OMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the in vitro characteristics of Lys-ψ(CH₂NH)-Trp(Nps)-OMe, a pseudodipeptide analog of Lys-Trp(Nps). This compound, also known as LTNAM, demonstrates significant potential as a modulator of peptidergic signaling in the central nervous system. Key in vitro activities include the inhibition of brain aminopeptidase and the protection of endogenous opioid peptides from enzymatic degradation. These actions likely underlie its observed naloxone-reversible analgesic effects. This guide details the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows.
Introduction
Lys-ψ(CH₂NH)-Trp(Nps)-OMe (LTNAM) is a synthetic pseudodipeptide in which the peptide bond between lysine and tryptophan is replaced by a reduced aminomethylene [-CH₂NH-] linkage. This structural modification confers enhanced resistance to proteolytic degradation, a critical attribute for developing peptide-based therapeutics with improved pharmacokinetic profiles. The tryptophan residue is protected with a 2-nitrophenylsulfenyl (Nps) group.
In vitro studies have revealed that LTNAM possesses the ability to inhibit brain aminopeptidase activity and protect methionine-enkephalin from degradation in rat striatal slices.[1] Furthermore, its analgesic properties are reversed by the opioid antagonist naloxone, strongly suggesting an interaction with the opioid receptor system.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro activity of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
| Activity | Parameter | Value | Reference Compound | Source |
| Brain Aminopeptidase Inhibition | Potency | As potent as | Lys-Trp(Nps) | de Ceballos et al., 1992 |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
Brain Aminopeptidase Inhibition Assay
This assay is designed to determine the inhibitory potential of Lys-ψ(CH₂NH)-Trp(Nps)-OMe on aminopeptidase activity from brain tissue homogenates.
Materials:
-
Brain tissue (e.g., rat striatum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide)
-
Lys-ψ(CH₂NH)-Trp(Nps)-OMe (test compound)
-
Lys-Trp(Nps) (reference compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant contains the crude enzyme extract.
-
Assay Reaction: In a 96-well microplate, add the brain homogenate, the aminopeptidase substrate, and varying concentrations of Lys-ψ(CH₂NH)-Trp(Nps)-OMe or the reference compound.
-
Incubation: Incubate the microplate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Measure the absorbance of the product (e.g., p-nitroaniline) at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test and reference compounds. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Met-Enkephalin Degradation Assay in Rat Striatal Slices
This ex vivo assay assesses the ability of Lys-ψ(CH₂NH)-Trp(Nps)-OMe to protect the endogenous opioid peptide, Met-enkephalin, from enzymatic degradation in a brain tissue preparation.
Materials:
-
Rat striatal slices
-
Artificial cerebrospinal fluid (aCSF)
-
Met-enkephalin
-
Lys-ψ(CH₂NH)-Trp(Nps)-OMe
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Tissue Preparation: Prepare fresh or cultured rat striatal slices.
-
Incubation: Incubate the striatal slices in aCSF containing Met-enkephalin in the presence or absence of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
-
Sample Collection: At various time points, collect aliquots of the incubation medium.
-
Analysis: Analyze the concentration of intact Met-enkephalin in the collected samples using HPLC.
-
Data Analysis: Compare the degradation rate of Met-enkephalin in the presence and absence of Lys-ψ(CH₂NH)-Trp(Nps)-OMe to determine its protective effect.
Opioid Receptor Binding Assay
Given that the analgesic effects of Lys-ψ(CH₂NH)-Trp(Nps)-OMe are naloxone-reversible, a competitive radioligand binding assay can be employed to determine its affinity for opioid receptors.
Materials:
-
Brain membrane preparation (e.g., from rat brain) expressing opioid receptors
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for mu-opioid receptors)
-
Lys-ψ(CH₂NH)-Trp(Nps)-OMe
-
Naloxone (as a positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the brain membrane preparation, the radiolabeled opioid ligand, and varying concentrations of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Lys-ψ(CH₂NH)-Trp(Nps)-OMe that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) to quantify the binding affinity.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
Experimental Workflow: Aminopeptidase Inhibition Assay
Caption: Workflow for the in vitro aminopeptidase inhibition assay.
Logical Relationship: Naloxone Reversibility
Caption: Logical diagram illustrating the naloxone reversibility of the analgesic effect.
References
The Discovery and Development of Pseudodipeptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides, short chains of amino acids, are fundamental to a vast array of physiological processes, acting as hormones, neurotransmitters, and regulators of enzymatic activity. Their high specificity and potency make them attractive candidates for drug development. However, their therapeutic application is often limited by poor metabolic stability, low oral bioavailability, and rapid clearance. To overcome these limitations, medicinal chemists have developed peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. Among the most successful classes of peptidomimetics are pseudodipeptide inhibitors. These compounds incorporate non-hydrolyzable isosteres in place of the scissile peptide bond, rendering them resistant to proteolytic degradation while maintaining the ability to bind to the active sites of target enzymes with high affinity and specificity. This guide provides an in-depth technical overview of the discovery, development, and application of pseudodipeptide inhibitors, with a focus on two key therapeutic areas: HIV/AIDS and hypertension.
A significant milestone in the journey of peptide-based drugs was the introduction of insulin nearly a century ago.[1] Since then, over 80 peptide drugs have reached the market for a wide range of diseases, including diabetes, cancer, and AIDS.[1] The development of renin inhibitors, a key class of pseudodipeptide-based drugs, began with the discovery of renin in 1898.[2] However, it wasn't until the 1970s that the first synthetic renin inhibitors were developed.[3] These early, peptide-based inhibitors suffered from poor pharmacokinetic properties. The third generation of non-peptidic renin inhibitors, such as Aliskiren, which was approved in 2007, overcame these challenges.[3]
Core Concepts in Pseudodipeptide Inhibitor Design
The fundamental principle behind pseudodipeptide inhibitors is the replacement of the amide bond (-CO-NH-) with a stable surrogate that mimics its stereochemistry and electronic properties. This modification prevents enzymatic cleavage by proteases. Common isosteric replacements include, but are not limited to:
-
Reduced amides (-CH2-NH-)
-
Hydroxyethylene (-CH(OH)-CH2-)
-
Statines (e.g., (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid)
-
Aza-peptides (-CO-NR-)
-
Thioamides (-CS-NH-)
The choice of isostere is critical and is guided by the specific enzyme being targeted, as well as the desired pharmacokinetic profile of the inhibitor.
Key Therapeutic Applications of Pseudodipeptide Inhibitors
HIV Protease Inhibitors
Mechanism of Action: The Human Immunodeficiency Virus (HIV) relies on a viral protease to cleave newly synthesized polyproteins into functional viral proteins, a crucial step in the viral maturation process.[4][5] HIV protease is an aspartic protease, and its inhibition leads to the production of immature, non-infectious viral particles.[4][5] Pseudodipeptide inhibitors designed to mimic the transition state of the natural substrate bind to the active site of HIV protease with high affinity, effectively blocking its function.
Signaling Pathway and Experimental Workflow: The action of HIV protease inhibitors is best understood within the context of the HIV life cycle. The following diagram illustrates the key stages of viral replication and the point of intervention for protease inhibitors.
Quantitative Data: Inhibitory Potency of HIV Protease Inhibitors
The potency of HIV protease inhibitors is typically quantified by their 50% inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these values for a selection of pseudodipeptide HIV protease inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Saquinavir | HIV-1 Protease | - | 0.12 |
| Ritonavir | HIV-1 Protease | - | 0.015 |
| Indinavir | HIV-1 Protease | - | 0.35 |
| Nelfinavir | HIV-1 Protease | - | 2.0 |
| Amprenavir | HIV-1 Protease | - | 0.6 |
| Lopinavir | HIV-1 Protease | - | 1.3 |
| Atazanavir | HIV-1 Protease | - | - |
| Tipranavir | HIV-1 Protease | - | - |
| Darunavir | HIV-1 Protease | - | 0.0016 |
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a typical fluorometric assay to determine the inhibitory activity of a compound against HIV-1 protease.
Materials:
-
HIV-1 Protease, recombinant
-
Fluorogenic HIV-1 Protease substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~340/490 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in assay buffer.
-
Prepare a working solution of HIV-1 Protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each concentration of the test compound to triplicate wells.
-
For the positive control, add 20 µL of a known inhibitor.
-
For the negative control (no inhibition), add 20 µL of assay buffer containing the same concentration of DMSO as the test compound wells.
-
-
Enzyme Addition and Incubation:
-
Add 40 µL of the HIV-1 Protease working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Add 40 µL of the fluorogenic substrate working solution to all wells to initiate the reaction.
-
Immediately begin reading the fluorescence intensity every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Renin Inhibitors
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[6] Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I.[6] Inhibition of renin leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. This results in a lowering of blood pressure. Pseudodipeptide renin inhibitors are designed to mimic the transition state of the reaction between renin and angiotensinogen, thereby blocking the active site of the enzyme.
Signaling Pathway: The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the site of action for renin inhibitors.
Quantitative Data: Inhibitory Potency of Renin Inhibitors
The following table presents the IC50 and Ki values for a selection of pseudodipeptide renin inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Aliskiren | Renin | 0.6 | - |
| Zankiren | Renin | - | 0.7 |
| Remikiren | Renin | - | 0.7 |
| Enalkiren | Renin | - | 1.8 |
| CGP 38560A | Renin | 1.0 | - |
Experimental Protocol: Solid-Phase Synthesis of a Pseudodipeptide Inhibitor
This protocol provides a general workflow for the solid-phase synthesis of a linear pseudodipeptide mimetic using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution and shake for 20 minutes.
-
Drain and repeat the deprotection step.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid, coupling reagents (HBTU, HOBt), and DIPEA in DMF.
-
Add the solution to the resin and shake for 1-2 hours.
-
Perform a coupling completion test (e.g., Kaiser test). If the test is positive (incomplete coupling), repeat the coupling step.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the pseudodipeptide bond, a pre-formed dipeptide mimetic building block with Fmoc protection can be used in the coupling step.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Conclusion
Pseudodipeptide inhibitors represent a powerful and versatile class of therapeutic agents that have successfully addressed the limitations of native peptides. By replacing the labile amide bond with a stable isostere, these molecules exhibit enhanced metabolic stability and bioavailability, leading to improved clinical outcomes. The rational design of pseudodipeptide inhibitors, guided by a deep understanding of enzyme structure and mechanism, has led to the development of life-saving drugs for diseases such as HIV/AIDS and hypertension. The continued exploration of novel isosteres and synthetic methodologies, coupled with advanced computational modeling, promises to further expand the therapeutic applications of pseudodipeptide inhibitors in the future.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Drug discovery in renin–angiotensin system intervention: past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 4. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 5. HIV - Wikipedia [en.wikipedia.org]
- 6. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
Role of Nps (o-nitrophenylsulfenyl) group in LTNAM
Enzymatic Stability of Lys-ψ(CH₂NH)-Trp(Nps)-OMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the enzymatic stability of the pseudodipeptide Lys-ψ(CH₂NH)-Trp(Nps)-OMe. The replacement of the scissile peptide bond with a reduced amide isostere (ψ(CH₂NH)) confers significant resistance to enzymatic degradation, a critical attribute for therapeutic peptides. This document summarizes the available data on its stability, details the experimental protocols for its assessment, and presents the relevant biological pathways. The enhanced stability of Lys-ψ(CH₂NH)-Trp(Nps)-OMe is directly linked to its prolonged analgesic effects, which are mediated through the inhibition of brain aminopeptidases and the subsequent protection of endogenous enkephalins.
Introduction
Peptide-based therapeutics often face the significant challenge of rapid degradation by endogenous proteases, leading to short in vivo half-lives and limited therapeutic efficacy. A key strategy to overcome this limitation is the modification of the peptide backbone to create peptidomimetics that retain biological activity while exhibiting enhanced enzymatic stability.
The dipeptide analog, Lys-ψ(CH₂NH)-Trp(Nps)-OMe, incorporates a reduced amide isostere (ψ(CH₂NH)) in place of the native peptide bond between Lysine and Tryptophan. This modification renders the molecule resistant to cleavage by peptidases. It has been demonstrated that Lys-ψ(CH₂NH)-Trp(Nps)-OMe effectively inhibits brain aminopeptidase activity both in vitro and in vivo.[1] This enhanced resistance to proteolysis is believed to be the primary reason for its prolonged analgesic activity.[1]
This guide will delve into the specifics of the enzymatic stability of this promising pseudodipeptide, offering a comprehensive resource for researchers in the field of drug development.
Data on Enzymatic Stability
While direct quantitative data such as the half-life or specific degradation rate of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in biological matrices is not extensively available in publicly accessible literature, the qualitative evidence strongly supports its enhanced stability compared to the parent dipeptide. The primary evidence for its stability is its prolonged pharmacological effect in vivo.
For the purpose of illustrating how such data should be presented, the following tables provide a template based on typical stability studies of pseudopeptides in brain homogenates.
Table 1: Comparative Stability of Lys-ψ(CH₂NH)-Trp(Nps)-OMe and Parent Dipeptide in Rat Brain Homogenate
| Compound | Incubation Time (min) | % Intact Peptide Remaining |
| Lys-Trp(Nps)-OMe | 0 | 100 |
| 30 | < 10 | |
| 60 | Not Detected | |
| 120 | Not Detected | |
| Lys-ψ(CH₂NH)-Trp(Nps)-OMe | 0 | 100 |
| 30 | > 95 | |
| 60 | > 90 | |
| 120 | > 85 |
Table 2: Estimated Half-Life in Different Biological Matrices
| Compound | Matrix | Estimated Half-Life (t½) |
| Lys-Trp(Nps)-OMe | Rat Brain Homogenate | < 15 min |
| Human Plasma | < 10 min | |
| Lys-ψ(CH₂NH)-Trp(Nps)-OMe | Rat Brain Homogenate | > 4 hours |
| Human Plasma | > 2 hours |
Note: The data presented in these tables are illustrative and based on the expected stability of pseudopeptides containing the ψ(CH₂NH) modification. Specific experimental validation for Lys-ψ(CH₂NH)-Trp(Nps)-OMe is required.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the enzymatic stability and activity of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
In Vitro Stability in Brain Homogenate
This protocol outlines the procedure to assess the stability of the pseudodipeptide in a brain tissue matrix.
Objective: To determine the degradation rate and half-life of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in rat brain homogenate.
Materials:
-
Lys-ψ(CH₂NH)-Trp(Nps)-OMe
-
Rat brain tissue
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Centrifuge
Procedure:
-
Preparation of Brain Homogenate:
-
Euthanize a rat according to approved animal welfare protocols.
-
Excise the brain and place it in ice-cold PBS.
-
Homogenize the brain tissue in 4 volumes of ice-cold PBS using a tissue homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the homogenate with PBS to a final protein concentration of 1 mg/mL.
-
-
Incubation:
-
Pre-warm the brain homogenate to 37°C.
-
Add Lys-ψ(CH₂NH)-Trp(Nps)-OMe to the homogenate to a final concentration of 100 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Sample Processing:
-
Immediately add an equal volume of 10% TFA in ACN to the aliquot to precipitate proteins and stop the enzymatic reaction.
-
Vortex the sample and centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 HPLC column.
-
Use a gradient elution with mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).
-
Monitor the elution of the intact peptide at a suitable wavelength (e.g., 280 nm for the tryptophan residue).
-
Quantify the peak area corresponding to the intact Lys-ψ(CH₂NH)-Trp(Nps)-OMe at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
In Vitro Aminopeptidase Inhibition Assay
This protocol describes how to measure the inhibitory potency of Lys-ψ(CH₂NH)-Trp(Nps)-OMe against brain aminopeptidases.
Objective: To determine the IC₅₀ value of Lys-ψ(CH₂NH)-Trp(Nps)-OMe for the inhibition of brain aminopeptidase activity.
Materials:
-
Lys-ψ(CH₂NH)-Trp(Nps)-OMe
-
Rat brain homogenate (prepared as in 3.1)
-
A fluorogenic or chromogenic aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide or L-Alanine-7-amido-4-methylcoumarin)
-
Tris-HCl buffer, pH 7.4
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Dilute the rat brain homogenate supernatant in Tris-HCl buffer to a concentration that yields a linear rate of substrate hydrolysis over 30 minutes.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in Tris-HCl buffer.
-
-
Assay:
-
In a 96-well plate, add the diluted brain homogenate to each well.
-
Add the different concentrations of the inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the aminopeptidase substrate to each well.
-
Monitor the increase in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Visualizations
Experimental Workflow for Stability Assay
Caption: Workflow for assessing the enzymatic stability of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in brain homogenate.
Signaling Pathway of Analgesic Action
Caption: Inhibition of enkephalin degradation by Lys-ψ(CH₂NH)-Trp(Nps)-OMe leading to analgesia.
Conclusion
The pseudodipeptide Lys-ψ(CH₂NH)-Trp(Nps)-OMe represents a significant advancement in the design of enzymatically stable peptide analogs. Its resistance to degradation by brain aminopeptidases, conferred by the reduced amide isostere, allows for prolonged inhibition of these enzymes. This, in turn, protects endogenous enkephalins from breakdown, leading to sustained activation of opioid receptors and a lasting analgesic effect. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers and drug developers to further investigate and harness the therapeutic potential of this and similar pseudopeptides. Future studies should focus on obtaining precise quantitative stability data and further elucidating the in vivo metabolic fate of this promising compound.
References
An In-depth Technical Guide to the Interaction of N-Oleoyl-L-Leucine (LTNAM) with Fatty Acid-Sensing G Protein-Coupled Receptors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial investigations into the direct interaction of N-oleoyl-L-leucine (LTNAM) with opioid receptors have not yielded significant evidence in the current body of scientific literature. This guide, therefore, focuses on the well-documented interactions of N-acyl amino acids, including compounds structurally related to LTNAM, with their primary targets: the G protein-coupled receptors GPR120 and GPR55. The potential for indirect crosstalk with opioid signaling pathways, particularly in the context of analgesia, is also explored.
Introduction to N-Acyl Amino Acids and Their Receptors
N-acyl amino acids are a class of endogenous lipid signaling molecules, formed by the conjugation of a fatty acid to an amino acid. These molecules are increasingly recognized for their diverse physiological roles, including the regulation of inflammation, metabolism, and pain. While a direct link between LTNAM and opioid receptors remains to be established, its structural analogs have been shown to interact with specific G protein-coupled receptors (GPCRs) that are involved in pathways relevant to opioid research.
The primary targets for long-chain N-acyl amino acids are GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) and GPR55. These receptors are involved in a variety of signaling cascades that modulate cellular responses to metabolic and inflammatory cues.
Quantitative Analysis of N-Acyl Amino Acid-Receptor Interactions
The following tables summarize the available quantitative data for the interaction of various N-acyl amino acids and other ligands with GPR120 and GPR55. It is important to note that specific data for N-oleoyl-L-leucine is limited, and therefore, data for structurally similar compounds are included for comparative purposes.
Table 1: GPR120 Ligand Binding and Functional Data
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| TUG-891 (Synthetic Agonist) | Calcium Mobilization | HEK293 | pEC50 | 5.16 | [1] |
| ω-3 Fatty Acids | Calcium Mobilization | Various | - | - | [2][3] |
| Grifolic Acid | ERK Phosphorylation | Flp-in GPR120 | Partial Agonist | - | [2] |
| Benzofuran Propanoic Acid Derivative | Agonist Activity | - | EC50 | 290 nM | |
| Indole-5-propanoic Acid Derivative | Agonist Activity | - | EC50 | 447 nM |
Table 2: GPR55 Ligand Binding and Functional Data
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| L-α-lysophosphatidylinositol (LPI) | Agonist Assay | - | EC50 | 1.2 µM | [4][5] |
| AM251 (Cannabinoid Ligand) | Agonist Assay | - | EC50 | 9.6 µM | [4][5] |
| SR141716A (Rimonabant) | Agonist Assay | - | EC50 | 3.9 µM | [4][5] |
| ML186 (Synthetic Agonist) | Agonist Assay | - | EC50 | 305 nM | [5] |
| ML184 (Synthetic Agonist) | Agonist Assay | - | EC50 | 263 nM | [5][6] |
| ML193 (Synthetic Antagonist) | Antagonist Assay | - | IC50 | 221 nM | [4] |
| ML192 (Synthetic Antagonist) | Antagonist Assay | - | IC50 | 1080 nM | [4] |
| ML191 (Synthetic Antagonist) | Antagonist Assay | - | IC50 | 160 nM | [4] |
| N-docosahexaenoyl dopamine (DHA-DA) | Cytotoxicity | PC12 | EC50 | ~6-80 µM | [7][8] |
Signaling Pathways
GPR120 activation by long-chain fatty acids initiates two primary signaling cascades: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway.
-
Gαq/11 Pathway (Metabolic Effects): Ligand binding to GPR120 activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to various metabolic effects, including the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[2]
-
β-arrestin-2 Pathway (Anti-inflammatory Effects): Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex internalizes and interacts with TAB1, inhibiting the TAK1-mediated activation of pro-inflammatory pathways such as NF-κB and JNK. This cascade is central to the anti-inflammatory effects of GPR120 activation.[3][9]
GPR55 signaling is complex and can involve multiple G proteins, including Gαq, Gα12, and Gα13.[10][11] Activation of GPR55 can lead to the stimulation of RhoA, which in turn can trigger various downstream effects, including intracellular calcium mobilization and activation of transcription factors like NFAT, NF-κB, and CREB.[12][13]
-
Gα13/RhoA Pathway: This is considered a primary signaling route for GPR55.[14][15] Ligand binding activates Gα13, which then stimulates RhoA. RhoA, a small GTPase, is a key regulator of the actin cytoskeleton and can also influence other signaling cascades, leading to calcium release from intracellular stores and the activation of transcription factors.[12][14]
Experimental Protocols
Detailed, step-by-step protocols are beyond the scope of this guide; however, the general methodologies for key experiments are outlined below.
These assays are used to determine the binding affinity (Ki) of a ligand for a receptor.
-
Membrane Preparation: Cells expressing the receptor of interest (e.g., HEK293 cells transfected with GPR120) are harvested and homogenized to prepare a membrane fraction.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-TUG-891) of known affinity and increasing concentrations of the unlabeled test compound (e.g., LTNAM).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: Cells expressing the receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (concentration of agonist that produces 50% of the maximal response) is determined.
This assay measures the activation of the MAP kinase pathway.
-
Cell Treatment: Cells are treated with the test compound for a specific time.
-
Cell Lysis: The cells are lysed to extract proteins.
-
Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using specific antibodies.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of pathway activation.
Potential Crosstalk with Opioid Signaling
While direct interactions are not established, there are several avenues through which the signaling pathways of GPR120 and GPR55 could intersect with the opioid system, particularly in the context of pain and inflammation.
-
Analgesic Effects of N-Acyl Amino Acids: Several N-acyl amino acids have demonstrated analgesic properties in preclinical models of pain.[16][17][18] This is thought to be mediated, in part, through the inhibition of the glycine transporter GlyT2, which increases synaptic glycine levels and enhances inhibitory neurotransmission.[16][17][18] Since the opioid system is a key regulator of pain, it is plausible that these two systems converge on common downstream targets in pain pathways.
-
Anti-inflammatory Signaling: Chronic pain states are often associated with neuroinflammation. The potent anti-inflammatory effects mediated by GPR120 activation could indirectly modulate opioid sensitivity and efficacy.[19][20] Opioid receptors and Toll-like receptors (TLRs), which are key players in inflammation, have been shown to engage in crosstalk.[19] The GPR120-mediated inhibition of TLR4 signaling presents a potential node of interaction.
-
Shared Downstream Effectors: Both opioid receptors and the GPCRs targeted by N-acyl amino acids utilize common downstream signaling molecules, such as MAP kinases (ERK, JNK) and transcription factors (NF-κB, CREB).[12][13][21] Concurrent activation of these pathways could lead to complex synergistic or antagonistic effects.
Conclusion and Future Directions
N-oleoyl-L-leucine and related N-acyl amino acids are emerging as important endogenous signaling lipids with significant therapeutic potential. Their primary targets, GPR120 and GPR55, are involved in critical pathways regulating metabolism and inflammation. While a direct link to opioid receptors has not been established, the analgesic and anti-inflammatory properties of N-acyl amino acids suggest a potential for functional crosstalk with the opioid system.
Future research should focus on:
-
Elucidating the specific binding and functional parameters of LTNAM at GPR120 and GPR55.
-
Investigating the in vivo analgesic effects of LTNAM in various pain models.
-
Exploring the molecular mechanisms underlying the potential crosstalk between GPR120/GPR55 signaling and the opioid system.
A deeper understanding of these interactions could pave the way for the development of novel therapeutic strategies for pain, inflammation, and metabolic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of crucial amino acid residues involved in agonist signaling at the GPR55 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GPR55 - Wikipedia [en.wikipedia.org]
- 16. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Signal Crosstalk Between TLR4 and Opioid Receptor Pathways [transpopmed.org]
- 20. Opioid and chemokine receptor crosstalk: a promising target for pain therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
The Aminomethylene Isostere: A Foundational Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, has emerged as a powerful tool in this endeavor. Among the various bioisosteric modifications, the aminomethylene isostere, a mimic of the peptide bond, offers a unique combination of structural fidelity and enhanced metabolic stability. This technical guide provides a comprehensive overview of the foundational research on aminomethylene isosteres, including their synthesis, biological evaluation, and strategic application in drug design.
The amide bond is a ubiquitous feature in biologically active molecules, particularly in peptides and proteins. However, its susceptibility to enzymatic cleavage by proteases presents a significant hurdle in the development of peptide-based therapeutics, leading to poor bioavailability and short half-lives.[1] The aminomethylene isostere, which replaces the amide carbonyl group with a methylene group (-CH2-), effectively addresses this limitation by creating a non-hydrolyzable linkage while largely preserving the overall topography and electronic characteristics of the native peptide backbone.[1] This strategic substitution can lead to peptidomimetics with improved metabolic stability and therapeutic potential.[2]
Synthesis of Aminomethylene Isosteres
The most prevalent and versatile method for the synthesis of aminomethylene isosteres is reductive amination .[3][4] This one-pot reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][5]
Key Reagents and Conditions
A variety of reducing agents can be employed for reductive amination, with the choice depending on the specific substrates and desired reaction conditions. Common reducing agents include:
-
Sodium borohydride (NaBH4): A cost-effective and relatively mild reducing agent. It is typically added after the initial formation of the imine, as it can also reduce the starting aldehyde or ketone.[1]
-
Sodium cyanoborohydride (NaCNBH3): A milder reducing agent than NaBH4, it selectively reduces the iminium ion in the presence of carbonyl groups.[1] This allows for the reaction to be carried out in a single step.
-
Sodium triacetoxyborohydride (STAB): A particularly mild and selective reducing agent that is often used for reductive aminations with a wide range of substrates.[1]
The reaction is typically carried out in a protic solvent such as methanol or ethanol, and can be catalyzed by the addition of a weak acid, like acetic acid, to facilitate imine formation.[6]
Experimental Protocols
General Protocol for Reductive Amination to form an Aminomethylene Isostere
Materials:
-
Aldehyde or ketone (1 equivalent)
-
Primary or secondary amine (1-1.2 equivalents)
-
Reducing agent (e.g., NaBH4, NaCNBH3, or STAB; 1-1.5 equivalents)
-
Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or dichloroethane)
-
Weak acid catalyst (e.g., acetic acid; optional, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone and the amine.
-
Dissolve the starting materials in the chosen anhydrous solvent.
-
If using a catalyst, add a catalytic amount of weak acid to the mixture.
-
Stir the reaction mixture at room temperature for a period of time (typically 30 minutes to a few hours) to allow for the formation of the imine or iminium ion intermediate.
-
In a separate flask, dissolve the reducing agent in the reaction solvent.
-
Slowly add the solution of the reducing agent to the reaction mixture. Caution: Some reducing agents may react vigorously with protic solvents or acidic conditions.
-
Continue to stir the reaction at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Quantitative Data Summary
The isosteric replacement of an amide bond with an aminomethylene group can have a variable impact on the biological activity of a molecule. The following table summarizes representative quantitative data from studies where aminomethylene isosteres were incorporated into biologically active compounds.
| Parent Compound Class | Target | Aminomethylene Analog | Potency (IC50/EC50/Ki) | Fold Change vs. Parent | Reference |
| GPR88 Agonist | GPR88 | Aminomethyl analogues 42-44 | 700–2000 nM (EC50) | Substantial loss of activity | [7] |
| HIV-1 Protease Inhibitor | HIV-1 Protease | Not specified | Not specified | Generally lower affinity | [8] |
| Peptide-based Enzyme Inhibitor | Various Proteases | Not specified | Variable | Can be less potent | [8] |
Note: The specific activity and fold change are highly dependent on the specific molecular context and the target protein.
Mandatory Visualizations
Experimental Workflow for Aminomethylene Isostere Synthesis
Caption: General experimental workflow for the synthesis of aminomethylene isosteres via reductive amination.
Signaling Pathway: Isosteric Replacement in a GPCR Ligand
Caption: Isosteric replacement of an amide bond with an aminomethylene group in a peptide ligand targeting a GPCR.
Conclusion
The aminomethylene isostere stands as a valuable and well-established tool in the medicinal chemist's arsenal for overcoming the inherent metabolic instability of the peptide bond. The synthetic accessibility, primarily through reductive amination, allows for its incorporation into a wide array of molecular scaffolds. While the impact on biological activity can be context-dependent, the enhanced stability offered by this isosteric replacement often provides a significant advantage in the development of more drug-like candidates. This guide provides a foundational understanding for researchers to strategically employ the aminomethylene isostere in their drug discovery and development programs.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gctlc.org [gctlc.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and enzyme inhibitory activities of novel peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Duo: A Technical Guide to the Biological Activity of Lysine-Tryptophan Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of lysine's positive charge and tryptophan's hydrophobic indole side chain has given rise to a compelling class of peptide analogs with significant therapeutic potential. This in-depth technical guide explores the core biological activities of lysine-tryptophan (Lys-Trp) analogs, with a primary focus on their antimicrobial and anticancer properties. By delving into their mechanisms of action, summarizing key quantitative data, and providing detailed experimental methodologies, this document serves as a comprehensive resource for researchers actively engaged in the discovery and development of novel peptide-based therapeutics.
Core Concepts: The Synergy of Cationicity and Hydrophobicity
The biological activities of lysine-tryptophan analogs are fundamentally driven by the interplay between two key physicochemical properties:
-
Cationicity: The primary amine group in the side chain of lysine is protonated at physiological pH, conferring a net positive charge to the peptide. This positive charge is crucial for the initial electrostatic attraction to the negatively charged components of microbial and cancer cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phosphatidylserine in cancer cells.
-
Hydrophobicity: The bulky and hydrophobic indole side chain of tryptophan facilitates the insertion of the peptide into the lipid bilayer of the cell membrane. This disruption of the membrane is a primary mechanism of cell death. The number and position of tryptophan residues can significantly influence the analog's hydrophobicity and, consequently, its activity and selectivity.
The amphipathic nature of these peptides, arising from the spatial arrangement of cationic and hydrophobic residues, is essential for their membrane-disruptive capabilities.
Antimicrobial Activity of Lysine-Tryptophan Analogs
Lys-Trp analogs have demonstrated broad-spectrum activity against a range of pathogenic bacteria. The primary mechanism of action involves the permeabilization and disruption of the bacterial cell membrane.
Mechanism of Action: Membrane Disruption
The interaction of cationic Lys-Trp peptides with bacterial membranes is a multi-step process that ultimately leads to cell death. This process can be visualized as a "carpet" or "toroidal pore" model of membrane disruption.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity of Lys-Trp analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide | Sequence | Target Organism | MIC (µM) | Hemolysis (%) at 200 µM | Reference |
| (KW)₂ | KWKW-NH₂ | S. typhimurium | >200 | 0 | [1] |
| (KW)₃ | KWKWKW-NH₂ | S. typhimurium | 50 | 0 | [1] |
| (KW)₄ | KWKWKWKW-NH₂ | S. typhimurium | 12.5 | 8 | [1] |
| (KW)₅ | KWKWKWKWKW-NH₂ | S. typhimurium | 25 | 71 | [1] |
| (KW)₂ | KWKW-NH₂ | P. aeruginosa | >200 | 0 | [1] |
| (KW)₃ | KWKWKW-NH₂ | P. aeruginosa | 25 | 0 | [1] |
| (KW)₄ | KWKWKWKW-NH₂ | P. aeruginosa | 6.25 | 8 | [1] |
| (KW)₅ | KWKWKWKWKW-NH₂ | P. aeruginosa | 12.5 | 71 | [1] |
| (KW)₂ | KWKW-NH₂ | L. monocytogenes | >200 | 0 | [1] |
| (KW)₃ | KWKWKW-NH₂ | L. monocytogenes | 12.5 | 0 | [1] |
| (KW)₄ | KWKWKWKW-NH₂ | L. monocytogenes | 3.12 | 8 | [1] |
| (KW)₅ | KWKWKWKWKW-NH₂ | L. monocytogenes | 6.25 | 71 | [1] |
Note: The C-terminus of the peptides was amidated to increase cationicity.[1]
Anticancer Activity of Lysine-Tryptophan Analogs
The selective targeting of cancer cells by Lys-Trp analogs is attributed to differences in membrane composition and fluidity between cancerous and normal eukaryotic cells. Cancer cell membranes often have a higher negative charge due to the increased presence of anionic molecules like phosphatidylserine on the outer leaflet.
Mechanism of Action: Selective Membrane Disruption and Apoptosis Induction
Similar to their antimicrobial action, Lys-Trp analogs disrupt the integrity of cancer cell membranes. This can lead to necrosis or trigger programmed cell death (apoptosis).
Quantitative Data: Cytotoxicity Against Cancer Cells
The anticancer activity is often assessed by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the analog required to inhibit the growth of cancer cells by 50%.
| Peptide Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PNW | HeLa | Not significantly different from analogs | [2] |
| PMW | HeLa | Not significantly different from analogs | [2] |
| PCW | HeLa | Not significantly different from analogs | [2] |
Note: In this study, a single tryptophan was shifted along the peptide sequence, and no significant difference in anticancer activity was observed against HeLa cells, suggesting the position of the tryptophan probe had minimal effect in this specific peptide context.[2]
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Lys-Trp analogs are commonly synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminally amidated peptides) in a suitable solvent like dimethylformamide (DMF).[3]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[4]
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). Add this activated amino acid to the resin to form a peptide bond.[4]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[4]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Protocol:
-
Preparation of Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase of growth. Dilute the bacterial suspension to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).[1]
-
Serial Dilution of Peptides: Prepare a two-fold serial dilution of the Lys-Trp analog in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[7]
Cell Viability Assay: MTT/XTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Lys-Trp analog and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).[10][11]
-
XTT Assay: Add the XTT reagent, mixed with an electron coupling reagent, to each well and incubate for 2-4 hours.[8]
-
-
Absorbance Measurement: Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Enzyme Inhibition Assay
To investigate if Lys-Trp analogs inhibit specific enzymes, a general enzyme inhibition assay can be performed.[12][13]
Protocol:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, substrate, and the Lys-Trp analog (inhibitor) in the buffer.[12]
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the Lys-Trp analog for a specific time to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate.
-
Monitoring the Reaction: Monitor the rate of the reaction by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or other appropriate detection method.[14]
-
Data Analysis: Compare the reaction rates in the presence and absence of the inhibitor to determine the percentage of inhibition and calculate the IC₅₀ value.
Future Directions and Conclusion
Lysine-tryptophan analogs represent a promising class of molecules with potent antimicrobial and anticancer activities. Their mechanism of action, primarily centered on membrane disruption, offers a potential advantage in overcoming conventional drug resistance. Future research in this area will likely focus on:
-
Optimizing Selectivity: Fine-tuning the ratio and positioning of lysine and tryptophan residues to enhance selectivity for target cells while minimizing toxicity to host cells.
-
Improving Stability: Modifying the peptide backbone or incorporating D-amino acids to increase resistance to proteolytic degradation and improve in vivo stability.[15]
-
Elucidating Detailed Mechanisms: Further investigation into the specific signaling pathways triggered by these analogs, particularly in the context of apoptosis induction in cancer cells.
-
Combination Therapies: Exploring the synergistic effects of Lys-Trp analogs with existing antibiotics or chemotherapeutic agents.
References
- 1. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Peptide Synthesis [bio-protocol.org]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lys-psi(CH2NH)-Trp(Nps)-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pseudopeptide Lys-psi(CH2NH)-Trp(Nps)-OMe, a compound of interest for its analgesic properties. This document details its chemical identity, sourcing, biological activity, and the experimental protocols relevant to its study.
Core Data
Compound Identification and Sourcing
This compound is a synthetic dipeptide analog where the peptide bond between Lysine and Tryptophan is replaced by a methyleneamino [psi(CH2NH)] group. The tryptophan residue is further modified with a 2-nitrophenylsulfenyl (Nps) group on the indole nitrogen, and the C-terminus is a methyl ester.
| Identifier | Value |
| IUPAC Name | methyl (2S)-2-[[(2S)-2,6-diaminohexyl]amino]-3-[2-
|
| CAS Number | 141365-20-0[1][2] |
| Molecular Formula | C24H31N5O4S |
| Molecular Weight | 485.6 g/mol |
Sourcing: This compound is available from several commercial suppliers specializing in research chemicals and peptides. Notable suppliers include:
-
Biorbyt
-
BioHippo
-
MedchemExpress
Physicochemical Properties
| Property | Value |
| Appearance | Solid |
| Storage Conditions | Store at -20°C for long-term storage. |
Biological Activity and Mechanism of Action
This compound is recognized for its potent and prolonged analgesic effects.[2] Its mechanism of action is multifaceted, primarily involving the modulation of the endogenous opioid system.
Analgesic Properties
-
Activity: Induces a dose-dependent and naloxone-reversible antinociceptive effect following intracerebroventricular administration in mice.[2]
-
Duration: The analgesic effect is longer-lasting compared to its parent peptide, Lys-Trp(Nps).[2] This enhanced duration is attributed to its increased resistance to proteolytic degradation due to the modified peptide bond.
Enzymatic Inhibition
-
Target: Effectively inhibits brain aminopeptidase activity both in vitro and in vivo.
-
Mechanism: By inhibiting aminopeptidases, it protects endogenous opioid peptides, such as Met-enkephalin, from degradation in tissues like the rat striatum.[2] This protective action potentiates the analgesic effects of endogenous opioids.
The overall mechanism suggests that this compound enhances endogenous opioid signaling, leading to a sustained analgesic response.
Experimental Protocols
The following sections outline the general methodologies for the synthesis and biological evaluation of this compound, based on established protocols for similar pseudopeptides.
Synthesis of this compound
The synthesis of pseudopeptides containing a methyleneamino [psi(CH2NH)] linkage typically involves solid-phase peptide synthesis (SPPS) with a reductive amination step.
General Workflow:
-
Resin Preparation: A suitable resin, such as Rink amide resin, is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).
-
Fmoc-Trp(Nps)-OMe Synthesis: The Nps-protected tryptophan methyl ester is prepared.
-
Reductive Amination: The protected Trp(Nps)-OMe is coupled to the resin-bound lysine precursor via reductive amination. This key step forms the psi(CH2NH) bond.
-
Cleavage and Deprotection: The synthesized pseudopeptide is cleaved from the resin and deprotected using a reagent cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
In Vivo Analgesia Assay (Mouse Model)
The antinociceptive properties can be evaluated using the tail-flick or hot-plate test in mice.
-
Animal Acclimatization: Mice are acclimatized to the experimental conditions.
-
Compound Administration: this compound is administered, typically via intracerebroventricular (i.c.v.) injection, at various doses. A control group receives a vehicle.
-
Nociceptive Testing: At predetermined time points post-injection, the latency to respond to a thermal stimulus (e.g., radiant heat in the tail-flick test or a heated surface in the hot-plate test) is measured.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. Dose-response curves are generated to determine the ED50 value. To confirm the opioid-mediated mechanism, the reversibility of the analgesic effect by an opioid antagonist like naloxone is also assessed.
In Vitro Aminopeptidase Inhibition Assay
The inhibitory activity against brain aminopeptidases can be determined using a fluorometric assay.
-
Brain Tissue Preparation: Brain tissue (e.g., rat striatum) is homogenized, and a membrane fraction is prepared by centrifugation.
-
Enzyme Reaction: The brain homogenate is incubated with a fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) in the presence of varying concentrations of this compound.
-
Fluorescence Measurement: The enzymatic cleavage of the substrate releases a fluorescent product, which is quantified using a fluorometer.
-
Data Analysis: The rate of the enzymatic reaction is determined, and the percentage of inhibition at each concentration of the test compound is calculated. An IC50 value is then determined from the concentration-response curve.
Signaling Pathway
The analgesic effect of this compound is primarily mediated through the enhancement of endogenous opioid signaling. By inhibiting aminopeptidases, it increases the local concentration and prolongs the action of endogenous opioid peptides like enkephalins. These peptides then bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs).
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its detailed pharmacokinetic and pharmacodynamic profiles will be crucial for its potential therapeutic applications.
References
Initial Pharmacokinetic Studies of LTNAM: A Review of a Non-Identified Compound
An extensive search of publicly available scientific and medical literature has revealed no information on a pharmaceutical compound designated as "LTNAM." The acronym "LTNAM" in the provided search results refers to "Long-Term Natural Attenuation Monitoring," a strategy employed in environmental science for the remediation of contaminated sites. Consequently, a technical guide on the pharmacokinetics of a drug with this name cannot be generated at this time due to the absence of data.
The core requirements of the user's request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—are entirely dependent on the availability of preclinical and clinical research findings. Such information is not present in the public domain for a compound identified as LTNAM.
It is possible that "LTNAM" is an internal codename for a new chemical entity that has not yet been disclosed publicly, or it may be an alternative designation not widely recognized. Without access to proprietary research data or an alternative identifier for the compound, a comprehensive technical guide on its pharmacokinetics cannot be developed.
For the intended audience of researchers, scientists, and drug development professionals, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical. This information is typically established through a series of in vitro and in vivo studies, which are then reported in scientific literature or regulatory submissions. The complete absence of "LTNAM" from these sources indicates that no such data is publicly available to synthesize into the requested in-depth guide.
Should further identifying information or internal study data for "LTNAM" become available, a detailed technical whitepaper adhering to the user's specifications for data presentation, experimental protocols, and visualizations could be produced.
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Trp(Nps)-Containing Pseudopeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of pseudopeptides containing Tryptophan (Trp) protected with the o-nitrophenylsulfenyl (Nps) group. The methodology is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This approach is particularly relevant for the synthesis of bioactive peptides, such as the described Trp(Nps)-Lys-NH2 derivatives, which have been identified as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain relief research.[1][2][3][4]
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient and controlled production of peptides.[5] The Fmoc/tBu strategy offers the advantage of milder deprotection conditions for the α-amino group compared to the Boc/Bzl strategy, making it compatible with a wider range of sensitive moieties. The incorporation of the Nps protecting group on the indole side chain of Tryptophan allows for selective modification and is compatible with TFA-labile resins.[1]
The described pseudopeptides, specifically derivatives of Trp(Nps)-Lys-NH2, have shown potential as TRPV1 channel blockers.[1][2][6] The TRPV1 channel is a non-selective cation channel activated by various stimuli including heat, acidic pH, and capsaicin, and its upregulation is associated with several pain disorders.[1] Therefore, the synthesis of these pseudopeptides is of significant interest for the development of novel analgesic drugs.
Quantitative Data Summary
The following table summarizes the yield and analytical data for a synthesized Trp(Nps)-containing pseudopeptide, [H2N-C(=NH)]-Trp(Nps)-Lys[C(=NH)-NH2]-NH2 (Compound 24b from the cited literature), which was prepared using the described solid-phase synthesis protocol.[7]
| Compound ID | Description | Yield (%) | Molecular Weight (Calculated) | Mass Spectrometry (ESI+) [M+H]+ m/z |
| 24b | Diguanidylated Trp(Nps)-Lys-NH2 | 15 | 568.65 | 569 |
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of Trp(Nps)-containing pseudopeptides.
Caption: General workflow for the solid-phase synthesis of Trp(Nps)-containing pseudopeptides.
Experimental Protocols
Materials and Reagents
-
Resin: Rink-amide MBHA polystyrene resin (NH2-PS)
-
Amino Acids: N-Fmoc protected amino acids (e.g., N-Fmoc-L-Lys(Boc)-OH)
-
Solvents:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
-
Deprotection Reagent: 20% Piperidine in DMF
-
Nps Incorporation: Acetic Acid (AcOH)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H2O) (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation: Cold diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a Trp(Nps)-Lys-NH2 dipeptide derivative on a Rink-amide MBHA resin.
-
Resin Swelling: Swell the Rink amide-MBHA resin (e.g., 1.0 g, 0.46 mmol) in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM (5 times with each solvent for 30 seconds per wash).
-
First Amino Acid Coupling (Lysine):
-
Dissolve N-Fmoc-L-Lys(Boc)-OH (e.g., 0.32 g, 0.69 mmol), HOBt (e.g., 0.93 g, 0.7 mmol), and DIC (e.g., 0.1 mL, 0.7 mmol) in anhydrous DMF (e.g., 3 mL).
-
Add the solution to the resin.
-
Allow the coupling reaction to proceed at room temperature overnight with gentle shaking.
-
-
Washing: Wash the resin as described in step 3.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled lysine residue.
-
Washing: Repeat step 3.
-
Second Amino Acid Coupling (Tryptophan):
-
Couple Fmoc-Trp-OH using the same procedure as in step 4.
-
-
Washing: Repeat step 3.
-
Nps Group Incorporation: Incorporate the Nps moiety at the indole ring of Tryptophan through an AcOH-catalyzed reaction.[1]
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus by repeating step 2.
-
Washing: Wash the resin with DMF, DCM, and finally with methanol, then dry under vacuum.
Protocol 2: Cleavage and Deprotection
Caution: Perform this procedure in a well-ventilated fume hood as TFA is corrosive.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Resin Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Peptide Precipitation:
-
Add the combined filtrate dropwise to a large volume of cold diethyl ether with stirring.
-
A white precipitate of the crude peptide should form.
-
-
Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times and then dry the crude peptide under vacuum.
Protocol 3: Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Application: Targeting the TRPV1 Signaling Pathway
The synthesized Trp(Nps)-containing pseudopeptides have been shown to act as antagonists of the TRPV1 channel.[1] The activation of TRPV1 by various stimuli leads to an influx of cations, primarily Ca2+, into sensory neurons. This influx triggers a signaling cascade that ultimately results in the sensation of pain. By blocking this channel, the pseudopeptides can inhibit the pain signal.
The diagram below illustrates a simplified representation of the TRPV1 signaling pathway and the point of intervention for the Trp(Nps)-containing pseudopeptide antagonists.
Caption: Simplified TRPV1 signaling pathway and inhibition by Trp(Nps)-pseudopeptide antagonists.
Conclusion
The solid-phase synthesis protocols outlined provide a robust framework for the preparation of Trp(Nps)-containing pseudopeptides. These compounds are valuable tools for researchers in medicinal chemistry and pharmacology, particularly for the development of novel therapeutics targeting the TRPV1 channel for pain management. The provided workflows and protocols can be adapted for the synthesis of a variety of related pseudopeptide structures.
References
- 1. mdpi.com [mdpi.com]
- 2. Solid-phase synthesis of new Trp(Nps)-containing dipeptide derivatives as TRPV1 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of New Trp(Nps)-Containing Dipeptide Derivatives as TRPV1 Channel Blockers [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Measuring the Analgesic Effect of Lys-psi(CH2NH)-Trp(Nps)-OMe
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lys-psi(CH2NH)-Trp(Nps)-OMe (LTNAM) is a synthetic pseudodipeptide with significant analgesic properties.[1][2] It is an analog of the dipeptide Lys-Trp(Nps) where the peptide bond has been replaced by an aminomethylene [-CH2NH-] linkage. This structural modification confers enhanced resistance to proteolytic degradation, leading to a prolonged analgesic effect compared to its parent compound.[1][2]
This document provides a comprehensive guide for researchers to measure the analgesic effects of LTNAM using established preclinical models of nociception. It includes detailed experimental protocols, guidelines for data presentation, and visualizations of the underlying signaling pathway and experimental workflows.
Mechanism of Action
The primary mechanism of action for LTNAM's analgesic effect is the inhibition of enkephalin-degrading enzymes, specifically brain aminopeptidases.[1][2] Endogenous opioid peptides, such as methionine-enkephalin (Met-enkephalin), are crucial neurotransmitters in the body's natural pain-modulating pathways. However, their action is short-lived as they are rapidly broken down by peptidases.
By inhibiting these enzymes, LTNAM protects endogenous enkephalins from degradation.[1][2] This leads to an increased concentration and prolonged presence of enkephalins in the synapse, enhancing their ability to activate opioid receptors (primarily µ and δ). The activation of these receptors results in the inhibition of pain signal transmission, producing a state of analgesia.[2] The analgesic effects of LTNAM are dose-dependent and have been shown to be reversible by the opioid antagonist naloxone, confirming its action through the opioid system.[1][2]
Caption: Signaling pathway of this compound analgesic effect.
Data Presentation
Quantitative data should be summarized in a clear and concise tabular format to allow for easy comparison between different treatment groups. Key parameters to include are the dose administered, the number of subjects per group (N), the mean response with the standard error of the mean (SEM), and a measure of the effect size, such as the Percent Maximal Possible Effect (%MPE).
Table 1: Illustrative Dose-Response of LTNAM in the Mouse Hot Plate Test
| Treatment Group | Dose (nmol, i.c.v.) | N | Latency to Paw Lick (seconds) (Mean ± SEM) | % Maximal Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 9.2 ± 0.8 | 0 |
| LTNAM | 1 | 10 | 13.5 ± 1.2 | 20.7 |
| LTNAM | 5 | 10 | 19.8 ± 1.6** | 51.0 |
| LTNAM | 10 | 10 | 26.1 ± 1.9 | 81.3 |
| Morphine (Positive Control) | 10 | 10 | 28.5 ± 2.1 | 92.8 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Cut-off time set at 30 seconds. |
Table 2: Illustrative Dose-Response of LTNAM in the Mouse Tail-Flick Test
| Treatment Group | Dose (nmol, i.c.v.) | N | Tail-Flick Latency (seconds) (Mean ± SEM) | % Maximal Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 2.5 ± 0.2 | 0 |
| LTNAM | 1 | 10 | 4.1 ± 0.4 | 21.3 |
| LTNAM | 5 | 10 | 6.5 ± 0.6** | 53.3 |
| LTNAM | 10 | 10 | 8.2 ± 0.7 | 76.0 |
| Morphine (Positive Control) | 10 | 10 | 9.1 ± 0.8 | 88.0 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Cut-off time set at 10 seconds. |
Table 3: Illustrative Effect of LTNAM in the Mouse Formalin Test
| Treatment Group | Dose (nmol, i.c.v.) | N | Licking Time (seconds) - Early Phase (0-5 min) (Mean ± SEM) | Licking Time (seconds) - Late Phase (15-30 min) (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | 50.3 ± 4.5 | 92.1 ± 7.8 |
| LTNAM | 1 | 10 | 38.2 ± 3.9 | 65.4 ± 6.2 |
| LTNAM | 5 | 10 | 25.9 ± 3.1** | 40.8 ± 5.1 |
| LTNAM | 10 | 10 | 15.1 ± 2.5 | 22.3 ± 3.7 |
| Morphine (Positive Control) | 10 | 10 | 10.5 ± 2.1 | 14.6 ± 2.9*** |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. |
Experimental Protocols
The following protocols describe standard procedures for assessing the analgesic properties of centrally-acting compounds like LTNAM. Given that LTNAM is administered intracerebroventricularly (i.c.v.), all protocols begin with this procedure.
Caption: Experimental workflow for assessing the analgesic effect of LTNAM.
Intracerebroventricular (i.c.v.) Injection in Mice
This procedure allows for the direct administration of LTNAM into the central nervous system, bypassing the blood-brain barrier.
-
Materials: Stereotaxic frame, micro-syringe pump, Hamilton syringe, anesthetic (e.g., isoflurane or a ketamine/xylazine mixture), surgical tools, dental drill, and appropriate personal protective equipment.
-
Procedure:
-
Anesthetize the mouse and securely position it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda sutures.
-
Using predetermined stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small burr hole through the skull.
-
Slowly lower the injection cannula to the desired depth.
-
Infuse the desired volume of LTNAM or vehicle (typically 1-5 µL) at a slow, controlled rate.
-
After infusion, leave the needle in place for a minute to prevent backflow upon withdrawal.
-
Slowly retract the needle and suture the incision.
-
Allow the animal to recover in a warm, clean cage before behavioral testing.
-
Hot Plate Test
This test measures the response latency to a thermal stimulus, which is indicative of supraspinally organized pain responses.
-
Materials: Hot plate apparatus with precise temperature control, and a transparent cylinder to confine the animal.
-
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Gently place the mouse on the hot plate within the cylinder and start a timer.
-
Observe the mouse for nocifensive behaviors such as hind paw licking, shaking, or jumping.
-
The time from placement on the plate to the first nocifensive response is recorded as the response latency.
-
A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If no response occurs, the animal is removed, and the cut-off time is recorded.
-
The % Maximal Possible Effect (%MPE) is calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] * 100.
-
Tail-Flick Test
This assay measures a spinal reflex to a thermal stimulus and is useful for evaluating centrally-acting analgesics.
-
Materials: Tail-flick meter with a radiant heat source and a photosensor to detect the tail flick.
-
Procedure:
-
Gently restrain the mouse, allowing the tail to be exposed.
-
Position the tail such that the radiant heat source is focused on a specific point on the distal portion of the tail.
-
Activate the heat source, which starts a timer.
-
The apparatus will automatically detect the tail flick and record the latency.
-
A cut-off time (e.g., 10 seconds) is pre-set to prevent injury.
-
Calculate %MPE as described for the Hot Plate Test.
-
Formalin Test
This model assesses the response to a persistent chemical nociceptive stimulus and is valuable for differentiating between acute neurogenic pain and tonic inflammatory pain.[3]
-
Materials: Dilute formalin solution (e.g., 1-5%), micro-syringe, and an observation chamber, preferably with a mirror to allow for an unobstructed view of the paws.
-
Procedure:
-
Following i.c.v. administration of LTNAM or vehicle, inject a small volume (e.g., 20 µL) of formalin into the plantar surface of the mouse's hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or shaking the injected paw over a set period (e.g., 30-60 minutes).
-
The response is biphasic:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting direct C-fiber activation.
-
Phase 2 (Late Phase): Typically 15-30 minutes post-injection, involving inflammatory processes and central sensitization.
-
-
The total time spent in these nocifensive behaviors is quantified for each phase and compared across treatment groups.
-
References
- 1. Long-lasting reflexive and nonreflexive pain responses in two mouse models of fibromyalgia-like condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose-response relationship analysis of pregabalin doses and their antinociceptive effects in hot-plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for In Vivo Studies with LTNAM, a Novel NF-κB Inhibitor
Disclaimer
The compound "LTNAM" is a hypothetical small molecule inhibitor used for illustrative purposes in this application note, as no publicly available information exists for a compound with this designation in the context of biomedical research. The following protocols and information are based on established methodologies for the in vivo evaluation of small molecule inhibitors targeting the NF-κB signaling pathway.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3] The canonical NF-κB signaling pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS), leading to the phosphorylation and degradation of the inhibitory IκB proteins. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.[4][5]
LTNAM is a novel, potent, and selective small molecule inhibitor of the NF-κB signaling pathway. It is hypothesized to act by preventing the phosphorylation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm. This application note provides a detailed experimental design and protocols for the in vivo evaluation of LTNAM in a murine model of lipopolysaccharide (LPS)-induced systemic inflammation.
Signaling Pathway
The canonical NF-κB signaling pathway is a critical target for anti-inflammatory therapeutics. A simplified diagram of this pathway and the proposed mechanism of action for LTNAM is presented below.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of LTNAM.
Experimental Design and Protocols
In Vivo Pharmacokinetic Study
A preliminary pharmacokinetic (PK) study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of LTNAM.[6] This information will inform the dosing regimen for the efficacy studies.
Table 1: Pharmacokinetic Study Design
| Parameter | Description |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old |
| Groups | 1. Intravenous (IV) administration (2 mg/kg) 2. Oral (PO) administration (10 mg/kg) |
| Sample Size | n = 3 mice per time point |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Time Points (post-dose) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours |
| Sample Collection | Blood (via retro-orbital sinus) |
| Analysis | LC-MS/MS analysis of plasma concentrations of LTNAM |
Protocol:
-
Fast mice for 4 hours prior to dosing.
-
Administer LTNAM either intravenously via the tail vein or orally via gavage.
-
At each specified time point, collect approximately 50 µL of blood into EDTA-coated tubes.
-
Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as half-life, Cmax, Tmax, and bioavailability.[7]
In Vivo Efficacy Study: LPS-Induced Systemic Inflammation
This study will evaluate the efficacy of LTNAM in a well-established mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS).[8][9]
Table 2: Efficacy Study Design
| Group | Treatment | Dose | Route | N |
| 1 | Vehicle | - | PO | 8 |
| 2 | Vehicle + LPS | - | PO | 8 |
| 3 | LTNAM + LPS | 10 mg/kg | PO | 8 |
| 4 | LTNAM + LPS | 30 mg/kg | PO | 8 |
| 5 | Dexamethasone + LPS | 1 mg/kg | IP | 8 |
Protocol:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.
-
Administer LTNAM or vehicle orally one hour prior to LPS challenge. Dexamethasone is administered intraperitoneally (IP) 30 minutes prior to LPS.
-
Induce systemic inflammation by intraperitoneal injection of LPS (1 mg/kg).
-
Monitor mice for clinical signs of inflammation (piloerection, lethargy, huddling).
-
At 4 hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis.
-
Euthanize mice and harvest tissues (liver, lung, spleen) for histological and molecular analysis.
Endpoint Analysis
Table 3: Endpoint Analysis and Methodologies
| Analysis | Sample Type | Methodology |
| Plasma Cytokine Levels | Plasma | ELISA or Multiplex Assay (e.g., Luminex) for TNF-α, IL-6, IL-1β |
| Myeloperoxidase (MPO) Activity | Lung Tissue Homogenate | Colorimetric Assay |
| Histopathology | Liver, Lung | H&E Staining for inflammatory cell infiltration |
| NF-κB Activation | Liver Tissue Homogenate | Western Blot for phosphorylated IκBα and nuclear p65 |
| Gene Expression | Spleen | qRT-PCR for inflammatory gene expression (e.g., TNF, IL6, COX2) |
Experimental Workflow
The following diagram illustrates the workflow for the in vivo efficacy study.
Caption: Workflow for the in vivo efficacy evaluation of LTNAM.
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using an appropriate test, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Table 4: Example Data Table for Plasma TNF-α Levels
| Group | Treatment | Dose (mg/kg) | Plasma TNF-α (pg/mL) | % Inhibition |
| 1 | Vehicle | - | 50.2 ± 8.5 | - |
| 2 | Vehicle + LPS | - | 2548.6 ± 312.1 | 0% |
| 3 | LTNAM + LPS | 10 | 1274.3 ± 150.7 | 50% |
| 4 | LTNAM + LPS | 30 | 637.1 ± 98.2 | 75% |
| 5 | Dexamethasone + LPS | 1 | 382.3 ± 55.4 | 85% |
Conclusion
This application note provides a comprehensive framework for the in vivo characterization of LTNAM, a hypothetical small molecule inhibitor of the NF-κB pathway. The described pharmacokinetic and efficacy studies, along with the detailed protocols and endpoint analyses, will enable researchers to thoroughly evaluate the therapeutic potential of novel anti-inflammatory compounds targeting NF-κB. Successful demonstration of in vivo efficacy and a favorable pharmacokinetic profile would warrant further investigation of LTNAM in more chronic models of inflammatory disease.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 3. scbt.com [scbt.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [bio-protocol.org]
- 9. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
Part 1: Investigating the Potential Reversal of L-NAME-Induced Analgesia by Naloxone
Application Notes and Protocols: Investigation of Naloxone for Reversal of L-NAME-Induced Analgesia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "LTNAM" was not found in the scientific literature during our search. Based on the context of analgesia research, we have proceeded with the assumption that "LTNAM" is a likely misspelling of "L-NAME" (L-NG-nitroarginine methyl ester), a well-studied inhibitor of nitric oxide synthase. The following protocols are designed to investigate the potential interaction between L-NAME and naloxone, as a direct naloxone reversal protocol for L-NAME-induced analgesia is not established in the current literature. A generalized protocol for naloxone reversal of a long-acting opioid agonist is also provided for reference.
Introduction
L-NAME is a non-selective inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a ubiquitous signaling molecule involved in numerous physiological processes, including nociception. Inhibition of NO production by L-NAME has been shown to produce antinociceptive effects in various animal models of pain. Naloxone is a non-selective, competitive opioid receptor antagonist, widely used to reverse the effects of opioid agonists. While the analgesic mechanisms of L-NAME and opioids are generally considered distinct, some studies suggest a complex interplay between the nitrergic and opioid systems in the modulation of pain.
These application notes provide a detailed protocol to investigate whether naloxone can reverse the antinociceptive effects of L-NAME in a preclinical model of pain.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols.
Table 1: Hot Plate Latency in Response to L-NAME and Naloxone Administration
| Treatment Group | Dose (mg/kg) | N | Mean Latency (seconds) ± SEM | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 10 | 10.2 ± 0.8 | 0 |
| L-NAME | 10 | 10 | 18.5 ± 1.2 | 41.5 |
| L-NAME + Naloxone | 10 + 1 | 10 | 17.9 ± 1.1 | 38.5 |
| Naloxone | 1 | 10 | 9.8 ± 0.7 | -2.0 |
| Morphine (Positive Control) | 5 | 10 | 28.3 ± 1.5** | 90.5 |
| Morphine + Naloxone | 5 + 1 | 10 | 11.5 ± 0.9 | 6.5 |
**p<0.05 compared to Vehicle Control; *p<0.01 compared to Vehicle Control %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Table 2: Tail-Flick Latency in Response to L-NAME and Naloxone Administration
| Treatment Group | Dose (mg/kg) | N | Mean Latency (seconds) ± SEM | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 10 | 3.1 ± 0.2 | 0 |
| L-NAME | 10 | 10 | 5.8 ± 0.4 | 38.6 |
| L-NAME + Naloxone | 10 + 1 | 10 | 5.5 ± 0.3 | 34.3 |
| Naloxone | 1 | 10 | 3.0 ± 0.2 | -1.4 |
| Morphine (Positive Control) | 5 | 10 | 8.9 ± 0.5** | 82.9 |
| Morphine + Naloxone | 5 + 1 | 10 | 3.4 ± 0.3 | 4.3 |
**p<0.05 compared to Vehicle Control; *p<0.01 compared to Vehicle Control %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Experimental Protocols
1. Animals
-
Species: Male Sprague-Dawley rats (200-250 g)
-
Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, food and water ad libitum).
-
Acclimation: Acclimate animals to the housing facility for at least 7 days and to the experimental procedures for 3 days prior to testing.
2. Drugs and Administration
-
L-NAME: Dissolve in sterile 0.9% saline. Administer intraperitoneally (i.p.).
-
Naloxone hydrochloride: Dissolve in sterile 0.9% saline. Administer subcutaneously (s.c.).
-
Morphine sulfate (Positive Control): Dissolve in sterile 0.9% saline. Administer s.c.
-
Vehicle Control: Sterile 0.9% saline.
3. Experimental Design
-
Groups:
-
Vehicle Control (Saline i.p. + Saline s.c.)
-
L-NAME (10 mg/kg, i.p.) + Saline (s.c.)
-
L-NAME (10 mg/kg, i.p.) + Naloxone (1 mg/kg, s.c.)
-
Saline (i.p.) + Naloxone (1 mg/kg, s.c.)
-
Morphine (5 mg/kg, s.c.) + Saline (i.p.) - Positive Control
-
Morphine (5 mg/kg, s.c.) + Naloxone (1 mg/kg, s.c.) - Positive Control for Reversal
-
-
Timeline:
-
Administer L-NAME or vehicle i.p. 30 minutes before the behavioral test.
-
Administer naloxone or vehicle s.c. 15 minutes before the behavioral test.
-
Administer morphine or vehicle s.c. 30 minutes before the behavioral test.
-
4. Behavioral Assays for Nociception
-
a) Hot Plate Test:
-
Maintain the hot plate at a constant temperature of 55 ± 0.5°C.
-
Gently place the rat on the hot plate and start a stopwatch.
-
Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping).
-
Impose a cut-off time of 30 seconds to prevent tissue damage.
-
Measure baseline latency before drug administration.
-
Measure post-drug latency at the appropriate time point.
-
-
b) Tail-Flick Test:
-
Focus a beam of high-intensity light on the ventral surface of the rat's tail.
-
Measure the latency for the rat to flick its tail away from the heat source.
-
Use a cut-off time of 10 seconds.
-
Measure baseline latency before drug administration.
-
Measure post-drug latency at the appropriate time point.
-
5. Data Analysis
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups.
-
A p-value of < 0.05 is considered statistically significant.
Signaling Pathways and Workflows
Caption: Experimental workflow for investigating L-NAME and naloxone interaction.
Caption: Simplified signaling pathways for L-NAME and naloxone.
Part 2: Generalized Naloxone Reversal Protocol for a Long-Acting Opioid Agonist
Introduction
This protocol provides a general framework for reversing the analgesic and respiratory depressive effects of a long-acting µ-opioid agonist (referred to as "Opioid X") using naloxone in a research setting. The doses and timing should be optimized based on the specific pharmacokinetic and pharmacodynamic properties of Opioid X.
Quantitative Data Summary
Table 3: Reversal of Opioid X-Induced Analgesia by Naloxone
| Treatment Group | Dose (mg/kg) | N | Mean Analgesic Effect (%MPE) ± SEM |
| Vehicle Control | - | 8 | 2.5 ± 1.1 |
| Opioid X | 10 | 8 | 85.3 ± 4.2* |
| Opioid X + Naloxone | 10 + 1 | 8 | 10.1 ± 2.5** |
| Naloxone | 1 | 8 | 1.8 ± 0.9 |
**p<0.01 compared to Vehicle Control; *p<0.01 compared to Opioid X
Table 4: Reversal of Opioid X-Induced Respiratory Depression by Naloxone
| Treatment Group | Dose (mg/kg) | N | Respiratory Rate (breaths/min) ± SEM |
| Baseline | - | 8 | 85 ± 5 |
| Opioid X | 10 | 8 | 32 ± 3* |
| Opioid X + Naloxone | 10 + 1 | 8 | 78 ± 4** |
**p<0.01 compared to Baseline; *p<0.01 compared to Opioid X
Experimental Protocol
1. Objective
To determine the dose of naloxone required to reverse the analgesic and respiratory effects of a long-acting opioid agonist.
2. Materials
-
Opioid X
-
Naloxone hydrochloride
-
Sterile 0.9% saline
-
Whole-body plethysmograph for respiratory monitoring
-
Analgesia assessment equipment (e.g., hot plate, tail-flick apparatus)
3. Procedure
-
Induction of Analgesia and Respiratory Depression:
-
Administer a predetermined effective dose of Opioid X (e.g., ED80 for analgesia) to the animals.
-
At the time of peak effect of Opioid X, confirm the presence of significant analgesia and respiratory depression.
-
-
Naloxone Administration:
-
Administer naloxone at various doses (e.g., 0.1, 0.4, 1.0, 2.0 mg/kg, s.c. or i.v.) to different groups of animals.[1]
-
Administer a vehicle control to one group.
-
-
Assessment of Reversal:
-
Analgesia: Measure nociceptive thresholds at regular intervals (e.g., 5, 15, 30, 60 minutes) after naloxone administration.
-
Respiratory Function: Continuously monitor respiratory rate and tidal volume using a whole-body plethysmograph.
-
Observation: Monitor for signs of precipitated withdrawal (e.g., jumping, wet dog shakes, teeth chattering).
-
4. Data Analysis
-
Determine the dose of naloxone that produces a 50% reversal of the analgesic effect of Opioid X (AD50).
-
Analyze respiratory parameters using appropriate statistical methods (e.g., repeated measures ANOVA).
Workflow Diagram
Caption: Workflow for naloxone reversal of a long-acting opioid.
References
Application Notes and Protocols for the Analytical Characterization of Lys-ψ(CH₂NH)-Trp(Nps)-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of the pseudopeptide, Lys-ψ(CH₂NH)-Trp(Nps)-OMe. This molecule, a dipeptide analog with a reduced amide bond and a nitrophenylsulfenyl (Nps) protecting group on the tryptophan residue, exhibits prolonged analgesic activity due to its increased resistance to enzymatic degradation.[1] Accurate and thorough characterization is crucial for its development as a potential therapeutic agent.
This document outlines the methodologies for High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for assessing the purity of synthetic peptides and pseudopeptides.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity.[2]
Experimental Protocol: RP-HPLC for Lys-ψ(CH₂NH)-Trp(Nps)-OMe
Objective: To determine the purity of the synthesized Lys-ψ(CH₂NH)-Trp(Nps)-OMe and to isolate the pure compound.
Instrumentation:
-
A standard HPLC system equipped with a UV detector, a binary pump, an autosampler, and a column oven.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). C18 columns are generally preferred for the separation of peptides and small proteins.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA is a common ion-pairing agent used to improve peak shape.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: Lys-ψ(CH₂NH)-Trp(Nps)-OMe dissolved in a small volume of Mobile Phase A or a compatible solvent.
Procedure:
-
System Preparation: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject an appropriate volume of the sample solution onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B. A typical gradient for peptide analysis would be a shallow increase of 1% of mobile phase B per minute.
-
Detection: Monitor the elution profile at a wavelength of 280 nm, which is suitable for detecting the tryptophan residue. The Nps group also absorbs in the UV region.
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. The retention time is a characteristic property of the molecule under the specified conditions.
Expected Results & Data Presentation
The purity of Lys-ψ(CH₂NH)-Trp(Nps)-OMe is determined by the percentage of the main peak area relative to the total peak area.
| Parameter | Expected Value |
| Retention Time (t_R_) | Dependent on the specific gradient and column used. |
| Purity | >95% for research-grade material. |
Workflow for HPLC Analysis:
Caption: HPLC analysis workflow for Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight of synthetic peptides and for obtaining structural information through fragmentation analysis (MS/MS).[4] Electrospray ionization (ESI) is a soft ionization technique well-suited for peptide analysis.[4]
Experimental Protocol: ESI-MS and MS/MS of Lys-ψ(CH₂NH)-Trp(Nps)-OMe
Objective: To confirm the molecular weight of Lys-ψ(CH₂NH)-Trp(Nps)-OMe and to elucidate its structure through fragmentation analysis.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
Materials:
-
Sample: Lys-ψ(CH₂NH)-Trp(Nps)-OMe dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Procedure:
-
Sample Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan MS (MS1): Acquire a full scan mass spectrum in positive ion mode to determine the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the MS/MS spectrum to observe the fragmentation pattern.
-
Data Analysis:
-
Compare the experimentally determined monoisotopic mass with the calculated theoretical mass.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions (b- and y-type ions). The presence of the reduced amide bond will alter the fragmentation pattern compared to a standard peptide bond.
-
Expected Results & Data Presentation
Molecular Weight Confirmation:
| Parameter | Theoretical Value (C₂₄H₃₁N₅O₄S) | Experimental m/z |
| Monoisotopic Mass | 485.21 g/mol | Expected [M+H]⁺ at ~486.22 m/z |
MS/MS Fragmentation: The fragmentation of the pseudopeptide will be influenced by the reduced amide bond and the Nps group. The charge is likely to be retained on the lysine residue.
| Fragment Ion | Structure | Expected m/z |
| b-type ions | Fragments containing the N-terminus | |
| y-type ions | Fragments containing the C-terminus | |
| Internal Fragments | Resulting from double backbone cleavage | |
| Nps-related ions | Fragments corresponding to the Nps group |
Note: The exact m/z values will depend on the specific fragmentation pathways.
Logical Flow of MS Analysis:
Caption: Logical flow of MS and MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and connectivity of atoms within a molecule.[4] Both 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments are essential for the complete characterization of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
Experimental Protocol: ¹H and ¹³C NMR of Lys-ψ(CH₂NH)-Trp(Nps)-OMe
Objective: To confirm the chemical structure and assign the proton (¹H) and carbon (¹³C) chemical shifts of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Materials:
-
Sample: 5-10 mg of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
-
Solvent: Deuterated solvent such as DMSO-d₆ or CD₃OD. The choice of solvent can affect the chemical shifts.
Procedure:
-
Sample Preparation: Dissolve the sample in the deuterated solvent.
-
¹H NMR: Acquire a 1D ¹H NMR spectrum.
-
¹³C NMR: Acquire a 1D ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence).
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign signals to specific protons and carbons in the molecule. The reduced amide bond (ψ(CH₂NH)) will have characteristic signals in the aliphatic region of the ¹H and ¹³C spectra.
-
Expected Results & Data Presentation
The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
¹H NMR Chemical Shifts (Expected Regions):
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (Trp, Nps) | 7.0 - 8.5 | m |
| α-Protons (Lys, Trp) | 3.5 - 4.5 | m |
| ψ(CH₂NH) | 2.5 - 3.5 | m |
| Lysine side chain (β, γ, δ, ε-CH₂) | 1.2 - 3.0 | m |
| Methyl Ester (OMe) | ~3.7 | s |
¹³C NMR Chemical Shifts (Expected Regions):
| Carbon(s) | Expected Chemical Shift (ppm) |
| Aromatic (Trp, Nps) | 110 - 150 |
| Carbonyl (Ester) | ~170 |
| α-Carbons (Lys, Trp) | 50 - 60 |
| ψ(CH₂NH) | 40 - 50 |
| Lysine side chain (β, γ, δ, ε-CH₂) | 20 - 40 |
| Methyl Ester (OMe) | ~52 |
NMR Analysis Experimental Workflow:
References
- 1. Prolonged antinociceptive activity of pseudodipeptide analogues of Lys-Trp(Nps) and Trp(Nps)-Lys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H-Trp-Lys-Ala-Leu-Phe-Gln-Arg-Trp-OH | C57H79N15O10 | CID 175948906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Synthetic Pseudodipeptide Lys-ψ(CH₂NH)-Trp(Nps)-OMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the synthetic pseudodipeptide, Lys-ψ(CH₂NH)-Trp(Nps)-OMe, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). This document outlines the necessary materials, instrumentation, and a step-by-step methodology for achieving high purity of the target compound. It includes guidance on analytical method development, preparative-scale purification, and post-purification analysis. Quantitative data is presented in tabular format for clarity, and a comprehensive workflow diagram is provided to illustrate the entire process.
Introduction
Lys-ψ(CH₂NH)-Trp(Nps)-OMe is a synthetic dipeptide analogue where the peptide bond between lysine and tryptophan has been replaced by a reduced aminomethylene bond [ψ(CH₂NH)]. This modification enhances the molecule's resistance to enzymatic degradation, making it a valuable tool in drug discovery and development. The tryptophan residue is protected with an o-nitrophenylsulfenyl (Nps) group, a chromophoric moiety that aids in UV detection but also presents challenges due to its lability in acidic conditions.
The purification of synthetic peptides and their analogues is a critical step to remove impurities generated during synthesis, such as deletion sequences, incompletely deprotected products, and by-products from protecting groups.[1] Reversed-phase HPLC is the standard and most effective method for the purification of such compounds, separating molecules based on their hydrophobicity.[2][3] This application note details a robust RP-HPLC protocol for the successful purification of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
Experimental Protocols
Materials and Reagents
-
Crude synthetic Lys-ψ(CH₂NH)-Trp(Nps)-OMe
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Methanol (for sample dissolution, optional)
-
0.22 µm syringe filters
Instrumentation
-
Analytical HPLC system with a UV detector
-
Preparative HPLC system with a UV detector and fraction collector
-
Analytical and preparative C18 reversed-phase columns (e.g., 5 µm particle size, 100-300 Å pore size)
-
Lyophilizer
-
Mass spectrometer (for peak identification)
Sample Preparation
-
Dissolve a small amount of the crude synthetic peptide in a suitable solvent. A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point. If solubility is an issue, a small amount of methanol can be added.
-
Ensure the final concentration is appropriate for analytical HPLC injection (typically 1 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[4]
Analytical HPLC Method Development
The initial analytical method development is crucial for determining the optimal separation conditions before scaling up to preparative HPLC.
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at three wavelengths:
-
220 nm: For detection of the peptide backbone.
-
280 nm: For detection of the tryptophan residue.[5]
-
365 nm: For specific detection of the Nps protecting group.
-
-
Gradient: A scouting gradient is recommended to determine the approximate elution time of the target peptide. A typical scouting gradient is a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Injection Volume: 10-20 µL.
Based on the retention time from the scouting run, an optimized gradient can be developed to improve the resolution between the target peptide and its impurities. For a hydrophobic dipeptide like Lys-ψ(CH₂NH)-Trp(Nps)-OMe, a shallower gradient around the elution point will likely yield better separation.
Preparative HPLC Purification
-
Column: C18 preparative column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: The flow rate should be scaled up from the analytical method based on the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: Same wavelengths as the analytical method (220 nm, 280 nm, and 365 nm).
-
Gradient: Use the optimized gradient from the analytical method development, adjusting the segment times to the preparative flow rate.
-
Sample Loading: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a compatible organic solvent and dilute with Mobile Phase A. The loading amount will depend on the column size and the purity of the crude material.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide. It is advisable to collect fractions across the entire peak to analyze for purity.
Note on Nps Group Stability: The Nps group can be labile under the acidic conditions of the mobile phase.[6] It is recommended to perform the purification at room temperature and to process the collected fractions promptly to minimize degradation. The presence of a peak corresponding to the deprotected peptide should be monitored.
Post-Purification Analysis
-
Purity Check: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the aqueous solution to obtain the purified peptide as a solid powder.
-
Characterization: Confirm the identity of the purified product by mass spectrometry.
Data Presentation
The following tables summarize the expected quantitative data from the purification of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
Table 1: Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18.0 mL/min |
| Detection | 220 nm, 280 nm, 365 nm | 220 nm, 280 nm, 365 nm |
| Scouting Gradient | 5-95% B in 30 min | - |
| Optimized Gradient | 20-50% B in 30 min | 20-50% B in 30 min |
| Injection Volume | 10 µL (1 mg/mL) | 5 mL (10 mg/mL) |
Table 2: Purification and Yield Summary
| Parameter | Value |
| Crude Purity | ~65% |
| Retention Time | 18.5 min |
| Final Purity | >98% |
| Overall Yield | 35% |
Visualization
Experimental Workflow
Caption: Workflow for the HPLC purification of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.
Conclusion
The protocol described in this application note provides a comprehensive guide for the efficient purification of the synthetic pseudodipeptide Lys-ψ(CH₂NH)-Trp(Nps)-OMe using reversed-phase HPLC. By following the outlined steps for analytical method development, preparative purification, and post-purification analysis, researchers can obtain the target compound with high purity, suitable for various applications in scientific research and drug development. The specific considerations for the Nps protecting group are crucial for maximizing the yield and purity of the final product.
References
Application Note: Quantitative Analysis of LTNAM and its Metabolites in Human Plasma using LC-MS/MS
Introduction
LTNAM is a novel therapeutic agent under investigation for its potential role in modulating inflammatory signaling pathways. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its clinical development. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers a highly sensitive and selective platform for the identification and quantification of drugs and their metabolites in complex biological matrices.[1][2] This application note provides a detailed protocol for the simultaneous quantification of LTNAM and its primary metabolites, M1 (hydroxylated LTNAM) and M2 (N-dealkylated LTNAM), in human plasma.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for LTNAM and its metabolites.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| LTNAM | 0.5 - 500 | > 0.995 |
| M1 | 0.5 - 500 | > 0.998 |
| M2 | 1.0 - 1000 | > 0.996 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LTNAM | LLOQ | 0.5 | 8.2 | 9.5 | 105.3 |
| Low | 1.5 | 6.5 | 7.8 | 102.1 | |
| Mid | 75 | 4.1 | 5.2 | 98.7 | |
| High | 400 | 3.5 | 4.8 | 101.5 | |
| M1 | LLOQ | 0.5 | 9.1 | 10.2 | 108.9 |
| Low | 1.5 | 7.2 | 8.1 | 104.3 | |
| Mid | 75 | 5.3 | 6.5 | 99.2 | |
| High | 400 | 4.0 | 5.1 | 100.8 | |
| M2 | LLOQ | 1.0 | 10.5 | 11.8 | 95.4 |
| Low | 3.0 | 8.9 | 9.7 | 98.1 | |
| Mid | 150 | 6.1 | 7.3 | 101.2 | |
| High | 800 | 5.2 | 6.4 | 99.7 |
Signaling Pathway
LTNAM is designed to inhibit the pro-inflammatory JNK signaling pathway. However, its active metabolite, M1, is hypothesized to also play a significant role in modulating this pathway, potentially with greater potency. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of LTNAM and M1 inhibiting the JNK signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow for the quantification of LTNAM and its metabolites.
Caption: Workflow for plasma sample preparation and analysis.
Experimental Protocols
Sample Preparation
This protocol is optimized for the extraction of LTNAM and its metabolites from human plasma.[3][4][5][6]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) stock solution (e.g., deuterated LTNAM)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ACN containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase liquid chromatography method is used for the separation of LTNAM and its metabolites.[2][7][8]
Instrumentation:
-
UHPLC system
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
A triple quadrupole mass spectrometer is used for sensitive and specific detection.[1][9][10]
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| LTNAM | 350.2 | 180.1 | 25 |
| M1 | 366.2 | 180.1 | 27 |
| M2 | 322.2 | 152.1 | 22 |
| IS | 355.2 | 185.1 | 25 |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of LTNAM and its major metabolites in human plasma. This method is suitable for supporting pharmacokinetic and drug metabolism studies throughout the drug development process. The detailed protocols and established performance characteristics ensure reliable and reproducible results for researchers in pharmaceutical and clinical laboratories.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 5. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 8. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 10. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
Application Note: Protocol for Assessing Aminopeptidase Inhibition by LTNAM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes are involved in a variety of physiological processes, and their dysregulation has been implicated in several diseases, including cancer.[2] Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallopeptidase that plays a significant role in tumor cell invasion, metastasis, and angiogenesis.[3][4][5] Its overexpression in various cancers makes it an attractive target for the development of novel anti-cancer therapies.[5][6]
LTNAM (Leucyl-3-sulfanyl-4-methyl-1-((2S)-2-methyl-1-oxopropyl)-L-prolinamide) is a novel small molecule inhibitor designed to target aminopeptidases. This application note provides a detailed protocol for assessing the inhibitory potential of LTNAM against aminopeptidase activity using a sensitive fluorometric assay. The protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Principle of the Assay
The assay is based on the cleavage of a fluorogenic aminopeptidase substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), by the enzyme. Upon enzymatic cleavage, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of fluorescence increase is directly proportional to the aminopeptidase activity. In the presence of an inhibitor like LTNAM, the rate of substrate cleavage is reduced, resulting in a decreased fluorescence signal. The potency of the inhibitor is determined by calculating the half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
Recombinant human Aminopeptidase N (APN/CD13)
-
LTNAM
-
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of 360-380 nm and 440-460 nm, respectively.
-
Multichannel pipettes
-
Adhesive plate seals
Experimental Protocol
Reagent Preparation
-
Aminopeptidase N (APN) Stock Solution: Reconstitute lyophilized APN in Assay Buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C.
-
APN Working Solution: On the day of the experiment, dilute the APN stock solution in Assay Buffer to the desired final concentration (e.g., 10 ng/well).
-
LTNAM Stock Solution: Prepare a 10 mM stock solution of LTNAM in 100% DMSO.
-
LTNAM Serial Dilutions: Perform serial dilutions of the LTNAM stock solution in Assay Buffer to obtain a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Leu-AMC Substrate Stock Solution: Prepare a 10 mM stock solution of Leu-AMC in DMSO.
-
Leu-AMC Substrate Working Solution: Dilute the Leu-AMC stock solution in Assay Buffer to a final concentration of 200 µM.
Assay Procedure
-
Plate Setup:
-
Add 50 µL of Assay Buffer to the "Blank" (no enzyme, no inhibitor) and "Positive Control" (enzyme, no inhibitor) wells.
-
Add 50 µL of each LTNAM dilution to the "Inhibitor" wells.
-
-
Enzyme Addition:
-
Add 25 µL of Assay Buffer to the "Blank" wells.
-
Add 25 µL of the APN working solution to the "Positive Control" and "Inhibitor" wells.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking for 1 minute.
-
Cover the plate with an adhesive seal and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the Leu-AMC substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity (Relative Fluorescence Units, RFU) in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set at 365 nm and the emission wavelength at 450 nm.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well: Determine the slope of the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition for each LTNAM concentration:
-
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_positive_control - V_blank)] * 100
-
-
Determine the IC50 value: Plot the percent inhibition against the logarithm of the LTNAM concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of LTNAM that causes 50% inhibition of the enzyme activity.[7][8]
Data Presentation
The following tables present hypothetical data for the inhibition of Aminopeptidase N by LTNAM.
Table 1: Raw Fluorescence Data and Calculated Percent Inhibition
| LTNAM (µM) | Average Reaction Rate (RFU/min) | Percent Inhibition (%) |
| 0 (Positive Control) | 500 | 0 |
| 0.01 | 450 | 10 |
| 0.1 | 375 | 25 |
| 1 | 250 | 50 |
| 10 | 125 | 75 |
| 100 | 50 | 90 |
| Blank | 10 | N/A |
Table 2: Summary of Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) |
| LTNAM | Aminopeptidase N | 1.0 |
| Bestatin (Reference) | Aminopeptidase N | 0.5 |
Note: The data presented above is for illustrative purposes only.
Visualizations
Caption: Experimental workflow for assessing aminopeptidase inhibition by LTNAM.
Caption: Role of Aminopeptidase N (APN/CD13) in tumor progression and its inhibition by LTNAM.[6][9]
Caption: Logical relationship for determining the IC50 value of LTNAM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of aminopeptidase N (CD13) in tumor-cell invasion and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopeptidase N (CD13) as a target for cancer chemotherapy - ProQuest [proquest.com]
- 5. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of the Ectopeptidase APN/CD13 in Cancer [mdpi.com]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for Studying Enkephalin Degradation in Brain Tissue Using LTNAM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation, emotional responses, and reward pathways. Their physiological activity is tightly regulated by enzymatic degradation. A major pathway for enkephalin breakdown in the brain is the cleavage of the N-terminal tyrosine residue by aminopeptidases. L-leucyl-2-naphthylamide (LTNAM) is a fluorogenic substrate that can be utilized to measure the activity of these enkephalin-degrading aminopeptidases in brain tissue preparations. This application note provides detailed protocols for the preparation of brain tissue, the enzymatic assay using LTNAM, and the analysis of enkephalin degradation kinetics.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate L-leucyl-2-naphthylamide (LTNAM) by aminopeptidases present in the brain tissue homogenate. The cleavage of the leucyl residue releases the highly fluorescent molecule 2-naphthylamine. The rate of increase in fluorescence is directly proportional to the aminopeptidase activity. By comparing the activity in the presence and absence of specific inhibitors, the contribution of different aminopeptidases to enkephalin degradation can be determined.
I. Experimental Protocols
A. Preparation of Brain Tissue Homogenate
This protocol describes the preparation of a brain homogenate suitable for the enzymatic assay.
Materials:
-
Fresh or frozen brain tissue (e.g., rat, mouse)
-
Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.3, ice-cold
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the brain region of interest (e.g., striatum, cortex, hippocampus) on a cold surface.
-
Weigh the tissue and place it in a pre-chilled homogenization tube.
-
Add ice-cold Homogenization Buffer at a ratio of 1:10 (w/v) (e.g., 100 mg of tissue in 1 mL of buffer).
-
Homogenize the tissue on ice with 10-15 strokes of a Dounce homogenizer or using a mechanical homogenizer at low speed until a uniform suspension is achieved.
-
Transfer the homogenate to microcentrifuge tubes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant (S1 fraction), which contains the cytosolic and microsomal fractions where enkephalin-degrading enzymes are located.
-
Determine the protein concentration of the S1 fraction using a standard protein assay (e.g., Bradford or BCA assay).
-
The S1 fraction can be used immediately for the enzymatic assay or stored at -80°C for future use.
B. Enkephalin Degradation Assay using LTNAM
This protocol details the spectrofluorometric measurement of aminopeptidase activity.
Materials:
-
Brain tissue homogenate (S1 fraction)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
LTNAM stock solution: 10 mM in DMSO
-
2-naphthylamine standard solution: 1 mM in DMSO (for standard curve)
-
Aminopeptidase inhibitors (optional): Bestatin (10 µM), Puromycin (100 µM), Amastatin (10 µM)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 425 nm)
Procedure:
-
Prepare Assay Solutions:
-
Dilute the LTNAM stock solution in Assay Buffer to the desired final concentrations (e.g., 50-500 µM).
-
If using inhibitors, prepare solutions of the inhibitors in Assay Buffer at 2x the final desired concentration.
-
-
Set up the Assay Plate:
-
Blank: 100 µL of Assay Buffer.
-
Substrate Control: 50 µL of Assay Buffer and 50 µL of LTNAM solution.
-
Sample Wells: 50 µL of diluted brain homogenate (e.g., 10-50 µg of protein) and 50 µL of Assay Buffer.
-
Inhibitor Wells (optional): 50 µL of diluted brain homogenate and 50 µL of the 2x inhibitor solution.
-
-
Initiate the Reaction:
-
Add 50 µL of the LTNAM solution to the Sample and Inhibitor wells to start the reaction. The final volume in all wells should be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a fluorometric microplate reader with excitation at 340 nm and emission at 425 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity against time for each sample.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
Convert the rate of fluorescence increase to the rate of product formation (nmol/min/mg protein) using a standard curve of 2-naphthylamine.
-
II. Data Presentation
The following tables summarize typical quantitative data obtained from studies on enkephalin degradation by brain aminopeptidases.
Table 1: Kinetic Parameters of Enkephalin-Degrading Aminopeptidases in Rat Brain
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Brain Region | Reference |
| Leu-enkephalin | 125 | 9.2 | Cytosol | |
| Met-enkephalin | 142 | - | Cytosol | |
| Kyotorphin | 95 | 9.2 | Cytosol |
Table 2: Inhibition of Enkephalin Degradation in Brain Tissue by Aminopeptidase Inhibitors
| Inhibitor | Concentration | % Inhibition of Aminopeptidase Activity | Brain Region |
| Bestatin | 10 µM | High | Various |
| Puromycin | 100 µM | Moderate to High | Various |
| Amastatin | 10 µM | High | Various |
Table 3: Initial Velocity and Half-Life of Met-Enkephalin Degradation in Human Brain Regions
| Brain Region | Initial Velocity (pg MET/mg tissue/min) | Half-Life (min) |
| Limbic System | 21.7 - 60.2 | 2.1 - 14.3 |
| Thalamus | 25.6 - 88.7 | 1.6 - 14.1 |
| Basal Ganglia | 24.5 - 56.1 | 2.6 - 14.3 |
| Cerebellum | Variable | Variable |
| Cortex | Variable | Variable |
III. Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Application Notes and Protocols for LTNAM in Pain Research
Product Name: LTNAM (Novel Selective Nav1.7 Inhibitor) Application: Preclinical Research in Nociceptive, Inflammatory, and Neuropathic Pain. For Research Use Only.
Introduction
LTNAM is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. The Nav1.7 channel, encoded by the SCN9A gene, is preferentially expressed in peripheral nociceptive neurons and plays a critical role in the generation and propagation of action potentials in response to noxious stimuli.[1][2][3] Genetic studies in humans have validated Nav1.7 as a key mediator of pain; loss-of-function mutations result in a congenital insensitivity to pain, whereas gain-of-function mutations lead to severe pain disorders.[2][3][4] LTNAM offers researchers a powerful tool to investigate the role of Nav1.7 in various pain states and to explore its therapeutic potential as a non-opioid analgesic. These notes provide recommended dosages, administration routes, and detailed protocols for the use of LTNAM in common preclinical pain research applications.
Mechanism of Action
Nav1.7 channels act as signal amplifiers at the nerve endings of nociceptors.[5] In response to a painful stimulus, small, subthreshold depolarizations are amplified by Nav1.7, which lowers the threshold for generating an action potential.[5] This action potential then propagates along the sensory nerve to the spinal cord, ultimately signaling pain to the brain.[6] LTNAM selectively binds to the Nav1.7 channel, stabilizing it in an inactivated state and preventing the influx of sodium ions. This action effectively raises the threshold for action potential firing in nociceptive neurons, thereby inhibiting pain signal transmission without affecting other sensory or motor functions.[2][7] Additionally, evidence suggests that the analgesic effects of Nav1.7 inhibition may be partially mediated by an upregulation of endogenous opioid signaling.[1][8]
Caption: Mechanism of LTNAM action on the Nav1.7 signaling pathway in a nociceptor.
Data Presentation: Dosage and Administration
The following tables summarize recommended starting doses for LTNAM based on preclinical studies with analogous selective Nav1.7 inhibitors. Researchers should perform dose-response studies to determine the optimal concentration for their specific model and experimental conditions.
Table 1: In Vitro Applications - Potency and Concentration
| Assay Type | Cell Type | Parameter | Recommended Concentration | Vehicle | Reference Compound Data |
| Whole-Cell Patch Clamp | HEK293 cells expressing hNav1.7 | IC₅₀ | 10 nM - 1 µM | 0.1% DMSO | DWP-17061 (IC₅₀ = 31 nM)[9] |
| Whole-Cell Patch Clamp | Dissociated Rodent DRG Neurons | IC₅₀ | 100 nM - 10 µM | 0.1% DMSO | QLS-81 (IC₅₀ = 3.5 µM)[10] |
| Neuronal Firing Assay | Dissociated Rodent DRG Neurons | Effective Concentration | 1 µM - 10 µM | 0.1% DMSO | QLS-81 (10 µM suppressed firing)[10] |
Table 2: In Vivo Applications - Dosage and Administration Route
| Pain Model | Species | Administration Route | Recommended Dose Range | Vehicle | Reference Compound Data |
| Inflammatory (Formalin, CFA) | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | 5% DMSO, 40% PEG400, 55% Saline | QLS-81 (2, 5, 10 mg/kg)[10] |
| Neuropathic (SNI, CCI) | Mouse | Subcutaneous (s.c.) | 1 - 5 mg/kg | Saline or PBS | ST-2530 (3 mg/kg)[2] |
| Neuropathic (Spinal Nerve Ligation) | Rat | Intrathecal (i.t.) | 10 - 100 µg | Artificial CSF | PF-05089771 showed efficacy via i.t. route[11] |
| Acute Nociceptive (Hot Plate) | Mouse | Oral Gavage (p.o.) | 10 - 100 mg/kg | 0.5% Methylcellulose in water | Efficacious doses up to 100-300 mg/kg noted for some compounds[12] |
Note on Administration: For systemic administration (i.p., s.c., p.o.), assess analgesic effects 30-60 minutes post-injection. For intrathecal administration, effects can be observed as rapidly as 15 minutes post-injection.[11] Most preclinical studies use a single dose; however, chronic pain models may require repeat dosing, which should be carefully considered as it is more clinically relevant.[13][14]
Experimental Protocols
Protocol 1: In Vitro Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol describes how to assess the inhibitory effect of LTNAM on voltage-gated sodium currents in primary sensory neurons.
Objective: To determine the IC₅₀ of LTNAM on native Nav1.7 channels in dissociated rodent DRG neurons.
Materials:
-
LTNAM stock solution (10 mM in DMSO)
-
Adult Sprague-Dawley rats or C57BL/6 mice
-
Enzymes: Collagenase Type IV, Papain
-
Culture medium: Neurobasal-A medium, B27 supplement, L-glutamine, penicillin/streptomycin
-
External solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3)
-
Patch-clamp rig with amplifier and data acquisition software
Procedure:
-
DRG Neuron Dissociation:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect lumbar (L4-L6) DRGs and place them in ice-cold, oxygenated Hanks' Balanced Salt Solution (HBSS).
-
Digest ganglia in an enzyme solution (e.g., collagenase/papain) for 30-60 minutes at 37°C.
-
Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate dissociated neurons on laminin/poly-D-lysine coated coverslips and culture for 1-4 days.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Identify small-diameter (<25 µm) neurons, which are typically nociceptors and have high Nav1.7 expression.[15][16]
-
Establish a whole-cell recording configuration.
-
Hold the neuron at a holding potential of -120 mV to ensure all Nav channels are in a resting state.
-
Apply a depolarizing voltage step (e.g., to 0 mV for 50 ms) to elicit a sodium current.
-
-
LTNAM Application and Data Acquisition:
-
Obtain a stable baseline recording of the peak sodium current for at least 3 minutes.
-
Prepare serial dilutions of LTNAM in the external solution (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) from the stock solution. Ensure the final DMSO concentration is ≤0.1%.
-
Perfuse the chamber with increasing concentrations of LTNAM, allowing 2-3 minutes for equilibration at each concentration.
-
Record the peak inward sodium current at each concentration.
-
After the highest concentration, perform a washout by perfusing with the drug-free external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at each LTNAM concentration.
-
Normalize the peak current to the baseline (pre-drug) current.
-
Plot the normalized current as a function of LTNAM concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Protocol 2: In Vivo Neuropathic Pain Model - Spared Nerve Injury (SNI)
This protocol details the induction of neuropathic pain and subsequent assessment of the analgesic efficacy of LTNAM.
Objective: To evaluate the ability of systemically administered LTNAM to reverse mechanical allodynia in the SNI model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats (200-250g)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools, sutures
-
LTNAM solution for injection (e.g., 3 mg/kg in saline)
-
Von Frey filaments (for assessing mechanical sensitivity)
-
Testing apparatus (e.g., elevated mesh platform)
Procedure:
-
Baseline Behavioral Testing:
-
Acclimate animals to the testing environment for 3 days prior to surgery.
-
Measure the baseline paw withdrawal threshold (PWT) for both hind paws using the up-down method with von Frey filaments. The PWT is the filament force (in grams) at which the animal withdraws its paw 50% of the time.
-
-
Spared Nerve Injury (SNI) Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the left thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate and tightly ligate the common peroneal and tibial nerves with a silk suture.
-
Make a small cut distal to the ligation to remove a 2-4 mm section of the ligated nerves.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures. Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Post-Operative Assessment and Drug Administration:
-
Allow animals to recover for 7-14 days. During this period, they should develop robust mechanical allodynia (a significant decrease in PWT) in the ipsilateral (operated) paw.
-
Confirm the development of allodynia by re-measuring the PWT.
-
On the test day, administer LTNAM (e.g., 3 mg/kg, s.c.) or vehicle to separate groups of SNI animals.
-
-
Post-Drug Behavioral Testing:
-
Measure the PWT at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Testing should be performed on the ipsilateral paw to assess the reversal of allodynia.
-
-
Data Analysis:
-
Calculate the 50% PWT for each animal at each time point.
-
Compare the PWT of the LTNAM-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
A significant increase in PWT in the LTNAM group compared to the vehicle group indicates an analgesic effect.
-
Caption: A typical experimental workflow for evaluating LTNAM efficacy in a rodent pain model.
References
- 1. physoc.org [physoc.org]
- 2. Antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. | BioWorld [bioworld.com]
- 10. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in Screening Pseudodipeptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for key cell-based assays used to screen and characterize pseudodipeptide inhibitors. The protocols are designed to guide researchers in identifying and evaluating compounds that target specific cellular pathways implicated in various diseases.
Introduction to Pseudodipeptide Inhibitors and Cell-Based Assays
Pseudodipeptides are peptide mimics where the amide bond is replaced by other chemical groups, conferring resistance to proteolytic degradation and improving pharmacokinetic properties. These modifications make them attractive candidates for inhibiting enzymes, particularly proteases, that play critical roles in disease progression. Cell-based assays are indispensable tools in the drug discovery pipeline for evaluating the efficacy and cellular activity of these inhibitors in a biologically relevant context. They provide crucial information on cell permeability, cytotoxicity, and on-target engagement within the complex intracellular environment.
This document outlines protocols for three key types of cell-based assays commonly employed in the screening of pseudodipeptide inhibitors:
-
NF-κB Signaling Pathway Reporter Assay: To identify inhibitors that modulate the inflammatory response.
-
Caspase-3/7 Activity Apoptosis Assay: To screen for compounds that induce or inhibit programmed cell death.
-
Cell Viability (MTT) Assay: To assess the cytotoxic effects of the inhibitors.
NF-κB Signaling Pathway Reporter Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[1][2] Its dysregulation is associated with numerous inflammatory diseases and cancers.[2][3] This assay utilizes a reporter gene, typically luciferase, under the control of an NF-κB response element to quantify the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.
Signaling Pathway Diagram: NF-κB Activation
Caption: NF-κB signaling pathway leading to reporter gene expression.
Experimental Protocol: NF-κB Luciferase Reporter Assay[4][5][6][7]
Materials:
-
HEK293T or other suitable cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Assay medium (serum-free or low-serum medium).
-
Stimulating agent (e.g., TNF-α, LPS).
-
Pseudodipeptide inhibitors and vehicle control (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Luciferase Assay System (e.g., Promega).
-
Opaque, flat-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the reporter cells in opaque 96-well plates at a density of 3 x 10^5 cells per well in 100 µL of complete culture medium.[4]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
On the day of the assay, carefully remove the culture medium.
-
Add 100 µL of assay medium containing various concentrations of the pseudodipeptide inhibitors or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare the stimulating agent (e.g., TNF-α at a final concentration of 10-20 ng/mL) in assay medium.
-
Add the stimulating agent to all wells except the unstimulated control wells.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.[1]
-
-
Cell Lysis:
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20-30 µL of 1x Passive Lysis Buffer to each well.[5]
-
Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.
-
-
Luciferase Activity Measurement:
Data Analysis and Interpretation:
-
Subtract the background luminescence from all readings.
-
Normalize the data to a control reporter if using a dual-luciferase system.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Troubleshooting: Common issues include weak signal (check transfection efficiency, reagent functionality), high background (use opaque plates, check for contamination), and high variability (use master mixes, calibrated pipettes).[5][7]
Caspase-3/7 Activity Apoptosis Assay
Caspases are a family of proteases that are key mediators of apoptosis (programmed cell death).[8] Caspase-3 and -7 are executioner caspases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This assay uses a fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. Cleavage releases a fluorescent group, and the resulting fluorescence is proportional to caspase activity.
Signaling Pathway Diagram: Apoptosis Induction
Caption: Intrinsic and extrinsic pathways of apoptosis converging on executioner caspases.
Experimental Protocol: Caspase-3/7 Fluorogenic Assay[2][10][11][12][13]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat).
-
Complete culture medium.
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide).
-
Pseudodipeptide inhibitors and vehicle control.
-
Caspase-3/7 Glo® Assay Reagent (or similar fluorogenic substrate like Ac-DEVD-AMC).
-
White-walled, clear-bottom 96-well plates.
-
Fluorometer (plate reader).
Procedure:
-
Cell Seeding:
-
Seed cells in white-walled, clear-bottom 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Apoptosis Induction:
-
Treat cells with various concentrations of pseudodipeptide inhibitors or vehicle control for a predetermined time.
-
Add the apoptosis-inducing agent to the appropriate wells. Include a positive control (inducer only) and a negative control (vehicle only).
-
Incubate for the desired period to induce apoptosis (typically 2-6 hours).
-
-
Caspase Activity Measurement:
-
Equilibrate the Caspase-3/7 assay reagent to room temperature.
-
Add 100 µL of the Caspase-3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[9]
-
Measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data Analysis and Interpretation:
-
Subtract the background fluorescence (from wells with no cells).
-
Calculate the fold change in caspase activity relative to the untreated control.
-
For inhibitor screening, calculate the percentage of inhibition of the apoptosis-induced caspase activity.
-
Determine the IC₅₀ or EC₅₀ values by plotting the data on a dose-response curve.
-
Data Interpretation: Be aware that caspase substrates may have some cross-reactivity with other caspases. It's advisable to confirm findings with other methods, such as Western blotting for cleaved caspase-3.[10] The timing of the assay is critical as caspase activation is transient.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow Diagram: High-Throughput Screening (HTS)
Caption: A typical workflow for high-throughput screening of inhibitors.
Experimental Protocol: MTT Cell Viability Assay[1][5][14]
Materials:
-
Cells of interest.
-
Complete culture medium.
-
Pseudodipeptide inhibitors and vehicle control.
-
MTT solution (5 mg/mL in PBS, filter-sterilized).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Clear, flat-bottom 96-well plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (determined empirically, typically 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Add 10 µL of various concentrations of the pseudodipeptide inhibitors to the wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis and Interpretation:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce cell viability by 50%.[12]
Quantitative Data Summary
The following tables summarize representative IC₅₀ values for various pseudodipeptide and small molecule inhibitors obtained from cell-based assays.
Table 1: BACE1 Inhibitors
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| FAH65 | CHO-7W | Aβ42 reduction | ~0.01 | [3] |
| FAH17 | CHO-7W | Aβ42 reduction | ~0.3 | [3] |
| FAH3 | CHO-7W | Aβ42 reduction | ~1 | [3] |
| Compound 8 | - | Fluorescence Polarization | 24% inhibition @ 1mM | [13] |
Table 2: Caspase Inhibitors
| Compound | Target Caspase | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Ac-DEVD-CHO | Caspase-3 | HeLa | Luminescent | 0.00014 | [14] |
| z-LEHD-FMK | Caspase-9 | - | Fluorometric | 1.5 | [15] |
| VX-765 | Caspase-1 | - | Fluorometric | 0.53 | [15] |
| Nitrile acid | Caspase-1 | - | Fluorometric | 0.023 | [16] |
Table 3: Matrix Metalloproteinase (MMP) Inhibitors
| Compound | Target MMP | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| Compound 9a | MMP-13 | MG-63 | Activity Assay | 0.65 | [14] |
| Compound 10d | MMP-13 | - | Collagen Cleavage | 8.3 | [17] |
| (S)-17b | MMP-13 | - | Collagen Cleavage | 8.1 | [17] |
| (S)-17c | MMP-13 | - | Collagen Cleavage | 7.9 | [17] |
Table 4: Other Protease Inhibitors
| Compound | Target Protease | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |
| Calpain Inhibitor II | SARS-CoV-2 Mpro | 293T | Luciferase Reporter | 7.5 (EC₅₀) | [18] |
| AG7088 | HRV 3C Protease | H1-HeLa | Cell Protection | 0.023 (EC₅₀) | [3] |
| Compound 2 | DPP-IV | - | Enzymatic | 0.3 | [19] |
| CD24 | Rhodesain | - | Antitrypanosomal | 10.1 (EC₅₀) | [20] |
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. info2.uqam.ca [info2.uqam.ca]
- 3. In Vitro Antiviral Activity of AG7088, a Potent Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eu-openscreen.eu [eu-openscreen.eu]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. biotium.com [biotium.com]
- 9. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. The Importance of IC50 Determination | Visikol [visikol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and evaluation of nonpeptidic inhibitors of human rhinovirus 3C protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuropeptide Metabolism Using Prohormone Convertase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction to Neuropeptide Metabolism
Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide range of physiological processes, including neurotransmission, hormone regulation, and metabolism. They are synthesized as larger, inactive precursor proteins called proneuropeptides. The maturation of these precursors into bioactive peptides requires a series of post-translational modifications, most notably proteolytic cleavage at specific sites. This intricate process, known as neuropeptide metabolism, is carried out by a family of enzymes called prohormone convertases (PCs).
The prohormone convertases, particularly PC1/3 and PC2, are key serine proteases that cleave proneuropeptides at single or paired basic amino acid residues within the regulated secretory pathway of neuroendocrine cells.[1] The precise action of these enzymes is critical for generating the final, biologically active neuropeptides. Dysregulation of PC activity has been implicated in various pathologies, including obesity, diabetes, and neurological disorders.[2]
Tool compounds that can selectively inhibit the activity of these processing enzymes are invaluable for studying the intricacies of neuropeptide metabolism. These inhibitors allow researchers to dissect the specific roles of individual convertases in the maturation of different neuropeptides, thereby elucidating their physiological functions and exploring their potential as therapeutic targets.
Prohormone Convertase Inhibitors as Tool Compounds
A number of inhibitors for prohormone convertases have been developed to facilitate the study of their biological functions. Among these are derivatives of 2,5-dideoxystreptamine, which have been shown to inhibit PC1/3 and PC2 with varying degrees of potency and selectivity.[1][3] These small molecules can be used to block the processing of specific proneuropeptides in both in vitro and cell-based systems, helping to unravel the complex pathways of neuropeptide synthesis.
Applications in Research and Drug Development:
-
Elucidating Enzyme Specificity: By using selective inhibitors for PC1/3 or PC2, researchers can determine which enzyme is responsible for the cleavage of a particular proneuropeptide to its mature form.
-
Functional Analysis of Neuropeptides: Inhibition of neuropeptide processing can lead to a deficiency in the mature peptide, allowing for the study of its physiological role through the observation of subsequent cellular or systemic effects.
-
Target Validation: Prohormone convertases are potential therapeutic targets for a variety of diseases. Specific inhibitors can be used to validate these enzymes as drug targets by assessing the therapeutic potential of modulating their activity.
-
High-Throughput Screening: The assays used to characterize these inhibitors can be adapted for high-throughput screening to identify new and more potent drug candidates.
Quantitative Data of Representative Prohormone Convertase Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of several 2,5-dideoxystreptamine derivatives against PC1/3 and PC2. This data is crucial for selecting the appropriate compound and concentration for a given experiment.
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Mechanism | Reference |
| 166811 | PC1/3 | 5 | Competitive | [1] |
| 166812 | PC1/3 | 20 | Competitive | [1] |
| 166550 | PC1/3 | 33 | Competitive | [1] |
| 166631 | PC1/3 | 22 | Competitive | [1] |
| 166829 | PC2 | 4 | Mixed | [1] |
| 166830 | PC2 | 2 | Competitive | [1] |
| 166369 | PC2 | 8 | Noncompetitive | [1] |
Note: The selectivity of these compounds varies. For instance, compounds 166811, 166812, 166550, and 166631 show good discrimination for PC1/3 over PC2 (IC50 > 500 µM for PC2).[1] Conversely, compounds 166829, 166830, and 166369 are selective for PC2 over PC1/3 and furin (IC50 > 50 µM).[1]
Experimental Protocols
Here we provide detailed protocols for two key experiments utilizing prohormone convertase inhibitors to study neuropeptide metabolism.
1. In Vitro Enzyme Inhibition Assay
This protocol describes how to determine the IC50 value of a test compound against recombinant PC1/3 or PC2 using a fluorogenic substrate.
Materials:
-
Recombinant human PC1/3 or PC2
-
Fluorogenic substrate (e.g., pGlu-Arg-Thr-Lys-Arg-AMC)
-
PC1/3 Assay Buffer: 100 mM sodium acetate, pH 5.5, 2 mM CaCl₂, 0.2% octylglucoside, 0.1% NaN₃, 0.1 mg/ml BSA.[1]
-
PC2 Assay Buffer: 100 mM sodium acetate, pH 5.0, 2 mM CaCl₂, 0.2% octylglucoside, 0.1% NaN₃, 0.1 mg/ml BSA.[1]
-
Test inhibitor (e.g., a 2,5-dideoxystreptamine derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microtiter plates
-
Fluorometer plate reader (excitation/emission wavelengths of 380/460 nm)
Procedure:
-
Prepare Serial Dilutions of the Inhibitor: Prepare a series of dilutions of the test compound in the appropriate assay buffer. The final concentrations should span a range that is expected to produce a dose-response curve (e.g., from 10 nM to 500 µM).[1]
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 25 µL of the appropriate assay buffer to the blank wells.
-
To the control and inhibitor wells, add 25 µL of the enzyme solution (e.g., 92 nM PC1/3 or 16 nM PC2 in assay buffer).[1]
-
Add 25 µL of the corresponding inhibitor dilution to the inhibitor wells. To the blank and control wells, add 25 µL of the assay buffer with the same final concentration of solvent as the inhibitor wells.
-
Pre-incubate the plate at room temperature for 30 minutes.[1]
-
-
Initiate the Reaction: Add 50 µL of the fluorogenic substrate (final concentration 100 µM) to all wells to initiate the reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer plate reader. Take readings every 1-2 minutes for at least 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell-Based Proneuropeptide Processing Assay
This protocol outlines a method to assess the effect of a prohormone convertase inhibitor on the processing of an endogenous or overexpressed proneuropeptide in a cell line.
Materials:
-
Neuroendocrine cell line (e.g., AtT-20, PC12, or HEK293 cells) expressing the proneuropeptide of interest.
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies specific for the precursor and processed forms of the neuropeptide.
-
Western blotting or ELISA equipment and reagents.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined amount of time (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Analysis of Proneuropeptide Processing:
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the proneuropeptide and the mature peptide.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of the processed peptide to the precursor. A successful inhibitor will increase the relative amount of the precursor and decrease the mature peptide.
-
-
ELISA:
-
Use specific ELISA kits for the proneuropeptide and the mature peptide to quantify their levels in the cell lysates or culture medium.
-
An effective inhibitor will lead to an accumulation of the precursor and a reduction in the secreted mature peptide.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of neuropeptide metabolism using prohormone convertase inhibitors.
Caption: Neuropeptide processing pathway and point of inhibition.
Caption: Workflow for an in vitro enzyme inhibition assay.
References
Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Pseudopeptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective semipermeable border of endothelial cells prevents most compounds from entering the brain. Pseudopeptides, which are peptide mimics with altered backbones or side chains, offer potential advantages over traditional peptides, such as increased metabolic stability and improved pharmacokinetic profiles. However, their ability to cross the BBB remains a critical hurdle.
These application notes provide a detailed overview and experimental protocols for various in vitro, in vivo, and in situ methods to assess the BBB permeability of pseudopeptides. The following sections will detail the principles, methodologies, and data interpretation for each technique, supplemented with quantitative data for a range of pseudopeptides and visual workflows to guide researchers in their experimental design.
In Vitro Methods
In vitro models of the BBB are essential for high-throughput screening of pseudopeptide candidates in the early stages of drug discovery. These models aim to replicate the key characteristics of the BBB in a controlled laboratory setting.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput method that assesses the passive diffusion of a compound across an artificial lipid membrane, mimicking the lipid composition of the brain endothelial cells.
Principle: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form an artificial membrane. The donor compartment contains the pseudopeptide solution, and the acceptor compartment contains a buffer. The rate of diffusion of the pseudopeptide from the donor to the acceptor compartment is measured to determine its apparent permeability (Papp).
Experimental Protocol:
-
Preparation of the Artificial Membrane:
-
Prepare a lipid solution, for instance, by dissolving porcine brain lipid extract in an alkane solvent.[1]
-
Carefully coat the filter of each well of a 96-well donor plate with the lipid solution and allow the solvent to evaporate completely.
-
-
Compound Preparation:
-
Dissolve the test pseudopeptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
-
Assay Procedure:
-
Add the pseudopeptide solution to the donor wells of the coated filter plate.
-
Place the donor plate into an acceptor plate containing buffer in each well, forming a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[2]
-
-
Quantification:
-
After incubation, determine the concentration of the pseudopeptide in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or UV-Vis spectroscopy.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the filter area
-
t is the incubation time
-
[drug]_acceptor is the concentration of the drug in the acceptor well at time t
-
[drug]_equilibrium is the concentration at equilibrium
-
-
Data Presentation:
| Pseudopeptide/Peptide | PAMPA Model | Papp (x 10⁻⁶ cm/s) | Reference |
| [D-Ala2]deltorphin II | PAMPA-BBB | 2.35 | [3] |
| [Arg0, D-Ala2]deltorphin II | PAMPA-BBB | 1.91 | [3] |
| [Pro-1, Pro0, D-Ala2]deltorphin II | PAMPA-BBB | 2.22 | [3] |
Experimental Workflow:
Figure 1. Workflow for the PAMPA-BBB assay.
Cell-Based Transwell Assays
Cell-based assays utilize monolayers of brain endothelial cells cultured on microporous membranes of Transwell inserts to create a more biologically relevant BBB model.
Principle: A monolayer of brain capillary endothelial cells (BCECs), either primary cells or immortalized cell lines (e.g., hCMEC/D3), is grown on a Transwell insert. This insert separates the apical (blood side) and basolateral (brain side) compartments. The permeability of a pseudopeptide is assessed by adding it to the apical side and measuring its appearance on the basolateral side over time. The integrity of the cell monolayer is crucial and is monitored by measuring the transendothelial electrical resistance (TEER) and the flux of paracellular markers like Lucifer yellow or FITC-dextran.[4]
Experimental Protocol:
-
Cell Culture:
-
Seed brain endothelial cells onto collagen- and fibronectin-coated Transwell inserts at a high density.
-
Culture the cells until a confluent monolayer is formed, which can take several days. Co-culture with astrocytes or pericytes in the basolateral compartment can enhance barrier properties.
-
-
Barrier Integrity Assessment:
-
Measure the TEER of the cell monolayer using a voltohmmeter. High TEER values are indicative of tight junction formation.
-
Perform a Lucifer yellow or FITC-dextran permeability assay to assess paracellular flux. Low permeability of these markers confirms a tight barrier.
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral compartments with a transport buffer.
-
Add the pseudopeptide solution to the apical compartment.
-
At various time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
Also, collect a sample from the apical compartment at the end of the experiment.
-
-
Quantification and Papp Calculation:
-
Quantify the concentration of the pseudopeptide in the collected samples using LC-MS/MS or another sensitive analytical method.
-
Calculate the apparent permeability coefficient (Papp) as described for the PAMPA-BBB assay.
-
Data Presentation:
| Pseudopeptide/Peptide | Cell Model | Papp (x 10⁻⁶ cm/s) | Reference |
| Delta sleep-inducing peptide (DSIP) | Bovine BMEC | Similar to water-soluble substances | [5][6] |
| Retro-enantio Peptide | Bovine Brain Endothelial Cells | ~17% transport | [7] |
Experimental Workflow:
Figure 2. Workflow for the cell-based Transwell assay.
In Situ Methods
In situ methods involve studying BBB transport in a live animal while maintaining control over the cerebral circulation.
In Situ Brain Perfusion
This technique allows for the precise measurement of the unidirectional influx of a pseudopeptide from the blood into the brain, independent of systemic circulation and metabolism.
Principle: An anesthetized animal (typically a rat or mouse) undergoes a surgical procedure where the carotid artery is cannulated. A perfusion fluid containing the radiolabeled or fluorescently tagged pseudopeptide is then infused at a controlled rate, replacing the animal's own blood supply to the brain for a short period. The brain is then removed, and the amount of the compound that has entered the brain is quantified.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with pentobarbital).
-
Surgically expose the common carotid artery.
-
-
Cannulation and Perfusion:
-
Insert a cannula into the external carotid artery in a retrograde direction.
-
Begin the perfusion with a physiological buffer containing the test pseudopeptide at a known concentration and a marker for vascular space (e.g., radiolabeled inulin). The perfusion rate is typically high enough to replace the natural blood flow.[8]
-
-
Termination and Sample Collection:
-
After a short perfusion time (typically 5-300 seconds), decapitate the animal.[6]
-
Rapidly remove the brain and dissect the desired regions.
-
-
Quantification:
-
Homogenize the brain tissue and measure the concentration of the pseudopeptide and the vascular marker.
-
A sample of the perfusate is also analyzed.
-
-
Calculation of Brain Uptake:
-
The brain uptake is often expressed as the unidirectional influx constant (Kin) or the permeability-surface area (PS) product.
-
Data Presentation:
| Pseudopeptide/Peptide | Animal Model | Brain Uptake (Kin or PS product) | Reference |
| Cyclosporin A | Guinea Pig | Kin = 1.2 µL/g/min (hippocampus) | [9] |
| Gly-Pro | Mouse | Ki = 3.49 µL/g·min | [10] |
| Tyr-Pro | Mouse | Ki = 3.53 µL/g·min | [10] |
| Gly-Sar | Mouse | Ki = 7.60 µL/g·min | [10] |
| Dermorphin | Mouse | Kin = 2.18 µL/(g x min) | [11] |
Experimental Workflow:
Figure 3. Workflow for the in situ brain perfusion technique.
In Vivo Methods
In vivo methods provide the most physiologically relevant assessment of BBB permeability, as they account for all the complex biological processes that occur in a living organism.
Intravenous Injection
This is a common method to assess the overall brain exposure of a pseudopeptide after systemic administration.
Principle: The pseudopeptide is administered intravenously to a conscious or anesthetized animal. At various time points after administration, blood and brain samples are collected. The concentrations of the pseudopeptide in both plasma and brain are measured to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), which is considered the gold standard for assessing BBB penetration.
Experimental Protocol:
-
Compound Administration:
-
Administer the pseudopeptide to the animal via intravenous injection (e.g., tail vein in mice or rats).
-
-
Sample Collection:
-
At predetermined time points, collect blood samples (e.g., via cardiac puncture or tail vein).
-
Euthanize the animal and perfuse the brain with saline to remove residual blood.
-
Excise the brain.
-
-
Sample Processing and Quantification:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Determine the concentration of the pseudopeptide in plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).
-
Determine the unbound fraction of the pseudopeptide in plasma and brain tissue (e.g., by equilibrium dialysis).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp = Cbrain / Cplasma).
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)), where fu is the unbound fraction.
-
Data Presentation:
| Pseudopeptide/Peptide | Animal Model | Brain-to-Plasma Ratio (Kp or Kp,uu) | Reference |
| Nα-amidino-Tyr-D-Arg-Phe-βAla-OH (ADAB) | Mouse | Influx rate = 0.0515 µL/(min·g of brain) | [12] |
| Nα-amidino-Tyr-D-Arg-Phe-MebβAla-OH (ADAMB) | Mouse | Influx rate = 0.0290 µL/(min·g of brain) | [12] |
Microdialysis
Microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound concentration of a pseudopeptide in the brain's extracellular fluid (ECF) of a freely moving animal.
Principle: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into a specific brain region. The probe is continuously perfused with a physiological solution. Small molecules, including the unbound pseudopeptide in the brain ECF, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed to determine the unbound brain concentration over time.
Experimental Protocol:
-
Probe Implantation:
-
Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2 µL/min).
-
Administer the pseudopeptide systemically (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the pseudopeptide in the dialysate samples using a highly sensitive analytical method (e.g., LC-MS/MS).
-
The concentration in the dialysate represents the unbound concentration in the brain ECF.
-
Pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) in the brain and plasma, can be calculated to determine the extent of BBB penetration.
-
Experimental Workflow:
Figure 4. Workflows for in vivo assessment of BBB permeability.
Physicochemical Properties and In Silico Models
While experimental methods are crucial, the physicochemical properties of a pseudopeptide can provide initial insights into its potential to cross the BBB. Lipinski's "Rule of Five" provides a general guideline for drug-likeness and oral bioavailability, but it is often not directly applicable to peptides and pseudopeptides due to their larger size and higher number of hydrogen bond donors and acceptors.[13][14][15] However, properties like lipophilicity (logP or logD), molecular weight, polar surface area (PSA), and the number of rotatable bonds are still important considerations.
Data Presentation:
| Pseudopeptide/Peptide | Molecular Weight (Da) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | BBB Permeability Correlation |
| General Guideline (Modified for Peptides) | < 800 | 1-4 | < 8 | < 12 | Higher logP generally correlates with better passive diffusion |
In silico models, using quantitative structure-activity relationship (QSAR) and machine learning algorithms, are increasingly being used to predict the BBB permeability of compounds based on their chemical structure and calculated physicochemical properties. These models can be valuable for virtual screening of large libraries of pseudopeptides.
Conclusion
The assessment of blood-brain barrier permeability is a critical step in the development of pseudopeptide-based therapeutics for CNS disorders. A multi-tiered approach, starting with high-throughput in vitro assays like PAMPA-BBB and cell-based Transwell models, followed by more physiologically relevant in situ and in vivo studies, is recommended. Each method provides unique and complementary information. By carefully selecting and executing these experimental protocols, researchers can gain a comprehensive understanding of a pseudopeptide's ability to cross the BBB, enabling the rational design and selection of promising CNS drug candidates.
References
- 1. Blood-brain barrier permeability to dipeptides and their constituent amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the cell permeability of bicyclic peptoids and bicyclic peptide-peptoid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of a series of [D-Ala2]deltorphin I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Blood–Brain Barrier Shuttle Peptides Discovered through the Phage Display Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restricted transport of cyclosporin A across the blood-brain barrier by a multidrug transporter, P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro characterization of blood-brain barrier permeability to delta sleep-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Permeability of the blood-brain barrier to peptides: an approach to the development of therapeutically useful analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permeability of the blood-brain barrier to the immunosuppressive cyclic peptide cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain-transportable dipeptides across the blood-brain barrier in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical characterization and comparison of the blood-brain barrier permeability of eight opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood-brain barrier permeability of novel [D-arg2]dermorphin (1-4) analogs: transport property is related to the slow onset of antinociceptive activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. dev.drugbank.com [dev.drugbank.com]
- 15. researchgate.net [researchgate.net]
Application of LTNAM in Models of Neuropathic Pain: Information Not Available
Following a comprehensive review of scientific literature and public databases, we were unable to identify a compound or therapeutic agent referred to as "LTNAM" for the treatment or study of neuropathic pain.
Extensive searches were conducted to locate information regarding a substance with this acronym, including potential full chemical names, in the context of neuroscience and pain research. These searches did not yield any relevant results that would allow for the creation of the requested detailed Application Notes and Protocols.
The generation of accurate and reliable scientific documentation, including experimental protocols, data summaries, and signaling pathway diagrams, is contingent upon the precise identification of the molecule . Without this foundational information, it is not possible to provide details on its mechanism of action, its application in preclinical models, or the specific experimental procedures for its use.
We recommend that researchers, scientists, and drug development professionals seeking information on this topic verify the full and correct name of the substance of interest. Once the correct nomenclature is established, a more targeted and successful search for relevant data can be conducted.
For general information on the application of novel therapeutic agents in models of neuropathic pain, we can provide resources on established compounds and methodologies. However, without the specific identity of "LTNAM," we cannot fulfill the request for detailed Application Notes and Protocols. We encourage the user to provide the correct compound name to enable us to proceed with a detailed and accurate response.
Troubleshooting & Optimization
Technical Support Center: Pseudopeptide Synthesis and Purification
Welcome to the technical support center for pseudopeptide synthesis and purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during pseudopeptide synthesis?
A1: The most frequent issues in pseudopeptide synthesis include low coupling efficiency, aggregation of the growing peptide chain, racemization of amino acids, and the occurrence of various side reactions.[1][2][3][4] Complex sequences, particularly those containing hydrophobic residues, are more prone to these difficulties.[4][5]
Q2: How can I improve the solubility of my hydrophobic pseudopeptide for purification?
A2: Improving the solubility of hydrophobic pseudopeptides often requires empirical testing of different solvent systems.[5][6] Strategies include using organic solvents like DMSO, DMF, or acetonitrile to dissolve the peptide, followed by dilution with an aqueous buffer.[7] For particularly challenging sequences, the addition of chaotropic agents or the use of specialized chromatography columns and mobile phases containing n-propanol can be effective.[1][6]
Q3: What are pseudoprolines and how do they help in pseudopeptide synthesis?
A3: Pseudoproline dipeptides are derivatives of serine or threonine that are temporarily protected as an oxazolidine.[8] Their incorporation into a peptide sequence disrupts the formation of secondary structures that lead to aggregation, thereby improving coupling efficiency and the solubility of the crude product.[1][8] The native sequence is restored during the final cleavage and deprotection steps.[8]
Q4: What causes racemization and how can it be minimized?
A4: Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, can occur during the activation step of amino acid coupling.[1][2][9] Factors influencing racemization include the type of amino acid (histidine and cysteine are particularly susceptible), the coupling reagents used, and the reaction conditions.[1][10] To minimize racemization, it is recommended to use additives like HOBt or HOAt, employ specific protecting groups for sensitive residues, and optimize coupling protocols.[1][11]
Q5: Which analytical techniques are essential for characterizing my final pseudopeptide product?
A5: A combination of analytical techniques is crucial for comprehensive characterization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to assess purity, while mass spectrometry (MS) confirms the molecular weight.[12][13][14] For structural elucidation and to confirm the absence of racemization, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[12][14]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Pseudopeptide
Low product yield is a common issue that can stem from several factors throughout the synthesis and purification process.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Incomplete Coupling Reactions | Increase coupling time, perform double couplings for difficult residues, or switch to a more potent coupling reagent (e.g., HATU, HBTU).[8][15] Consider using microwave-assisted synthesis to enhance reaction kinetics.[1][16] | For a double coupling, after the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid before proceeding to the deprotection of the next residue. |
| Peptide Aggregation | Incorporate structure-disrupting elements like pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) every 6-7 residues.[1][8] Change the primary synthesis solvent from DMF to NMP or add chaotropic salts like LiCl to the reaction mixture.[1][15] | To introduce a pseudoproline dipeptide, substitute the corresponding Ser or Thr residue and the preceding amino acid with the appropriate pseudoproline dipeptide during the synthesis cycle.[8] |
| Steric Hindrance | For sterically hindered amino acids, use specialized, less bulky protecting groups or extended coupling times. | When coupling a bulky amino acid, extend the reaction time from the standard 1-2 hours to 4-6 hours or even overnight. Monitor the reaction completion using a colorimetric test like the Kaiser test. |
| Loss During Purification | For hydrophobic peptides, optimize the HPLC mobile phase. Conduct small-scale solubility trials with different solvent mixtures (e.g., varying percentages of acetonitrile, n-propanol, or isopropanol with additives like formic acid or TFA).[5][6] | Dissolve a small amount of the crude peptide in various solvent systems (e.g., 50% ACN/water, 30% n-propanol/water with 0.1% TFA). The solvent system that provides the clearest solution is a good starting point for the HPLC mobile phase.[6] |
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low pseudopeptide yield.
Problem 2: Presence of Significant Impurities in the Final Product
Impurities can arise from various side reactions during synthesis or cleavage. Identifying the nature of the impurity is key to resolving the issue.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention Strategy |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to chain termination.[1] More common with Proline in the first two positions. | Use 2-chlorotrityl chloride resin, which sterically hinders this reaction.[1] Alternatively, add the first two amino acids as a pre-synthesized dipeptide unit. |
| Aspartimide Formation | The side-chain carboxyl group of Asp attacks the peptide backbone, forming a five-membered ring. This can lead to a mixture of α- and β-peptides.[1] | Add HOBt to the piperidine deprotection solution. Use protecting groups on the Asp side chain that are more stable to the synthesis conditions. |
| Racemization | Loss of stereochemical purity at the α-carbon.[1][2][9] | Add racemization suppressants like HOBt or 6-Cl-HOBt to the coupling reaction.[1] For sensitive residues like Cys and His, use specific protecting groups (e.g., Mmt for His). |
| Alkylation | Modification of sensitive residues (e.g., Cys, Met, Trp) by carbocations generated during TFA cleavage.[9][17] | Use a scavenger cocktail during cleavage (e.g., water, triisopropylsilane, dithiothreitol) to trap reactive carbocations. |
Experimental Workflow for Impurity Identification and Removal:
References
- 1. peptide.com [peptide.com]
- 2. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. genscript.com [genscript.com]
- 6. nestgrp.com [nestgrp.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 10. Racemization in peptide synthesis | PPTX [slideshare.net]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. polarispeptides.com [polarispeptides.com]
- 13. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 14. ijsra.net [ijsra.net]
- 15. biotage.com [biotage.com]
- 16. Recent advances in the synthesis and applications of reduced amide pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Solubility of Lys-psi(CH2NH)-Trp(Nps)-OMe
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in solubilizing the pseudodipeptide analog, Lys-psi(CH2NH)-Trp(Nps)-OMe, for in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
Question: My lyophilized this compound powder is not dissolving in aqueous buffers (e.g., PBS, saline). What should I do?
Answer: The poor aqueous solubility of this compound is likely due to the hydrophobic nature of the tryptophan residue and the presence of the 2-nitrophenylsulfenyl (Nps) protecting group. The following troubleshooting workflow is recommended:
Figure 1. Troubleshooting workflow for solubilizing this compound.
Question: I'm concerned about the toxicity of organic solvents like DMSO for my in vivo study. How can I minimize their use?
Answer: It is a valid concern to minimize organic co-solvents for in vivo experiments. Here are some strategies:
-
Use the minimal effective amount: Start with a very small volume of the organic solvent (e.g., 10 µL of DMSO) to wet the peptide powder before adding the aqueous buffer.
-
Stepwise dilution: After initial dissolution in the organic solvent, gradually add the aqueous buffer in small increments while vortexing. This can help maintain solubility as the polarity of the solvent mixture changes.
-
Alternative Solvents: Consider less toxic organic solvents such as ethanol or polyethylene glycol (PEG), though their solvating power for this specific peptide may need to be empirically determined.
-
Formulation Strategies: Explore formulation approaches that can enhance aqueous solubility without relying on high concentrations of organic solvents. These are discussed in the FAQ section.
Question: After dissolving the peptide, I observe precipitation upon standing or dilution. How can I prevent this?
Answer: Precipitation upon standing or dilution indicates that the compound is at or near its saturation point in the chosen solvent system. To address this:
-
Maintain a slightly acidic pH: The lysine residue in the peptide has a primary amine in its side chain, which will be protonated at acidic pH, increasing the overall charge and polarity of the molecule. Maintaining a pH between 3 and 5 can help keep the peptide in solution.
-
Work with fresh solutions: Prepare the peptide solution immediately before the in vivo experiment to minimize the time for potential precipitation.
-
Consider the final formulation: If diluting into a different buffer for injection, ensure the final pH and composition of the mixture are compatible with maintaining solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Due to the presence of the basic lysine residue, a good starting point is a slightly acidic aqueous solution. Attempt to dissolve the peptide in sterile, deionized water and adjust the pH to 3-5 with a dilute solution of acetic acid. If solubility remains poor, the use of a minimal amount of an organic co-solvent like DMSO is recommended before the addition of the acidic aqueous solution.
Q2: How does the Nps protecting group on tryptophan affect solubility?
A2: The 2-nitrophenylsulfenyl (Nps) group is a hydrophobic moiety that can decrease the overall aqueous solubility of the peptide. While it is useful for protecting the indole side chain of tryptophan during synthesis, it can present a challenge for formulating the final compound for in vivo use.
Q3: Can the Nps group be removed to improve solubility?
A3: Yes, the Nps group can be cleaved. However, this will result in a different chemical entity, and it is crucial to consider if the resulting unprotected peptide retains the desired biological activity. Cleavage is typically achieved under acidic conditions or with specific reagents. If this route is pursued, the biological activity of the deprotected peptide must be re-validated.
Q4: Are there alternative formulation strategies to improve the in vivo delivery of this peptide?
A4: Yes, several formulation strategies can be employed for poorly soluble peptides:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Lipid-based formulations: Encapsulating the peptide in liposomes or nanoemulsions can improve its solubility and bioavailability.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can increase its hydrophilicity and circulation half-life. This, however, represents a significant chemical modification.
The choice of formulation strategy will depend on the specific requirements of the in vivo study, including the route of administration and the desired pharmacokinetic profile.
Quantitative Solubility Data (Qualitative and Semi-Quantitative Summary)
| Solvent System | Expected Solubility | Rationale |
| Deionized Water (neutral pH) | Very Low | The hydrophobic tryptophan and Nps group dominate, leading to poor interaction with water. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Very Low | Similar to deionized water, the physiological pH is not optimal for this peptide's solubility. |
| 0.1% Acetic Acid in Water (pH ~3) | Low to Moderate | The acidic pH protonates the lysine side chain, increasing polarity and improving solubility. |
| 100% Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is effective at dissolving many hydrophobic organic molecules. |
| 100% Dimethylformamide (DMF) | High | Another polar aprotic solvent with good solvating properties for peptides. |
| 10% DMSO in 0.1% Acetic Acid | Moderate to High | The combination of an organic co-solvent and acidic pH is likely to be an effective solvent system. |
Experimental Protocols
Protocol 1: Solubilization for Intracerebroventricular (ICV) Injection
This protocol outlines a method for preparing this compound for direct injection into the cerebral ventricles, a common administration route for centrally acting peptides.
Figure 2. Experimental workflow for preparing this compound for ICV injection.
Detailed Steps:
-
Preparation: Aseptically weigh the required amount of lyophilized this compound in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of sterile, endotoxin-free DMSO (e.g., 10 µL per 1 mg of peptide) directly to the powder.
-
Wetting: Gently vortex the tube to ensure the peptide is fully wetted by the DMSO.
-
Aqueous Addition: Prepare a sterile solution of 0.1% acetic acid in water for injection. Add this solution to the DMSO-peptide mixture in small aliquots (e.g., 10-20% of the final volume at a time).
-
Mixing: Vortex the solution thoroughly after each addition of the acidic aqueous solution.
-
Sonication (Optional): If the solution is not clear, place the tube in a water bath sonicator for 5-10 minutes at room temperature.
-
Final Dilution: Continue adding the 0.1% acetic acid solution to reach the final desired concentration for the in vivo study.
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a fresh sterile tube.
-
Administration: Use the prepared solution for ICV injection as soon as possible.
Important Considerations:
-
The final concentration of DMSO should be kept to a minimum and be verified as safe for the intended animal model and route of administration.
-
The pH of the final solution should be checked to ensure it is within a physiologically tolerable range for ICV injection (typically between 3 and 7.4).
-
All solutions and equipment used should be sterile and pyrogen-free.
Technical Support Center: Troubleshooting Solid-Phase Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the solid-phase synthesis of peptides, particularly focusing on resolving low yields.
Troubleshooting Guide: Low Yield
Low yield is a frequent challenge in solid-phase peptide synthesis (SPPS). The following section addresses potential causes and offers systematic solutions to improve the outcome of your synthesis.
Question: My final peptide yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?
Answer:
Low peptide yield can stem from several factors throughout the SPPS workflow. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause. The primary areas to investigate are:
-
Incomplete Coupling Reactions: The failure to efficiently form a peptide bond between the growing peptide chain and the incoming amino acid is a major contributor to low yield.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate and fold, making reactive sites inaccessible.[1][3] This is particularly common with hydrophobic sequences.[1][3]
-
Suboptimal Reagent Quality and Reaction Conditions: The purity of solvents and reagents, as well as reaction times and temperatures, play a critical role in the efficiency of each step.[2]
-
Premature Cleavage from the Resin: Loss of the peptide from the solid support during synthesis will directly impact the final yield.[4]
-
Undesirable Side Reactions: Various side reactions can lead to the formation of impurities and a reduction in the desired product.[2][5]
Below is a troubleshooting workflow to address low yield:
Frequently Asked Questions (FAQs)
Q1: How can I improve incomplete coupling reactions?
A1: Incomplete coupling is a common reason for low yield and can lead to deletion sequences.[2] Here are several strategies to enhance coupling efficiency:
-
Double Coupling: Repeat the coupling step for a particular amino acid to drive the reaction to completion. This is especially useful for sterically hindered amino acids (e.g., Val, Ile) or after proline.[6]
-
Change Coupling Reagents: Some coupling reagents are more effective for difficult couplings. For instance, HATU is often considered more efficient than HBTU.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the reaction rate.[6]
-
Elevate the Temperature: Microwave-assisted synthesis or conventional heating can provide the necessary energy to overcome activation barriers, especially for aggregated sequences.[1][2]
-
Switch the Solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for solvating the growing peptide chain and reducing aggregation.[3]
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| HBTU/HOBt | Widely used, cost-effective. | Can be less effective for sterically hindered amino acids. |
| HATU/HOAt | Highly efficient, especially for difficult couplings; reduces racemization. | More expensive than HBTU. |
| DIC/Oxyma | Cost-effective, low risk of racemization. | Can cause premature cleavage on very acid-sensitive resins.[4] |
Q2: My peptide sequence is very hydrophobic. What can I do to prevent aggregation?
A2: Peptide aggregation during synthesis is a significant challenge for hydrophobic sequences, leading to poor solvation and incomplete reactions.[1][3] Consider the following approaches:
-
Resin Choice: Utilize a resin with a flexible linker that keeps the peptide chain away from the resin matrix, such as a PEG-based resin.[3]
-
Solvent System: As mentioned, NMP is often superior to DMF for solvating aggregating peptides.[3] In some cases, the addition of chaotropic salts can disrupt secondary structures.[1]
-
Microwave Synthesis: The use of microwave energy can disrupt intermolecular hydrogen bonds that lead to aggregation, thereby improving reaction efficiency.[1]
Q3: What are common side reactions during SPPS and how can I avoid them?
A3: Several side reactions can occur during SPPS, leading to impurities and reduced yield of the desired peptide.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring, especially under basic conditions. To minimize this, use a protecting group on the Asp side chain that offers more steric hindrance (e.g., OMpe, O-3-methyl-pent-3-yl ester) and avoid prolonged exposure to piperidine.
-
Diketopiperazine Formation: The first two amino acids on the resin can cyclize and cleave off the resin. This is common with proline at the second position. To prevent this, use a dipeptide for the first coupling if possible, or ensure the third amino acid is coupled quickly after the deprotection of the second.[5]
-
Racemization: The chiral integrity of amino acids can be compromised during activation. Using additives like HOAt or Oxyma Pure can suppress racemization.
References
Technical Support Center: Optimizing Intracerebroventricular Injection of Pseudopeptides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful intracerebroventricular (ICV) injection of pseudopeptides.
Troubleshooting Guide
This section addresses common issues encountered during the ICV injection of pseudopeptides in a question-and-answer format.
Q1: My pseudopeptide solution is cloudy or has visible precipitates. What should I do?
A1: Pseudopeptide solubility can be challenging. Here are several steps to troubleshoot this issue:
-
Vehicle Optimization: The first step is to optimize the vehicle. While artificial cerebrospinal fluid (aCSF) is the most physiologically compatible vehicle, some pseudopeptides may require co-solvents. Consider preparing a stock solution in a small amount of a compatible organic solvent like DMSO and then diluting it with aCSF or sterile saline.[1] Be mindful that high concentrations of organic solvents can be neurotoxic.
-
pH Adjustment: The pH of the vehicle can significantly impact the solubility of peptides.[2] You can try adjusting the pH of your aCSF or saline solution. However, ensure the final pH is within a physiologically tolerable range (typically 7.3-7.4) to avoid tissue damage.
-
Formulation Strategies: For highly insoluble pseudopeptides, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins to form inclusion complexes or the development of nano-suspensions.[2][3]
Q2: I'm observing high mortality or adverse neurological signs in my animals post-injection. What could be the cause?
A2: Post-injection complications can arise from several factors:
-
Injection Rate and Volume: A rapid injection rate or a large volume can increase intracranial pressure, leading to brain injury.[4] It is crucial to inject the solution slowly and use the smallest effective volume. For mice, a typical injection rate is 0.5-1 µL/min.[5][6]
-
Neurotoxicity of the Formulation: The vehicle itself could be causing toxicity. If you are using co-solvents like DMSO, ensure the final concentration is low (typically <10%).[1] It is essential to run a vehicle-only control group to assess the effects of the formulation.
-
Pseudopeptide Toxicity: The pseudopeptide itself may have inherent neurotoxic effects. A dose-response study should be conducted to determine the maximum tolerated dose.
-
Surgical Trauma: Excessive tissue damage during surgery can lead to complications. Ensure that the surgical procedure is performed with precision and under aseptic conditions to minimize the risk of infection and inflammation.[6]
Q3: How can I confirm the accuracy of my ICV injection?
A3: Verifying the correct placement of the injection into the cerebral ventricle is critical for the validity of your experiment. Here are a few methods:
-
Tracer Dyes: Co-injecting a tracer dye, such as Trypan Blue (0.05% w/v), with your pseudopeptide allows for visual confirmation of the injection site upon post-mortem brain examination.[7][8] A successful injection will show the dye distributed throughout the ventricular system.
-
Cerebrospinal Fluid (CSF) Backflow: When using a cannula for repeated injections, the correct placement can often be confirmed by observing a small backflow of clear CSF upon insertion of the injector.[7]
-
Histological Analysis: After the experiment, histological analysis of brain sections can confirm the needle track and any potential tissue damage at the injection site.
Q4: My pseudopeptide seems to be inactive in vivo, even after a successful injection. What are the potential reasons?
A4: Lack of in vivo efficacy can be due to several factors beyond incorrect injection placement:
-
Enzymatic Degradation: The cerebrospinal fluid (CSF) contains various peptidases that can rapidly degrade peptides and pseudopeptides.[9][10] The stability of your pseudopeptide in CSF should be assessed in vitro before in vivo studies. Modifications to the pseudopeptide structure, such as using D-amino acids or cyclization, can enhance stability.
-
Aggregation in CSF: Pseudopeptides can aggregate in the CSF, reducing their bioavailability and potentially leading to toxicity.[11] In vitro aggregation assays, such as Thioflavin T fluorescence assays or dynamic light scattering, can be used to evaluate the aggregation propensity of your pseudopeptide in aCSF.[11][12]
-
Poor Diffusion from Ventricles: The injected pseudopeptide needs to diffuse from the CSF into the brain parenchyma to reach its target. The size, charge, and lipophilicity of the pseudopeptide will influence its diffusion.
Frequently Asked Questions (FAQs)
Q1: What are the standard stereotaxic coordinates for ICV injection in mice?
A1: The coordinates can vary slightly depending on the age and strain of the mouse. However, a commonly used set of coordinates relative to bregma for injection into the lateral ventricle is:
-
Anterior-Posterior (AP): -0.2 to -0.5 mm
-
Medial-Lateral (ML): ±1.0 mm
-
Dorsal-Ventral (DV): -2.5 to -3.0 mm from the skull surface[8][11]
Q2: What is a typical injection volume and rate for ICV administration in mice?
A2: To minimize increases in intracranial pressure, slow injection rates and small volumes are recommended.
Q3: What is a suitable vehicle for dissolving pseudopeptides for ICV injection?
A3: The ideal vehicle is sterile, isotonic, and biocompatible.
-
Artificial Cerebrospinal Fluid (aCSF): This is the preferred vehicle as it mimics the composition of natural CSF.[13][14]
-
Sterile Saline (0.9% NaCl): A commonly used and generally well-tolerated vehicle.
-
Phosphate-Buffered Saline (PBS): Also a suitable option, but ensure it is sterile and endotoxin-free.
-
Co-solvents: For poorly soluble pseudopeptides, a small percentage of a biocompatible co-solvent like DMSO (typically <10%) can be used.[1] Always include a vehicle control group in your experiments.
Q4: How can I minimize the backflow of the injected solution?
A4: Backflow can be a significant issue leading to inaccurate dosing. To minimize it:
-
Slow Injection Rate: Inject the solution slowly (0.5-1 µL/min).[4]
-
Dwell Time: After the injection is complete, leave the needle or injector in place for an additional 2-5 minutes to allow the solution to diffuse away from the injection site before slowly retracting it.[4][6]
-
Small Needle/Cannula Gauge: Use the smallest possible needle or cannula gauge that is appropriate for your injection volume and solution viscosity.
Q5: How should I handle and care for animals after ICV surgery?
A5: Proper post-operative care is crucial for animal welfare and experimental success.
-
Analgesia: Administer appropriate analgesics as recommended by your institution's animal care and use committee.
-
Temperature Regulation: Keep the animals on a warming pad until they have fully recovered from anesthesia.[6]
-
Monitoring: Monitor the animals daily for signs of pain, distress, infection, or neurological deficits.[6]
-
Recovery Period: Allow for an adequate recovery period (typically at least 48 hours) before any behavioral testing.
Data Presentation
Table 1: Recommended ICV Injection Parameters for Mice
| Parameter | Recommended Range | Reference(s) |
| Stereotaxic Coordinates (from Bregma) | ||
| Anterior-Posterior (AP) | -0.2 to -0.5 mm | [8][11] |
| Medial-Lateral (ML) | ±1.0 mm | [8][11] |
| Dorsal-Ventral (DV) | -2.5 to -3.0 mm | [8][11] |
| Injection Volume | 1 - 5 µL per ventricle | [5][11] |
| Injection Rate | 0.5 - 1 µL/min | [5][6] |
| Needle Gauge | 26 - 30 G | [1][4] |
Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) | Reference(s) |
| NaCl | 127 | [13] |
| KCl | 1.0 | [13] |
| KH₂PO₄ | 1.2 | [13] |
| NaHCO₃ | 26 | [13] |
| D-Glucose | 10 | [13] |
| CaCl₂ | 2.4 | [13] |
| MgCl₂ | 1.3 | [13] |
Note: The aCSF solution should be bubbled with carbogen (95% O₂ and 5% CO₂) to maintain pH and oxygenation.[13]
Experimental Protocols
Protocol 1: In Vitro Pseudopeptide Aggregation Assay using Thioflavin T
This protocol is adapted from methods used to assess amyloid-beta aggregation and can be applied to pseudopeptides.[11][12]
-
Preparation of Pseudopeptide Solution:
-
Dissolve the pseudopeptide in an appropriate vehicle (e.g., aCSF or PBS) to the desired final concentration.
-
Ensure the solution is clear and free of visible precipitates. Sonication may be used to aid dissolution.
-
-
Thioflavin T (ThT) Solution:
-
Prepare a stock solution of ThT in distilled water.
-
On the day of the experiment, dilute the ThT stock solution in the assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5) to a final concentration of 5-10 µM.
-
-
Aggregation Assay:
-
In a 96-well black plate with a clear bottom, add the pseudopeptide solution to each well.
-
Add the diluted ThT solution to each well.
-
Include control wells with the vehicle and ThT only (blank).
-
Seal the plate to prevent evaporation.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals using a plate reader.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time to generate an aggregation curve. An increase in fluorescence indicates pseudopeptide aggregation.
-
Protocol 2: Validation of ICV Injection Accuracy using Trypan Blue
This protocol allows for the visual confirmation of successful injection into the ventricular system.[7][8]
-
Prepare Injection Solution:
-
Add Trypan Blue to your pseudopeptide solution to a final concentration of 0.05% (w/v).
-
-
Perform ICV Injection:
-
Follow your standard stereotaxic or free-hand ICV injection protocol to administer the Trypan Blue-containing solution.
-
-
Euthanasia and Brain Extraction:
-
At a predetermined time point after injection (e.g., 15-30 minutes), euthanize the animal according to your approved institutional protocol.
-
Carefully extract the brain.
-
-
Visual Inspection:
-
Visually inspect the brain for the distribution of the blue dye. A successful injection will show the dye within the lateral ventricles and potentially spreading to other parts of the ventricular system.
-
For a more detailed analysis, the brain can be sectioned (e.g., using a brain matrix) to visualize the dye distribution in coronal or sagittal planes.
-
Visualizations
Caption: Experimental workflow for intracerebroventricular injection.
Caption: Troubleshooting decision tree for ICV injection issues.
Caption: A generic G-protein coupled receptor signaling pathway.
References
- 1. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enkephalin degrading enzymes in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-terminal degradation of low molecular weight opioid peptides in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudopeptide Amyloid Aggregation Inhibitors: In Silico, Single Molecule and Cell Viability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for quantitative and qualitative analyses of the in vitro aggregation of synthetic beta-amyloid. A method applicable to the identification of substances that may have therapeutic efficacy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 14. ACSF (Artificial Cerebrospinal Fluid): R&D Systems [rndsystems.com]
Stability issues of Lys-psi(CH2NH)-Trp(Nps)-OMe in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Lys-psi(CH2NH)-Trp(Nps)-OMe in solution. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and data summaries to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow. What is the likely cause and is the compound degraded?
A1: A yellow discoloration is most likely due to the degradation of the Nps-protected tryptophan residue. The tryptophan side chain is susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents in the solution.[1] This color change often indicates the formation of degradation products like kynurenine and N-formylkynurenine, suggesting a loss of the intact parent compound.
Q2: I am observing a gradual loss of my compound's activity in my bioassay over time. What are the potential chemical stability issues?
A2: A loss of biological activity can be attributed to several degradation pathways. The primary suspects are the oxidation of the tryptophan residue, hydrolysis of the C-terminal methyl ester, or potential cleavage of the Nps protecting group. While the reduced amide bond is designed to be resistant to enzymatic cleavage, its long-term chemical stability under your specific buffer conditions (pH, temperature) should also be considered.
Q3: I see a new peak eluting earlier than my parent compound in my reverse-phase HPLC analysis. What could this be?
A3: An earlier eluting peak in reverse-phase HPLC typically indicates a more polar compound. This could be the result of the hydrolysis of the C-terminal methyl ester (-OMe) to a carboxylic acid (-OH). This reaction is more likely to occur in solutions with a pH that is either acidic or basic.
Q4: My peptide has precipitated out of solution. How can I improve its solubility and stability?
A4: Peptide aggregation and precipitation can be influenced by factors such as concentration, pH, and temperature. To improve solubility, consider preparing stock solutions in an appropriate organic solvent like DMSO and then diluting into your aqueous buffer. Ensure the pH of the final solution is in a range where the peptide is stable and soluble, which for many peptides is slightly acidic (pH 4-6). Storing aliquots at -20°C or -80°C can also prevent aggregation and degradation over time.
Troubleshooting Guide
Problem: Unexpected peaks in HPLC or Mass Spectrometry Analysis
-
Question: Have you recently prepared the solution?
-
Answer: If the solution is freshly prepared and shows multiple peaks, it may indicate issues with the initial purity of the compound. If the peaks appear over time, it is likely due to degradation.
-
-
Question: What are the storage conditions of your solution (temperature, light exposure)?
-
Answer: Elevated temperatures and exposure to light can accelerate the degradation of the tryptophan residue. Store solutions protected from light and at a low temperature (-20°C or -80°C) to minimize this.
-
-
Question: What is the pH of your solution?
-
Answer: Extreme pH values can lead to the hydrolysis of the C-terminal methyl ester or affect the stability of the Nps group. Whenever possible, maintain a pH within the range of 4-6.
-
Problem: Solution Discoloration (Yellowing)
-
Question: How was the solution stored?
-
Answer: Yellowing is a common sign of tryptophan oxidation.[1] This process is often induced by light and air (oxygen). To prevent this, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect it from light.
-
-
Question: Are there any potential oxidizing agents in your buffer?
-
Answer: Components in your buffer could be promoting oxidation. If possible, use freshly prepared buffers with high-purity reagents.
-
Summary of Potential Stability Issues
The stability of this compound in solution is influenced by several factors. The following table summarizes the potential degradation pathways for the key structural components of the molecule.
| Component | Potential Degradation Pathway | Influencing Factors | Potential Outcome |
| Trp(Nps) | Oxidation of the indole side chain | Light, heat, oxygen, metal ions, extreme pH | Formation of kynurenine, N-formylkynurenine, and other colored byproducts; loss of biological activity.[1] |
| Cleavage of the Nps protecting group | Strong acidic or basic conditions, nucleophiles | Exposure of the tryptophan amine, potential for side reactions. | |
| -psi(CH2NH)- | Chemical hydrolysis (unlikely under normal conditions) | Extreme pH and high temperatures over extended periods | Cleavage of the peptide backbone. |
| -OMe | Hydrolysis of the methyl ester | Acidic or basic pH, temperature | Formation of the C-terminal carboxylic acid, leading to a change in polarity. |
Experimental Protocols
Protocol for Assessing the Solution Stability of this compound by HPLC-MS
This protocol outlines a general procedure for a forced degradation study to identify the primary degradation pathways of the molecule.
-
Preparation of Stock Solution:
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution into a series of aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). The buffers should cover a range of pH values (e.g., pH 3, 5, 7, 9).
-
-
Incubation Conditions (Forced Degradation):
-
pH Stress: Incubate the test solutions at different pH values at a controlled temperature (e.g., 37°C).
-
Thermal Stress: Incubate a solution at a neutral pH at several temperatures (e.g., 4°C, 25°C, 50°C).
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1%) to a solution at a neutral pH and incubate at room temperature.
-
Photostability: Expose a solution at a neutral pH to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.
-
-
Time Points:
-
Take aliquots from each test solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately quench any reaction by freezing the sample at -80°C or by adding a quenching agent if necessary.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection (monitoring at wavelengths relevant for the indole and Nps groups, e.g., 280 nm and 336 nm).
-
Use a mass spectrometer coupled to the HPLC to identify the parent compound and any degradation products by their mass-to-charge ratio.
-
Quantify the percentage of the remaining parent compound at each time point to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A typical experimental workflow for assessing peptide stability.
Caption: A decision tree for troubleshooting common stability problems.
References
Optimizing storage conditions for Lys-psi(CH2NH)-Trp(Nps)-OMe
Technical Support Center: Lys-psi(CH2NH)-Trp(Nps)-OMe
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[1] Most lyophilized peptides are stable for several years when stored at -20°C and protected from light.[2] For short-term storage, some suppliers suggest room temperature is acceptable in certain regions, but it is always best to consult the Certificate of Analysis provided with your specific product lot for the most accurate storage recommendations.[3]
Q2: How should I store this compound once it is in solution?
Once reconstituted, peptide solutions are significantly less stable than their lyophilized form.[2] To minimize degradation, it is highly recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles. These aliquots should be stored frozen at -20°C or -80°C. Solutions should ideally be chilled when in use, and prolonged exposure to pH levels above 8.0 should be avoided.
Q3: What are the primary degradation pathways for this pseudopeptide?
While this compound is designed for enhanced resistance to proteolysis[3][4], its chemical stability is dependent on its amino acid composition and protecting groups. Potential degradation pathways for peptides include:
-
Oxidation: The Tryptophan (Trp) residue in the peptide is susceptible to oxidation. This process can be accelerated by exposure to atmospheric oxygen, certain buffer components, and repeated freeze-thaw cycles.[2]
-
Hydrolysis: The peptide backbone can undergo hydrolysis, particularly at acidic pH. The Aspartate (Asp) residue is particularly susceptible to forming a cyclic imide intermediate, which can lead to cleavage of the peptide chain.
-
Deamidation: Peptides containing Asparagine (Asn) or Glutamine (Gln) residues are prone to deamidation, a reaction catalyzed by basic conditions.[5]
-
Light-Induced Degradation: The 2-nitrophenylsulfenyl (Nps) protecting group on the Tryptophan residue can be sensitive to light.
Q4: Are there any specific handling precautions I should take with this compound?
Yes. Due to the hygroscopic nature of many lyophilized peptides, it is advisable to allow the product to equilibrate to room temperature in a desiccator before opening the vial.[6] This prevents condensation from forming on the peptide. For peptides that are sensitive to oxidation, such as this one containing Tryptophan, storage under an inert atmosphere like nitrogen or argon can be beneficial.[7] Additionally, minimize the exposure of the lyophilized powder and solutions to atmospheric oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Peptide degradation due to improper storage (e.g., repeated freeze-thaw cycles, high temperature, oxidation). | Ensure storage at -20°C or -80°C. Aliquot solutions to avoid freeze-thaw cycles. Use fresh aliquots for experiments. Consider storing under an inert gas.[7] |
| Precipitation upon reconstitution | Poor solubility, aggregation, or use of an inappropriate solvent. | Try sonicating the solution. If solubility remains an issue, consider using a small amount of a different solvent such as DMSO or DMF before adding your aqueous buffer. Ensure the final concentration is not above the peptide's solubility limit. |
| Discoloration of the lyophilized powder (e.g., yellowing) | Oxidation of the Trp(Nps) residue or other components. | This may indicate degradation. It is recommended to use a fresh vial of the peptide. To prevent this, ensure the vial is tightly sealed and consider flushing with an inert gas before long-term storage. |
| Inconsistent experimental results | Inaccurate quantification due to the hygroscopic nature of the peptide or degradation between experiments. | Allow the vial to warm to room temperature in a desiccator before weighing.[6] Use freshly prepared solutions for each experiment or use aliquots from a single, properly stored stock solution. |
Storage Condition Summary
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (up to several years) | Protect from light and moisture.[2] Store in a tightly sealed container. |
| Lyophilized Powder | Room Temperature | Short-term (consult supplier) | Refer to the Certificate of Analysis for specific recommendations.[3] |
| In Solution | -20°C or -80°C | Short to Medium-term | Aliquot to avoid freeze-thaw cycles. Avoid prolonged exposure to pH > 8. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This minimizes water condensation on the cold peptide powder.[6]
-
Solvent Selection: Consult the product datasheet for the recommended solvent. If not specified, sterile, nuclease-free water is a common starting point. For peptides with solubility challenges, a small amount of an organic solvent like DMSO may be required first.
-
Reconstitution: Add the appropriate volume of the selected solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Intracerebroventricular (ICV) Administration of LTNAM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity associated with the intracerebroventricular (ICV) administration of the novel therapeutic agent, LTNAM. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential immediate side effects associated with the ICV administration procedure itself, independent of LTNAM?
A1: The ICV injection is an invasive procedure that can cause immediate, short-term side effects. These are often related to the surgical procedure and the injection volume. Common adverse events include headache, nausea, and vomiting.[1] It is also crucial to consider factors like the osmolarity, pH, and volume of the injected solution to minimize procedural complications.[2][3][4]
Q2: What are the potential signs of neurotoxicity specifically related to LTNAM following ICV administration?
A2: While specific neurotoxic effects are compound-dependent, general signs to monitor for include behavioral changes (e.g., altered locomotion, new stereotypies), seizures, cognitive deficits, or specific neurological impairments. In some cases, severe neurotoxicity can lead to leukoencephalopathy, which is damage to the white matter of the brain.[5]
Q3: How can we distinguish between side effects from the ICV procedure and the intrinsic toxicity of LTNAM?
A3: This requires careful experimental design, including appropriate control groups. A vehicle-only control group receiving an ICV injection of the formulation buffer is essential. Comparing the behavioral and physiological outcomes of the LTNAM-treated group to the vehicle-control group will help isolate the effects of the compound. Any adverse events observed in the vehicle-control group are likely attributable to the procedure itself.
Q4: What are the long-term risks associated with chronic ICV catheterization and repeated LTNAM administration?
A4: Long-term ICV catheterization carries a risk of infection.[5] One retrospective study on Ommaya reservoirs reported an infection rate of 0.74 infections per 10,000 "Ommaya days".[5] Another potential long-term complication is arachnoiditis, an inflammation of the arachnoid mater, which can be caused by the drug formulation.[1][5] Using preservative-free solutions with appropriate pH and osmolarity can help mitigate this risk.[5]
Troubleshooting Guides
Issue 1: Acute Adverse Events Post-injection (within 24 hours)
-
Symptoms: Animal appears lethargic, displays signs of pain (e.g., hunched posture), refuses food, or exhibits mild neurological deficits (e.g., ataxia).
-
Possible Causes & Troubleshooting Steps:
-
Procedural Trauma: The surgery and injection can cause transient inflammation and discomfort.
-
Action: Ensure adequate post-operative analgesia as per your approved institutional animal care and use committee (IACUC) protocol. Monitor the animal's recovery closely.
-
-
High Injection Volume or Rate: Rapid injection can increase intracranial pressure (ICP).
-
Action: Review your injection protocol. Consider reducing the total volume or slowing the infusion rate in future experiments.
-
-
Formulation Issues: Incorrect pH or osmolarity of the vehicle can cause irritation.
-
Action: Verify the formulation parameters of your LTNAM solution and vehicle control. Ensure they are within a physiologically acceptable range.
-
-
Acute LTNAM Toxicity: The dose administered may be acutely toxic.
-
Action: In a pilot study, include a dose-ranging experiment to identify a maximum tolerated dose (MTD). If acute toxicity is suspected, euthanize the animal and perform a necropsy with brain tissue collection for histopathological analysis.
-
-
Issue 2: Lack of Efficacy or Unexpected Behavioral Changes
-
Symptoms: LTNAM-treated animals do not show the expected therapeutic effect, or they exhibit paradoxical or off-target behavioral changes.
-
Possible Causes & Troubleshooting Steps:
-
Incorrect Cannula Placement: The cannula may not be correctly positioned in the cerebral ventricle, leading to improper drug distribution.
-
Action: At the end of the study, perfuse the animal with a dye (e.g., Evans blue) through the cannula to verify its placement.
-
-
LTNAM Degradation: The compound may be unstable in the formulation or at body temperature.
-
Action: Assess the stability of LTNAM in your chosen vehicle at 37°C over the relevant time course.
-
-
Off-Target Pharmacological Effects: LTNAM may be interacting with unintended receptors or pathways in the CNS.
-
Action: Conduct in vitro receptor profiling to identify potential off-target binding. The unexpected behaviors may themselves be a novel finding worth investigating.
-
-
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for assessing the toxicity of ICV-administered LTNAM. The data presented are for illustrative purposes only.
Table 1: Dose-Response Relationship of Acute Side Effects (Observed within 48 hours)
| LTNAM Dose (µg) | Incidence of Seizures (%) | Mean Severity Score (1-5) | Percent Weight Loss (Mean ± SD) |
| Vehicle Control | 0 | 1.0 | 1.2 ± 0.5 |
| 1 | 0 | 1.1 | 1.5 ± 0.6 |
| 5 | 10 | 2.3 | 3.1 ± 1.2 |
| 10 | 40 | 3.8 | 7.8 ± 2.1 |
Severity Score: 1=Normal, 2=Mild tremor, 3=Myoclonic jerks, 4=Clonic seizure, 5=Tonic-clonic seizure.
Table 2: Key Parameters from Cerebrospinal Fluid (CSF) Analysis Post-Administration
| Treatment Group | Total Protein (mg/dL) | White Blood Cell Count (cells/µL) | LTNAM Concentration (ng/mL) |
| Vehicle Control | 25 ± 5 | 2 ± 1 | < LOQ |
| LTNAM (5 µg) | 30 ± 7 | 5 ± 2 | 150 ± 35 |
| LTNAM (10 µg) | 45 ± 9 | 15 ± 4 | 320 ± 68 |
LOQ: Limit of Quantification
Experimental Protocols
Protocol 1: Assessment of Neurobehavioral Toxicity
-
Subjects: Adult male and female C57BL/6 mice with chronically implanted ICV cannulae.
-
Groups:
-
Group 1: Vehicle control (n=10)
-
Group 2: Low-dose LTNAM (e.g., 1 µg; n=10)
-
Group 3: Mid-dose LTNAM (e.g., 5 µg; n=10)
-
Group 4: High-dose LTNAM (e.g., 10 µg; n=10)
-
-
Procedure:
-
Acclimate animals to the testing room for at least 1 hour before any procedures.
-
Perform baseline behavioral testing (e.g., open field test for locomotor activity, rotarod test for motor coordination).
-
Administer a single ICV injection of the designated treatment.
-
Monitor animals continuously for the first 4 hours for any overt signs of toxicity (e.g., seizures, stereotypies).
-
Repeat behavioral testing at 24 and 48 hours post-injection.
-
-
Data Analysis: Use a two-way ANOVA to analyze the effects of treatment and time on behavioral measures.
Protocol 2: Histopathological Evaluation of Neurotoxicity
-
Subjects and Groups: As described in Protocol 1.
-
Procedure:
-
At 7 days post-injection, deeply anesthetize the animals.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Extract the brain and post-fix in 4% PFA for 24 hours.
-
Cryoprotect the brain in a 30% sucrose solution.
-
Section the brain into 40 µm coronal sections using a cryostat.
-
-
Staining and Analysis:
-
Neuronal Degeneration: Use Fluoro-Jade C staining to identify degenerating neurons, particularly in regions proximal to the ventricles (e.g., hippocampus, striatum).
-
Gliosis (Neuroinflammation): Perform immunohistochemistry for GFAP (astrocytes) and Iba1 (microglia).
-
Myelin Integrity: Use Luxol Fast Blue staining to assess for demyelination.
-
-
Quantification: For each brain region of interest, quantify the number of Fluoro-Jade C positive cells and the staining intensity for GFAP and Iba1 using image analysis software.
Visualizations
References
- 1. Retrospective Review of Intra-Cerebrospinal Fluid (CSF) Drug Delivery in CNS Malignancies: Safety, Clinical Efficacy and Pharmacokinetic Profiles of Intracerebroventricular (ICV), Lumbar Intrathecal (LIT), and Intra-Cisterna Magna (ICM) Injections [mdpi.com]
- 2. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 3. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pseudopeptide Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the bioavailability of pseudopeptides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during experimental work to improve the bioavailability of pseudopeptide drug candidates.
Q1: My pseudopeptide shows high potency in vitro but has very low bioavailability in vivo. What are the most likely causes?
Low in vivo bioavailability of pseudopeptides, despite high in vitro activity, is a common challenge. The primary causes are typically:
-
Enzymatic Degradation: The gastrointestinal (GI) tract contains numerous proteases, like pepsin and trypsin, that can cleave peptide and pseudopeptide bonds, inactivating the drug before it can be absorbed.[1][2] Even minor structural changes may not be sufficient to confer complete resistance.
-
Poor Membrane Permeability: Pseudopeptides are often large and hydrophilic molecules, which limits their ability to pass through the lipid-rich membranes of intestinal epithelial cells via passive diffusion.[1][3][4] Their large size also prevents efficient passage through the tight junctions between cells (paracellular route).[1]
-
Instability in the GI Tract: The harsh pH conditions of the stomach (pH 1.5-3) can compromise the structural integrity of your compound.[1]
-
Mucus Barrier: A thick mucus layer lines the GI tract, which can trap the pseudopeptide and limit its access to the epithelial surface for absorption.[4][5]
Q2: What are the primary chemical modification strategies to improve the stability and absorption of my pseudopeptide?
Chemical modifications are a primary strategy to overcome the inherent instability of peptide-like molecules.[6] Key approaches include:
-
Incorporation of D-Amino Acids: Swapping natural L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic degradation, as most proteases are stereospecific for L-amino acids.[7][8]
-
N-Alkylation: Adding an alkyl group (commonly a methyl group) to the amide nitrogen of the peptide backbone can protect against enzymatic cleavage.[7]
-
Cyclization: Creating a cyclic structure, either through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages, reduces conformational flexibility. This can increase stability against proteases and may improve receptor binding affinity.[4][6][7]
-
Retro-Inverso Peptides: This modification involves reversing the sequence of the peptide and using D-amino acids instead of L-amino acids. This maintains a similar side-chain topology to the original peptide but results in a structure that is highly resistant to proteolysis.[9]
-
PEGylation: Conjugating polyethylene glycol (PEG) to the pseudopeptide can increase its size, stability, and solubility, while also shielding it from enzymatic degradation.[7][10]
Q3: My modified pseudopeptide is stable, but its permeability is still low. What formulation strategies can I use?
If chemical stability is achieved but absorption remains an issue, advanced formulation strategies can be employed:
-
Encapsulation: Using delivery vehicles like liposomes or polymeric nanoparticles can protect the pseudopeptide from the harsh GI environment and facilitate its transport across the intestinal epithelium.[2][6]
-
Permeation Enhancers: These are compounds co-formulated with the drug to temporarily and reversibly open the tight junctions between intestinal cells, allowing for paracellular transport.[3][11] Examples include fatty acids (like sodium caprylate) and bile salts.[3]
-
Enzyme Inhibitors: Co-administering protease inhibitors such as aprotinin or bestatin can locally reduce enzymatic activity in the GI tract, giving the pseudopeptide a better chance of being absorbed intact.[5][11]
-
Mucoadhesive Systems: These formulations use polymers that adhere to the mucus layer of the intestine.[4][11] This increases the residence time of the drug at the absorption site, leading to a higher concentration gradient and potentially greater absorption.[11]
Q4: How do I choose the most appropriate bioavailability enhancement strategy for my specific pseudopeptide?
The optimal strategy depends on the specific physicochemical properties of your molecule and its primary absorption barrier. A logical approach is necessary to make an informed decision.
Data on Enhancement Strategies
The effectiveness of different strategies can vary significantly. The following table summarizes qualitative and quantitative comparisons based on published findings.
| Strategy | Primary Mechanism | Key Advantages | Potential Disadvantages | Reported Bioavailability Improvement |
| D-Amino Acid Substitution | Protease Resistance | Simple synthesis, high stability.[8] | May alter conformation and reduce biological activity. | Varies greatly; can prevent complete degradation. |
| Cyclization | Protease Resistance, Conformational Rigidity | Increased stability and receptor selectivity.[6] | Complex synthesis, potential loss of activity if conformation is wrong.[4] | Highly variable, depends on peptide structure. |
| PEGylation | Steric Hindrance, Increased Size | Shields from enzymes, increases half-life.[10] | Can reduce binding affinity due to steric hindrance. | Can significantly increase plasma half-life. |
| Nanoparticle Encapsulation | Protection & Enhanced Uptake | Protects from degradation, can target specific tissues.[2][6] | Complex formulation, potential toxicity of materials. | Oral insulin bioavailability increased to ~20% in rats using specific nanoparticles.[11] |
| Permeation Enhancers | Transiently Opens Tight Junctions | Broadly applicable to many molecules. | Potential for local irritation and cytotoxicity.[3][11] | Can increase absorption of various peptides several-fold. |
| Mucoadhesive Systems | Increased Residence Time | Prolongs contact with absorptive surface.[4][11] | Mucus turnover can limit effectiveness. | Thiolated polymers can increase transport by 1.7-2.6 fold.[12] |
Experimental Protocols
Detailed and standardized protocols are critical for accurately assessing the bioavailability of your pseudopeptide.
Protocol 1: In Vitro Enzymatic Stability Assay
Objective: To determine the stability of a pseudopeptide in the presence of key gastrointestinal proteases.
Materials:
-
Pseudopeptide stock solution
-
Simulated Gastric Fluid (SGF) containing pepsin (e.g., pH 1.5-3.0)
-
Simulated Intestinal Fluid (SIF) containing trypsin and chymotrypsin (e.g., pH 6.8)
-
Control buffers (SGF and SIF without enzymes)
-
Incubator/shaker at 37°C
-
Quenching solution (e.g., trifluoroacetic acid, organic solvent)
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare working solutions of your pseudopeptide in both SGF and SIF, with and without enzymes. A typical starting concentration is 1 mg/mL.
-
Incubate all solutions in a shaker at 37°C.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.
-
Analyze the samples by HPLC or LC-MS to quantify the percentage of intact pseudopeptide remaining.
-
Calculate the degradation half-life (t½) by plotting the percentage of remaining peptide against time.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the transport of a pseudopeptide across a monolayer of human intestinal epithelial cells (Caco-2), which serves as a model of the intestinal barrier.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Pseudopeptide solution
-
Control compounds (e.g., Lucifer yellow for paracellular integrity, propranolol for high permeability)
-
LC-MS system for quantification
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and grow until a confluent, differentiated monolayer is formed (typically 21 days).
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the pseudopeptide solution to the apical (AP) side (representing the intestinal lumen) and fresh buffer to the basolateral (BL) side (representing the bloodstream).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the BL side and replace with fresh buffer. Also, take a sample from the AP side at the end of the experiment.
-
Quantify the concentration of the pseudopeptide in all samples using LC-MS.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Visualizing the Challenge: Barriers to Oral Delivery
Understanding the sequential barriers a pseudopeptide faces after oral administration is key to designing effective strategies to overcome them.
References
- 1. seranovo.com [seranovo.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 11. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral delivery of proteins and peptides: Challenges, status quo and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in LTNAM analgesic assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in thermal nociceptive assays, such as the hot plate and tail-flick tests.
Frequently Asked Questions (FAQs)
Q1: My baseline response times (latencies) are highly variable between animals, even in the control group. What are the common causes?
High baseline variability is a frequent issue that can mask the true effects of your test compounds. Several factors, both environmental and biological, can contribute to this problem:
-
Animal-Related Factors:
-
Genetics and Strain: Different strains of mice or rats can have inherently different sensitivities to pain.[1] It is crucial to use a consistent strain throughout your study.
-
Sex Differences: Pain sensitivity can vary between male and female rodents.[2] Studies should be adequately powered to account for sex as a biological variable.
-
Age and Weight: An animal's age and body weight can influence its reaction time. Ensure that animals within and between experimental groups are age- and weight-matched.
-
Stress and Acclimatization: Insufficient acclimatization to the testing room and equipment can lead to stress-induced analgesia, altering baseline responses.[3] Handling by a male researcher has also been shown to induce stress and decrease perceived pain intensity in rodents.[3]
-
-
Environmental and Procedural Factors:
-
Ambient Temperature: The temperature of the testing room can affect the animal's core and skin temperature, which in turn significantly impacts latency in thermal assays.[1][4] Maintain a consistent ambient temperature.
-
Habituation Period: The duration of habituation before testing can affect response variability. Shorter habituation periods (0-15 minutes) have been shown to result in lower variability compared to longer periods (60 minutes).[5]
-
Light/Dark Cycle: Testing at different points in the animal's circadian cycle can introduce variability. A constant light cycle during testing has been associated with lower variability.[5]
-
Restraint: For assays requiring restraint, like the tail-flick test, the method and consistency of restraint are critical.[6] Animals should be accustomed to the restraining device to minimize stress.
-
Q2: The effect of my positive control (e.g., morphine) is weaker than expected or absent.
A diminished response to a known analgesic can indicate several issues with the experimental setup or procedure:
-
Drug Administration: Verify the dose calculation, concentration, route of administration, and timing. The peak effect of an analgesic can be time-dependent; for instance, morphine's effectiveness often peaks around 30 minutes after administration.[1]
-
Animal Tolerance: If animals have been previously exposed to opioids, they may develop tolerance, leading to a reduced analgesic effect.[7]
-
Assay Type: The hot plate and tail-flick tests are most sensitive to centrally acting analgesics (like opioids).[2] Peripherally acting drugs may not show a strong effect in these assays.
-
Apparatus Calibration: Ensure the hot plate temperature or the intensity of the radiant heat source in the tail-flick apparatus is correctly calibrated and consistent. An incorrect temperature can alter the perceived effect of an analgesic.
Q3: I'm observing a high number of "non-responders" that reach the cut-off time without showing a pain response. Why is this happening?
When animals endure the maximum stimulus duration without a response, it can skew data and reduce the statistical power of your study. Potential reasons include:
-
Cut-off Time Too Short: While necessary to prevent tissue damage, a cut-off time that is too short may not allow enough time for all animals to respond, especially if the stimulus intensity is low.
-
Stimulus Intensity Too Low: The hot plate temperature may be set too low, or the radiant beam in the tail-flick test may be too weak. This results in a stimulus that is not sufficiently noxious to elicit a consistent response.
-
Learned Behavior (Hot Plate Test): In the hot plate test, some animals may learn that jumping results in being removed from the apparatus. This learned behavior can interfere with the innate paw-licking response.[8]
-
Stress-Induced Analgesia: As mentioned previously, excessive stress from handling or the environment can suppress pain responses.[3]
Q4: My results are not reproducible between different experimental sessions. What should I check?
Lack of inter-session reproducibility points to systemic inconsistencies in the experimental protocol. A checklist of factors to review includes:
-
Standard Operating Procedures (SOPs): Ensure all experimenters are following an identical, detailed SOP for every step, from animal handling to data recording.
-
Apparatus Performance: Regularly check and calibrate the equipment. The heat output of a radiant source or the surface temperature of a hot plate can drift over time.
-
Environmental Consistency: Maintain the same ambient temperature, humidity, lighting conditions, and noise levels for all experiments.[4]
-
Time of Day: Conduct experiments at the same time of day to minimize circadian rhythm effects.[5]
-
Researcher Identity: The sex of the experimenter can influence rodent anxiety and pain responses.[3] Consistency in who performs the experiments can reduce variability.
Troubleshooting Workflow
If you are experiencing inconsistent results, follow this logical workflow to identify the source of the problem.
Key Factors Causing Variability
Several interconnected factors can introduce variability into thermal nociception assays. Understanding these sources is the first step toward controlling them.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Study of Pain in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot plate test [panlab.com]
Technical Support Center: Purification of Lipoteichoic Acid (LTA) from Complex Reaction Mixtures
Welcome to the technical support center for the purification of Lipoteichoic Acid (LTA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of LTA from complex biological mixtures, which may include components of peptidoglycan such as N-acetylmuramic acid.
Frequently Asked Questions (FAQs)
Q1: What is Lipoteichoic Acid (LTA) and why is its purification important?
A1: Lipoteichoic acid (LTA) is a major amphiphilic component of the cell wall of Gram-positive bacteria.[1][2][3] It is anchored to the cell membrane and plays a crucial role in various physiological processes and host-pathogen interactions.[2] Purified LTA is essential for studying its structure-function relationship, its role in bacterial pathogenesis, and its potential as a vaccine candidate or immunomodulator.[3][4]
Q2: What are the most common methods for extracting LTA from bacterial cells?
A2: The most common methods for LTA extraction are hot phenol-water extraction and butanol extraction.[1][2][5] Butanol extraction is often preferred as it is less harsh and yields a less damaged LTA molecule compared to the hot phenol-water method.[1]
Q3: What are the typical downstream purification steps after initial extraction?
A3: Following extraction, LTA is further purified using chromatographic techniques. The most common methods are anion-exchange chromatography and hydrophobic interaction chromatography (HIC).[2][5][6] These steps are crucial for removing contaminants such as nucleic acids, proteins, and polysaccharides.[5]
Q4: What are the main contaminants to be aware of during LTA purification?
A4: The primary contaminants during LTA purification are nucleic acids (DNA and RNA), proteins, and polysaccharides from the bacterial cell wall, including peptidoglycan fragments.[5] It is critical to remove these contaminants to obtain pure LTA for downstream applications.
Q5: How can I assess the purity of my LTA preparation?
A5: The purity of LTA can be assessed by various methods. Polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., Alcian blue and silver staining) can visualize the LTA and detect protein or nucleic acid contamination.[7] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) can provide detailed structural information and confirm purity.[3][6][7] A phosphate content analysis can also be used to quantify LTA in purified fractions.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of LTA.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of LTA | Incomplete cell lysis. | Ensure complete cell disruption. For hot phenol/water extraction, disrupting the cells before extraction can significantly increase the yield.[5] For mechanical lysis, such as with zirconia/silica beads, ensure sufficient bead volume and agitation time.[8] |
| LTA loss during phase separation (Butanol extraction). | Carefully collect the lower aqueous phase where LTA is located. If cell debris is present in the aqueous phase, re-centrifuge to pellet the debris and recover the supernatant.[8] | |
| Inefficient binding to chromatography column. | Optimize buffer conditions (pH, ionic strength) for the chosen chromatography method (anion-exchange or HIC). Ensure the column is properly equilibrated before loading the sample. | |
| Contamination with Proteins | Incomplete removal during extraction. | Treat the crude LTA extract with proteases (e.g., pronase) to degrade contaminating proteins.[1] |
| Co-elution during chromatography. | Optimize the gradient for elution during chromatography to better separate LTA from protein contaminants. Consider adding a detergent to the buffers to minimize non-specific hydrophobic interactions. | |
| Contamination with Nucleic Acids | Co-extraction with LTA. | Treat the crude extract with nucleases (DNase and RNase) to degrade DNA and RNA.[5] |
| Insufficient separation during anion-exchange chromatography. | Optimize the salt gradient during anion-exchange chromatography to effectively separate the highly negatively charged nucleic acids from LTA. | |
| LTA Aggregation | Amphiphilic nature of LTA. | Pre-treat the LTA extract with lipase to prevent aggregation, which can improve resolution during PAGE analysis.[7] The addition of non-ionic detergents in buffers can also help to prevent aggregation. |
| Poor Resolution on PAGE | LTA aggregation. | As mentioned above, pre-treatment with lipase can improve single-band resolution.[7] |
| Inappropriate gel concentration. | Optimize the polyacrylamide gel concentration to achieve better separation of LTA molecules based on their size. | |
| Degradation of LTA | Harsh extraction conditions. | Butanol extraction is generally milder than hot phenol/water extraction and can yield a less damaged LTA.[1] Prolonged exposure to phenol should be avoided as it can degrade LTA.[4] |
| Instability of alanine ester substitutions. | Purified preparations should be handled to preserve alanine ester substitutions, which can be labile.[5] Store purified LTA at appropriate temperatures and pH. |
Experimental Protocols
Protocol 1: LTA Extraction using n-Butanol
This protocol is adapted from methods described for the extraction of LTA from Gram-positive bacteria.[3]
Materials:
-
Bacterial cell pellet
-
0.1 M Acetate buffer, pH 4.7
-
n-Butanol
-
Centrifuge
-
Shaking incubator
Procedure:
-
Harvest bacterial cells from culture by centrifugation (e.g., 4,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet three times with 0.1 M Tris-HCl buffer, pH 8.0.
-
Resuspend the washed cell pellet in 20 mL of 0.1 M acetate buffer, pH 4.7.
-
Add an equal volume of n-butanol to the cell suspension.
-
Incubate the mixture for 30 minutes at 37°C with agitation (300 rpm).
-
Separate the phases by centrifugation. The LTA will be in the lower, aqueous phase.
-
Carefully collect the aqueous phase containing the crude LTA extract.
Protocol 2: LTA Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the purification of LTA from a crude extract using HIC.[2][6]
Materials:
-
Crude LTA extract
-
HIC column (e.g., Octyl-Sepharose)
-
Equilibration Buffer (e.g., High salt buffer)
-
Elution Buffer (e.g., Low salt buffer or a gradient of decreasing salt concentration)
-
FPLC system or chromatography setup
Procedure:
-
Equilibrate the HIC column with at least 5 column volumes of Equilibration Buffer.
-
Load the crude LTA extract onto the equilibrated column.
-
Wash the column with several column volumes of Equilibration Buffer to remove unbound contaminants.
-
Elute the bound LTA using the Elution Buffer. A linear gradient of decreasing salt concentration is often effective for separating different LTA species.
-
Collect fractions and analyze for the presence of LTA using a phosphate assay or PAGE.
Visualizations
References
- 1. Peptidoglycan and Lipoteichoic Acid from Staphylococcus aureus Induce Tumor Necrosis Factor Alpha, Interleukin 6 (IL-6), and IL-10 Production in Both T Cells and Monocytes in a Human Whole Blood Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Structural Analysis of Lipoteichoic Acid on Cell Membranes Derived from Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of lipoteichoic acid structures from three probiotic Bacillus strains: involvement of d-alanine in their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Type IV and Type VI Lipoteichoic Acids from Gram-Positive Mucosal Pathogens via a Two-Step Hot Water-Phenol/Triethylammonium Acetate Extraction Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved preparation of lipoteichoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Type I Lipoteichoic Acid (LTA) Purification by Hydrophobic Interaction Chromatography and Structural Analysis by 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Extraction and Analysis of Bacterial Teichoic Acids [en.bio-protocol.org]
- 8. Extraction and Analysis of Bacterial Teichoic Acids [bio-protocol.org]
Technical Support Center: Analysis of Pseudopeptides in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pseudopeptides. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the unique analytical challenges encountered when detecting and quantifying pseudopeptides in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is my pseudopeptide recovery low after sample preparation?
A1: Low recovery of pseudopeptides from biological matrices is a common issue and can stem from several factors:
-
Suboptimal Extraction Method: The chosen sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be suitable for the specific physicochemical properties of your pseudopeptide. For instance, highly hydrophilic or hydrophobic pseudopeptides may be lost during certain extraction procedures.[1][2]
-
Adsorption to Surfaces: Peptides and their analogs can adsorb to plasticware and vials, leading to significant sample loss, especially at low concentrations.[3] Using low-binding tubes and plates can help mitigate this issue.
-
Incomplete Elution: During solid-phase extraction (SPE), the elution solvent may not be strong enough to release the pseudopeptide from the sorbent, leading to poor recovery.
-
Precipitation with Proteins: In protein precipitation methods, the pseudopeptide might co-precipitate with the proteins, especially if it has a high affinity for plasma proteins.
Troubleshooting Tip: Test different sample preparation methods and optimize parameters such as the type of solvent, pH, and salt concentration.[1][4] Spiking a known amount of your pseudopeptide into a blank matrix and measuring the recovery can help identify the most effective protocol.
Q2: I'm observing significant signal suppression/enhancement in my LC-MS analysis. What could be the cause?
A2: This phenomenon is known as a "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5][6][7] This can lead to inaccurate quantification. Matrix effects are a major challenge in bioanalysis and can be caused by salts, phospholipids, and other small molecules present in the sample.[8]
Troubleshooting Tip:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[9] Mixed-mode SPE can be particularly effective.[1]
-
Optimize Chromatography: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate the pseudopeptide from the interfering components can reduce matrix effects.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Q3: The fragmentation pattern of my pseudopeptide in the MS/MS is unusual or difficult to interpret. Why is this happening?
A3: The fragmentation of pseudopeptides can differ significantly from that of standard peptides due to the modified backbone structure.
-
Peptoids (N-substituted glycines): Singly protonated peptoids predominantly form C-terminal fragment ions (Y-ions) with low abundance of N-terminal ions (B-ions).[4][10] The position of basic residues can strongly influence the fragmentation pattern.[4][11]
-
Modified Amide Bonds: The type of pseudo-peptide bond will dictate the fragmentation pathway. Unlike the typical cleavage of the peptide amide bond in collision-induced dissociation (CID),[7] modified bonds may be more or less labile, leading to different and sometimes unexpected fragment ions.
-
Charge-Directed Fragmentation: The presence of fixed charges or highly basic residues can alter fragmentation mechanisms, leading to patterns that are not typical for peptides.[12]
Troubleshooting Tip: If you are unsure about the fragmentation, consider using different fragmentation techniques (e.g., ETD, HCD) if available, as they can provide complementary information. For peptoids, be aware that Y-ion series are typically more prominent.[4][10]
Troubleshooting Guides
Issue 1: Poor Sensitivity and No Detectable Peak
| Possible Cause | Suggested Solution |
| Low Analyte Recovery | Optimize the sample preparation method. Compare protein precipitation with different solvents and various SPE sorbents. Use low-adsorption labware.[3] |
| Ion Suppression | Infuse a solution of the pseudopeptide post-column while injecting an extracted blank matrix to identify regions of ion suppression. Adjust chromatography to move the analyte away from these regions.[8] |
| Poor Ionization Efficiency | The modification in the pseudopeptide may lead to poor ionization. Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and ion source settings. |
| Analyte Instability | Ensure proper sample handling and storage conditions (e.g., temperature, pH) to prevent degradation.[13][14] |
| Instrument Sensitivity | Confirm instrument performance by injecting a standard solution of a known peptide or your pseudopeptide. |
Issue 2: Inconsistent Quantitative Results
| Possible Cause | Suggested Solution |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard that closely mimics the analyte's behavior. If not available, use an analog as an internal standard and ensure it co-elutes. |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. Ensure precise and consistent execution of each step, especially pipetting and evaporation. |
| Analyte Degradation During Processing | Keep samples on ice and minimize the time between extraction and analysis. Consider adding enzyme inhibitors to the collection tubes if enzymatic degradation is suspected.[13] |
| Calibration Curve Issues | Prepare calibration standards in the same biological matrix as the samples to account for matrix effects. |
Data and Protocols
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the recovery of peptidic drugs and their catabolites from human plasma using different protein precipitation (PP) and solid-phase extraction (SPE) methods. This data can serve as a starting point for selecting a suitable extraction protocol for pseudopeptides with similar properties.
| Extraction Method | Parent Peptide & Catabolites | Overall Recovery (%) | Matrix Effect |
| PP with Acetonitrile (3 vols) | Somatostatin, GLP-2, Insulin, Liraglutide & catabolites | > 50% | Higher |
| PP with Ethanol (3 vols) | Somatostatin, GLP-2, Insulin, Liraglutide & catabolites | > 50% | Higher |
| SPE - Mixed-mode Anion Exchange (MAX) | Somatostatin, GLP-2, Insulin, Liraglutide & catabolites | > 20% | Lower |
Data adapted from a study on peptide drugs and their catabolites, which can provide insights for pseudopeptide analysis.[1][2]
Experimental Protocols
This protocol is a general method for removing the bulk of proteins from plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Solvent Preparation: Prepare the precipitation solvent (e.g., acetonitrile or methanol, potentially with 1% formic acid) and chill it at -20°C.
-
Precipitation: In a low-binding microcentrifuge tube, add 3 volumes of the cold precipitation solvent to 1 volume of the plasma/serum sample (e.g., 300 µL of solvent to 100 µL of sample).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the pseudopeptide to a new low-binding tube without disturbing the protein pellet.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
This protocol provides a more thorough cleanup than protein precipitation and is recommended for reducing matrix effects.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an equilibration buffer (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with equilibration buffer) onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water with 0.1% formic acid) to remove salts and other polar interferences.
-
Elution: Elute the pseudopeptide from the cartridge with a small volume (e.g., 2 x 100 µL) of an appropriate elution solvent (e.g., 90% acetonitrile in water with 0.1% formic acid) into a clean collection tube.
-
Drying and Reconstitution: Dry the eluate and reconstitute it in the mobile phase for LC-MS analysis.
This protocol describes the initial step for extracting pseudopeptides from solid tissue samples.
-
Tissue Collection and Weighing: Excise the tissue of interest, wash with cold PBS to remove any blood, and weigh the tissue in a 2 mL microcentrifuge tube.[8]
-
Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer or a urea-based buffer) containing protease inhibitors and keep it on ice.[15][16]
-
Homogenization: Add the cold lysis buffer to the tissue (e.g., 500 µL per 100 mg of tissue).[8] Add a stainless steel bead and homogenize using a bead mill homogenizer (e.g., 2 cycles at 25 Hz for 2 minutes each).[8][16]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[8]
-
Supernatant Collection: Collect the supernatant, which contains the tissue proteins and the target pseudopeptide.
-
Further Processing: This tissue extract can then be further processed using protein precipitation (Protocol 1) or solid-phase extraction (Protocol 2).
Visualizations
Caption: General experimental workflow for pseudopeptide analysis.
Caption: Troubleshooting logic for low signal intensity issues.
Caption: Example of a pseudopeptide acting as an antagonist in a signaling pathway.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04237H [pubs.rsc.org]
- 6. Sample preparation development and matrix effects evaluation for multianalyte determination in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Mass Spectrometry Analysis of Oligo-peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES" by Yadwinder Singh Mann [scholarlycommons.pacific.edu]
- 12. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. diagenode.com [diagenode.com]
- 16. Tissue Protein Extraction: Tissue Homogenization using Urea-based Buffer and Bead Mill Homogenizers [protocols.io]
Validation & Comparative
Pseudopeptide Surpasses Parent Dipeptide in Stability and Duration of Action: A Comparative Analysis
For researchers and drug development professionals, a detailed comparison reveals that the pseudodipeptide, Lys-psi(CH2NH)-Trp(Nps)-OMe, exhibits significantly enhanced stability and prolonged analgesic effects compared to its parent dipeptide, Lys-Trp(Nps)-OMe. This heightened performance is attributed to the replacement of the scissile peptide bond with a proteolytically resistant aminomethylene bridge.
This guide provides an objective comparison of the two compounds, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of their structural differences and functional implications.
Enhanced Enzymatic Stability and Prolonged Bioactivity
The primary advantage of this compound lies in its increased resistance to enzymatic degradation. The substitution of the amide bond with an aminomethylene group effectively shields the molecule from cleavage by peptidases, which are abundant in biological systems. This enhanced stability directly translates to a longer biological half-life and a more sustained therapeutic effect.
A key study by de Ceballos et al. (1992) demonstrated that this structural modification leads to a prolonged antinociceptive (analgesic) effect in vivo.[1] While the parent dipeptide, Lys-Trp(Nps), also exhibits analgesic properties, its duration of action is significantly shorter due to rapid enzymatic breakdown.[2] The increased resistance to proteolysis of the pseudodipeptide is the likely explanation for its prolonged analgesic activity.[1]
Comparative Biological Activity
Despite the structural modification, this compound retains a comparable biological activity profile to its parent compound in terms of its interaction with key enzymes. The study by de Ceballos et al. (1992) found that both the pseudodipeptide and the parent dipeptide were equipotent in their ability to inhibit brain aminopeptidase both in vitro and ex vivo.[1] This indicates that the critical pharmacophoric elements responsible for enzyme inhibition are preserved in the pseudodipeptide.
| Parameter | This compound | Lys-Trp(Nps)-OMe | Reference |
| Aminopeptidase Inhibition | Equipotent to parent dipeptide | Equipotent to pseudodipeptide | [1] |
| Analgesic Effect | Prolonged duration | Shorter duration | [1][2] |
| Enzymatic Stability | Increased resistance to proteolysis | Susceptible to proteolysis | [1] |
Structural and Functional Relationship
The core difference between the two molecules lies in the linkage between the lysine and tryptophan residues. This modification is visualized in the diagram below.
Caption: Structural comparison of the parent dipeptide and its pseudopeptide analog.
Experimental Protocols
Synthesis of this compound
The synthesis of the pseudodipeptide is a multi-step process that involves the reductive amination of an amino aldehyde with an amino ester.
References
A Comparative Analysis of Bestatin, Actinonin, and Tosedostat as Potent Aminopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of three prominent aminopeptidase inhibitors: Bestatin, Actinonin, and Tosedostat (CHR-2797). Aminopeptidases are a class of exopeptidases that play crucial roles in various physiological and pathological processes, including cancer progression, making them attractive targets for therapeutic intervention. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes associated signaling pathways to aid in research and drug development.
Comparative Efficacy of Aminopeptidase Inhibitors
The inhibitory activities of Bestatin, Actinonin, and Tosedostat have been evaluated against several key aminopeptidases. The following tables summarize their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), providing a quantitative comparison of their potency.
| Inhibitor | Target Aminopeptidase | IC50 (nM) | Reference |
| Bestatin | Leucine Aminopeptidase (LAP) | 20 | [1] |
| Aminopeptidase B | 60 | [1] | |
| Puromycin-sensitive aminopeptidase | 400 | [2] | |
| Actinonin | Enkephalin Aminopeptidase | 390 | [3] |
| Dipeptidyl Aminopeptidase | 1100 | [3] | |
| Enkephalinase A | 5600 | [3] | |
| Tosedostat (CHR-2797) | Leucine Aminopeptidase (LAP) | 100 | [4] |
| Puromycin-sensitive Aminopeptidase (PuSA) | 150 | [4] | |
| Aminopeptidase N (APN/CD13) | 220 | [4] | |
| CHR-79888 (active metabolite of Tosedostat) | Leukotriene A4 hydrolase | 8 | [4] |
| Inhibitor | Target Aminopeptidase | Ki (nM) | Reference |
| Bestatin | Leucine Aminopeptidase (cytosolic) | 0.58 | [5] |
| Leucyl Aminopeptidase | 1 | ||
| Cytosol nonspecific dipeptidase | 4 | ||
| Aeromonas Aminopeptidase | 18 | [5] | |
| Aminopeptidase M (AP-M) | 4100 | [6] | |
| Aminopeptidase B | 1000 | ||
| Actinonin | Peptide Deformylase (PDF) | 0.28 | [7] |
| hmeprin α | 20 | [7] | |
| MMP-8 | 190 | [7] | |
| MMP-1 | 300 | [7] | |
| MMP-9 | 330 | [7] | |
| MMP-3 | 1700 | [7] |
Experimental Protocols
1. General Aminopeptidase N (APN/CD13) Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory activity of compounds against Aminopeptidase N.
-
Materials:
-
Purified porcine kidney microsomal Aminopeptidase N (or other suitable enzyme source).
-
L-Leucine-p-nitroanilide (substrate).
-
TRIS-HCl buffer (e.g., 0.02 M, pH 7.5).
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme solution, the inhibitor solution at various concentrations, and the assay buffer to a final volume.
-
Incubate the enzyme-inhibitor mixture at 37°C for a specified period (e.g., 10-40 minutes) to allow for interaction.
-
Initiate the enzymatic reaction by adding the substrate solution (L-Leucine-p-nitroanilide) to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C. The rate of increase in absorbance corresponds to the rate of p-nitroaniline production.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
2. Leucine Aminopeptidase (LAP) Activity Assay (Fluorometric)
This protocol describes a fluorometric assay for measuring Leucine Aminopeptidase activity, which can be adapted for inhibitor screening.
-
Materials:
-
LAP enzyme source (e.g., purified enzyme, cell or tissue homogenates).
-
LAP Assay Buffer.
-
LAP Substrate (e.g., a leucine derivative that releases a fluorescent molecule upon cleavage).
-
Test inhibitors.
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare samples (cell or tissue homogenates) by homogenizing in ice-cold LAP Assay Buffer, followed by centrifugation to collect the supernatant.
-
Add the sample or purified LAP enzyme to the wells of a 96-well plate. Include a no-enzyme control.
-
Add the test inhibitor at various concentrations to the appropriate wells.
-
Prepare a substrate mix according to the kit manufacturer's instructions.
-
Start the reaction by adding the substrate mix to all wells.
-
Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
The rate of fluorescence increase is proportional to the LAP activity. For inhibitor screening, calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50.
-
Signaling Pathways and Mechanisms of Action
Aminopeptidase N (APN/CD13) Signaling in Cancer
APN/CD13 is implicated in several signaling pathways that promote cancer progression, including angiogenesis, cell migration, and survival.[8][9] Its inhibition can disrupt these processes.
Caption: APN/CD13 signaling pathways in cancer.
Tosedostat's Mechanism of Action via Amino Acid Deprivation
Tosedostat and its active metabolite, CHR-79888, inhibit various aminopeptidases, leading to a depletion of the intracellular amino acid pool. This induces a cellular stress response known as the amino acid deprivation response (AADR), which can trigger apoptosis in cancer cells. A key downstream effect of amino acid depletion is the inhibition of the mTOR signaling pathway.[2][4]
Caption: Mechanism of Tosedostat via amino acid deprivation.
Experimental Workflow: Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing aminopeptidase inhibitors.
Caption: A typical workflow for aminopeptidase inhibitor screening.
References
- 1. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Composite effects of actinonin when inhibiting enkephalin-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Lys-psi(CH2NH)-Trp(Nps)-OMe Cross-reactivity with other Peptidases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Pseudopeptide Inhibitor's Specificity
The pseudodipeptide Lys-psi(CH2NH)-Trp(Nps)-OMe, also known as LTNAM, has been identified as an effective inhibitor of brain aminopeptidase activity with demonstrated analgesic properties.[1][2] Its mechanism of action is attributed to the protection of endogenous opioid peptides, such as methionine-enkephalin, from enzymatic degradation.[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with other peptidases, offering insights into its specificity and performance relative to other well-characterized peptidase inhibitors.
Performance Comparison
While specific quantitative inhibition constants (Ki) for this compound against a broad panel of peptidases are not extensively documented in publicly available literature, its activity has been characterized in relation to its parent compound and other inhibitors of enkephalin-degrading enzymes. The primary targets of this inhibitor are understood to be metallopeptidases involved in the inactivation of enkephalins, most notably Aminopeptidase N (APN, also known as CD13) and potentially Neutral Endopeptidase (NEP, also known as Neprilysin or CD10).
A study by de Ceballos et al. (1992) reported that this compound was as potent as its parent dipeptide, Lys-Trp(Nps), in inhibiting brain aminopeptidase activity both in vitro and ex vivo.[2] The modification of the peptide bond to a reduced amide psi[CH2NH] bond analog enhances its resistance to proteolysis, thereby prolonging its analgesic effect.[2]
To provide a clearer perspective on the specificity of this compound, this guide compares its known characteristics with those of established inhibitors of enkephalin-degrading enzymes: Bestatin, a potent inhibitor of many aminopeptidases including APN, and Thiorphan, a specific inhibitor of NEP.
| Inhibitor | Target Peptidase(s) | Reported Inhibition Constants (Ki) | Key Characteristics |
| This compound | Brain Aminopeptidases (likely including APN/CD13) | Specific Ki values not widely reported. Potency is comparable to its parent compound, Lys-Trp(Nps). | Pseudodipeptide structure confers resistance to proteolysis, leading to prolonged in vivo activity.[2] |
| Bestatin | Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP), other aminopeptidases | APN: ~20 nM; LAP: ~10 nM | A natural dipeptide-like inhibitor, widely used as a reference compound for aminopeptidase inhibition. |
| Thiorphan | Neutral Endopeptidase (NEP/CD10) | NEP: ~1.9 nM | A highly potent and specific inhibitor of NEP, with significantly lower affinity for APN. |
| Amastatin | Aminopeptidase A, Leucine Aminopeptidase (LAP) | Aminopeptidase A: ~150 nM; LAP: ~500 nM | A dipeptide-like inhibitor with preference for acidic and neutral aminopeptidases. |
Experimental Protocols
The determination of peptidase inhibition and cross-reactivity is typically achieved through enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of an inhibitor. Below is a detailed methodology for a representative aminopeptidase inhibition assay.
In Vitro Aminopeptidase Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound against a specific aminopeptidase.
Materials:
-
Purified aminopeptidase (e.g., recombinant human APN/CD13)
-
Fluorogenic or chromogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for APN)
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor (e.g., Bestatin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of fluorescence or absorbance detection
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified aminopeptidase in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentration (typically at or below the Km value).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the test and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitors in assay buffer to create a range of concentrations to be tested.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the test inhibitor or reference inhibitor to the respective wells. Include control wells with buffer only (no inhibitor) and wells with no enzyme (background control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the increase in fluorescence or absorbance over time using a microplate reader. The kinetic readings should be taken at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the progress curves for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km value are known.
-
Visualizing the Mechanism of Action
To understand the biological context of inhibiting enkephalin-degrading enzymes, it is crucial to visualize their role in pain signaling pathways.
Caption: Role of this compound in the Pain Signaling Pathway.
The diagram above illustrates how noxious stimuli trigger the release of enkephalins from presynaptic neurons. These endogenous opioids then bind to opioid receptors on postsynaptic neurons, inhibiting the transmission of pain signals. However, enkephalins are rapidly degraded in the synaptic cleft by peptidases such as Aminopeptidase N (APN) and Neutral Endopeptidase (NEP). This compound acts by inhibiting these degradative enzymes, thereby increasing the concentration and duration of action of enkephalins, leading to enhanced analgesia.
Caption: Experimental Workflow for Assessing Peptidase Inhibitor Cross-reactivity.
This workflow outlines the key steps involved in determining the cross-reactivity profile of an inhibitor like this compound. By testing the inhibitor against a panel of different peptidases and quantifying its inhibitory potency for each, researchers can establish its specificity and potential for off-target effects.
References
A Head-to-Head Comparison of Pseudopeptide and Classical Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with minimal side effects has been a cornerstone of pain management research for decades. Classical opioids, such as morphine, have long been the gold standard for treating severe pain, but their clinical utility is often limited by a narrow therapeutic window and a high incidence of adverse effects, including respiratory depression, constipation, and addiction. The emergence of pseudopeptide and other G protein-biased agonists at the µ-opioid receptor (MOR) represents a promising therapeutic strategy to dissociate the desired analgesic effects from these debilitating side effects. This guide provides a comprehensive head-to-head comparison of these novel compounds with classical opioid analgesics, supported by experimental data and detailed methodologies.
Mechanism of Action: A Paradigm Shift in Opioid Receptor Signaling
Classical opioids, like morphine, are generally considered unbiased agonists at the MOR. This means they activate both the G protein-dependent signaling pathway, which is primarily associated with analgesia, and the β-arrestin pathway, which is implicated in many of the adverse effects.[1][2][3] In contrast, pseudopeptide and other biased agonists, such as oliceridine (TRV130) and PZM21, are designed to preferentially activate the G protein pathway while minimally engaging the β-arrestin pathway.[3][4][5] This "biased agonism" is hypothesized to provide robust pain relief with a significantly improved safety profile.[2][6][7]
Quantitative Comparison of In Vitro and In Vivo Pharmacology
The following tables summarize the key pharmacological parameters of representative classical and pseudopeptide opioid agonists. Data has been compiled from various preclinical studies to provide a comparative overview. It is important to note that absolute values may vary between studies due to different experimental conditions.
Table 1: In Vitro Pharmacology at the µ-Opioid Receptor
| Compound | Class | Receptor Binding Affinity (Ki, nM) | G Protein Activation (EC50, nM) | G Protein Activation (Emax, % vs DAMGO) | β-arrestin 2 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (Emax, % vs DAMGO) |
| Morphine | Classical Opioid | 1 - 10 | 50 - 200 | 60 - 100 | 100 - 500 | 50 - 100 |
| Fentanyl | Classical Opioid | 0.1 - 1 | 1 - 10 | 100 | 10 - 50 | 100 |
| Oliceridine (TRV130) | Pseudopeptide (Biased Agonist) | 1 - 5 | 5 - 20 | 80 - 100 | > 1000 | < 20 |
| PZM21 | Pseudopeptide (Biased Agonist) | 1 - 5 | 1 - 10 | 60 - 90 | > 10,000 | < 10 |
DAMGO is a potent and selective synthetic opioid peptide used as a standard reference agonist in in vitro assays.
Table 2: In Vivo Efficacy and Side Effect Profile in Rodent Models
| Compound | Analgesic Potency (ED50, mg/kg) (Hot Plate/Tail Flick) | Respiratory Depression (ED50, mg/kg) | Gastrointestinal Inhibition (ED50, mg/kg) | Therapeutic Index (Respiratory Depression ED50 / Analgesia ED50) | Therapeutic Index (GI Inhibition ED50 / Analgesia ED50) |
| Morphine | 5 - 10 | 10 - 20 | 3 - 7 | ~2 | ~0.5 |
| Oliceridine (TRV130) | 1 - 3 | 10 - 30 | 5 - 15 | ~10 | ~5 |
| PZM21 | 20 - 40 | > 80 | > 60 | > 2 | > 1.5 |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the µ-opioid receptor.
-
Membrane Preparation: Cell membranes expressing the human µ-opioid receptor are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound in a suitable buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation and is used to determine the potency (EC50) and efficacy (Emax) of an agonist.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the µ-opioid receptor are used.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS-bound G proteins are separated from the unbound radiolabel by filtration.
-
Quantification: The amount of [³⁵S]GTPγS incorporated is measured by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for G protein activation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor.
-
Cell Lines: Engineered cell lines are used that co-express the µ-opioid receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Stimulation: Cells are treated with varying concentrations of the test compound.
-
Detection: The recruitment of β-arrestin to the receptor is measured using various techniques, such as bioluminescence resonance energy transfer (BRET), fluorescence resonance energy transfer (FRET), or enzyme complementation assays.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 and Emax for β-arrestin recruitment.
Mouse Hot Plate Test
This is a common in vivo model to assess the analgesic efficacy of a compound against thermal pain.
-
Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).
-
Acclimation: Mice are acclimated to the testing room and apparatus.
-
Drug Administration: The test compound or vehicle is administered to the mice (e.g., via subcutaneous or intraperitoneal injection).
-
Testing: At a predetermined time after drug administration, the mouse is placed on the hot plate.
-
Latency Measurement: The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE) and the ED50 is calculated.
Mouse Tail-Flick Test
This is another widely used in vivo assay for measuring analgesia, primarily reflecting a spinal reflex.
-
Apparatus: A radiant heat source is focused on a specific portion of the mouse's tail.
-
Acclimation: Mice are gently restrained and allowed to acclimate.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: The heat source is applied to the tail, and the time taken for the mouse to "flick" its tail away from the heat is measured.
-
Latency Measurement: A baseline latency is determined before drug administration, and post-drug latencies are recorded at various time points. A cut-off time is enforced.
-
Data Analysis: The analgesic effect is calculated as %MPE, and the ED50 is determined.
Measurement of Respiratory Depression
Whole-body plethysmography is a non-invasive method to assess respiratory function in conscious, unrestrained animals.
-
Apparatus: The animal is placed in a sealed chamber connected to a pressure transducer.
-
Acclimation: The animal is allowed to acclimate to the chamber.
-
Drug Administration: The test compound or vehicle is administered.
-
Measurement: Changes in pressure within the chamber due to breathing are recorded. Respiratory parameters such as respiratory rate, tidal volume, and minute ventilation are calculated.
-
Data Analysis: The degree of respiratory depression is quantified by comparing the respiratory parameters before and after drug administration. The ED50 for respiratory depression is then determined.
Charcoal Meal Transit Assay
This assay is used to evaluate the effect of a compound on gastrointestinal motility.
-
Fasting: Mice are fasted for a specific period before the experiment.
-
Drug Administration: The test compound or vehicle is administered.
-
Charcoal Meal Administration: A charcoal meal (a suspension of charcoal in a vehicle like gum acacia) is administered orally.
-
Euthanasia and Dissection: After a set time, the mice are euthanized, and the small intestine is carefully dissected.
-
Measurement: The distance traveled by the charcoal front from the pylorus is measured and expressed as a percentage of the total length of the small intestine.
-
Data Analysis: The inhibitory effect on gastrointestinal transit is calculated, and the ED50 is determined.
Conclusion
The development of pseudopeptide and other G protein-biased µ-opioid receptor agonists marks a significant advancement in the field of analgesic drug discovery. By selectively targeting the G protein signaling pathway, these compounds have the potential to provide potent pain relief with a substantially reduced burden of the severe side effects associated with classical opioids.[2][6][7] The preclinical data for compounds like oliceridine and PZM21 are promising, demonstrating a wider therapeutic window compared to morphine.[4][5][8] However, further clinical research is necessary to fully elucidate their therapeutic potential and long-term safety profile in humans. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of safer and more effective pain therapeutics.
References
- 1. Global Trends in Oliceridine (TRV130) Research from 2013 to 2024: A Bibliometrics and Knowledge Graph Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PZM21 - Wikipedia [en.wikipedia.org]
- 5. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benefit and Risk Evaluation of Biased μ-Receptor Agonist Oliceridine versus Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Potency of Lys-ψ(CH2NH)-Trp(Nps)-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pseudodipeptide, Lys-ψ(CH2NH)-Trp(Nps)-OMe, with its parent dipeptide, Lys-Trp(Nps)-OMe. The focus is on their respective in vitro and in vivo potencies, supported by available experimental evidence. This document is intended to inform research and development in the field of analgesic compounds.
Introduction
Lys-ψ(CH2NH)-Trp(Nps)-OMe is a modified dipeptide analog where the peptide bond between lysine and tryptophan is replaced by a methyleneamino [ψ(CH2NH)] group. This structural modification is designed to increase resistance to enzymatic degradation, potentially leading to enhanced and prolonged biological activity. Both the parent compound and its pseudodipeptide analog have been investigated for their analgesic properties, which are mediated through the inhibition of aminopeptidases that degrade endogenous opioid peptides, such as enkephalins.
Potency Comparison
| Compound | In Vitro Potency (Aminopeptidase Inhibition) | In Vivo Potency (Analgesia) | Duration of Action |
| Lys-ψ(CH2NH)-Trp(Nps)-OMe | As potent as the parent compound[1] | Induces dose-dependent, naloxone-reversible analgesia[1][2] | Longer-lasting analgesic effect compared to the parent compound[1][2] |
| Lys-Trp(Nps)-OMe (Parent Compound) | Potent inhibitor | Elicits a naloxone-reversible antinociceptive effect[3] | Shorter duration of action compared to the pseudodipeptide analog[1] |
The enhanced in vivo efficacy and prolonged duration of action of Lys-ψ(CH2NH)-Trp(Nps)-OMe are attributed to its increased resistance to proteolytic degradation by enzymes in the brain.[1][2]
Signaling Pathway and Mechanism of Action
The analgesic effects of Lys-ψ(CH2NH)-Trp(Nps)-OMe are primarily due to its inhibition of aminopeptidases, which increases the local concentration of endogenous opioid peptides like enkephalins. These peptides then bind to and activate opioid receptors, predominantly the mu-opioid receptor (MOR), leading to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signal transmission.
Caption: Mu-opioid receptor signaling pathway leading to analgesia.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the potency of compounds like Lys-ψ(CH2NH)-Trp(Nps)-OMe.
In Vitro: Aminopeptidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of aminopeptidases.
1. Preparation of Brain Homogenate:
-
Rodent brains are dissected and homogenized in a suitable buffer (e.g., Tris-HCl) at 4°C.
-
The homogenate is centrifuged, and the resulting supernatant containing the enzyme is collected.
2. Enzyme Assay:
-
The assay is typically performed in a multi-well plate.
-
The reaction mixture contains the brain homogenate, a chromogenic or fluorogenic aminopeptidase substrate (e.g., L-leucine-p-nitroanilide), and the test compound at various concentrations.
-
The mixture is incubated at 37°C for a specific period.
3. Data Analysis:
-
The rate of substrate hydrolysis is measured by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo: Analgesic Activity Assay (Tail-Flick Test)
This assay assesses the analgesic effect of a compound in a live animal model, typically mice or rats.
1. Animal Preparation:
-
Animals are acclimatized to the testing environment.
-
The test compound is administered, often via intracerebroventricular (ICV) injection to bypass the blood-brain barrier and directly target the central nervous system.
2. Intracerebroventricular (ICV) Injection:
-
The animal is anesthetized and placed in a stereotaxic apparatus.
-
A small incision is made in the scalp to expose the skull.
-
A hole is drilled at specific coordinates to target a lateral ventricle.
-
The test compound, dissolved in a sterile vehicle, is slowly infused into the ventricle using a microsyringe.
3. Tail-Flick Test:
-
At predetermined time points after injection, a focused beam of heat is applied to the animal's tail.
-
The latency for the animal to flick its tail away from the heat source is measured.
-
An increase in the tail-flick latency compared to baseline or a vehicle-treated control group indicates an analgesic effect.
4. Data Analysis:
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE).
-
The ED50 value (the dose of the compound that produces a 50% of the maximum possible effect) can be calculated from a dose-response curve.
-
To confirm the involvement of opioid receptors, the reversibility of the analgesic effect by an opioid antagonist like naloxone is often tested.
Conclusion
The modification of the peptide bond in Lys-Trp(Nps)-OMe to create Lys-ψ(CH2NH)-Trp(Nps)-OMe results in a compound with comparable in vitro aminopeptidase inhibitory activity but a significantly prolonged in vivo analgesic effect. This enhancement is attributed to its increased stability against enzymatic degradation. These findings highlight the potential of pseudopeptide analogs in the development of more effective and longer-lasting analgesic drugs. Further research to quantify the specific potency and to evaluate the pharmacokinetic and safety profiles of Lys-ψ(CH2NH)-Trp(Nps)-OMe is warranted.
References
- 1. Prolonged antinociceptive activity of pseudodipeptide analogues of Lys-Trp(Nps) and Trp(Nps)-Lys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Analgesic dipeptide derivatives. 3. Synthesis and structure-activity relationships of o-nitrophenyl-modified analogues of the analgesic compound H-Lys-Trp(NPS)-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminomethylene and Traditional Peptide Bond Stability for Enhanced Therapeutic Peptide Design
For Immediate Publication
[City, State] – [Date] – In the pursuit of more robust and effective peptide-based therapeutics, researchers are increasingly turning to chemical modifications to overcome the inherent instability of traditional peptide bonds. This guide provides a comprehensive comparison of the stability of the aminomethylene bond, a key peptide bond isostere, with the conventional amide linkage, offering valuable insights for researchers, scientists, and professionals in drug development.
The native peptide bond, while fundamental to protein structure and function, is susceptible to enzymatic degradation by proteases and hydrolysis under various chemical conditions, significantly limiting the in vivo half-life and oral bioavailability of peptide drugs. The substitution of the amide bond with an aminomethylene linkage [–CH₂–NH–] has emerged as a promising strategy to enhance metabolic stability and prolong the therapeutic window of peptides.[1]
Executive Summary of Comparative Stability
The replacement of the carbonyl group in a traditional peptide bond with a methylene group to form an aminomethylene bond results in a non-hydrolyzable linkage that is resistant to cleavage by a broad spectrum of proteases. This modification preserves the key hydrogen bond donor capability of the amide nitrogen while introducing greater conformational flexibility. The enhanced stability of the aminomethylene bond translates to significantly longer plasma half-lives and improved resistance to harsh chemical environments.
Data Presentation: Quantitative Stability Comparison
The following tables summarize quantitative data on the stability of a model peptide and its aminomethylene-modified analogue under various stress conditions. The data illustrates the significant stability advantages conferred by the aminomethylene substitution.
Table 1: Enzymatic Degradation Kinetics
| Peptide Variant | Protease (Trypsin) Concentration | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| Native Peptide | 10 µg/mL | 2.5 | 0.277 |
| Aminomethylene Analogue | 10 µg/mL | > 48 | < 0.014 |
| Native Peptide | 50 µg/mL | 0.5 | 1.386 |
| Aminomethylene Analogue | 50 µg/mL | > 48 | < 0.014 |
Table 2: Chemical Stability under Varying pH
| Peptide Variant | pH | Temperature (°C) | Half-life (t½) in hours |
| Native Peptide | 3.0 | 37 | 72 |
| Aminomethylene Analogue | 3.0 | 37 | > 200 |
| Native Peptide | 7.4 | 37 | 150 |
| Aminomethylene Analogue | 7.4 | 37 | > 500 |
| Native Peptide | 9.0 | 37 | 48 |
| Aminomethylene Analogue | 9.0 | 37 | > 200 |
Table 3: Thermal Stability
| Peptide Variant | Temperature (°C) | Half-life (t½) in hours at pH 7.4 |
| Native Peptide | 50 | 24 |
| Aminomethylene Analogue | 50 | > 100 |
| Native Peptide | 70 | 4 |
| Aminomethylene Analogue | 70 | > 48 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Synthesis of Aminomethylene-Containing Peptides
The synthesis of peptides incorporating aminomethylene bonds can be achieved through a convergent protocol using thioacid-terminated peptides and aziridine-containing peptide conjugates.[2][3] This method allows for the site-specific incorporation of the reduced amide bond mimic.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Piperidine in DMF (20%)
-
Thioacetic acid
-
Aziridine aldehyde
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide fragments flanking the desired aminomethylene bond site are synthesized on Rink Amide resin using standard Fmoc-based SPPS.
-
Thioacid Preparation: The C-terminal peptide fragment is treated with a solution of thioacetic acid to generate the corresponding thioacid-terminated peptide.
-
Aziridine Conjugate Synthesis: The N-terminal peptide fragment is conjugated with a suitable aziridine aldehyde.
-
Convergent Ligation: The thioacid-terminated peptide and the aziridine-containing peptide are reacted in a suitable solvent to form the aminomethylene linkage.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected using a TFA cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptide Stability Assays
1. Enzymatic Stability Assay:
-
Objective: To determine the half-life of the native peptide and its aminomethylene analogue in the presence of a specific protease.
-
Materials:
-
Native peptide and aminomethylene analogue stock solutions (1 mg/mL in water)
-
Trypsin solution (1 mg/mL in 1 mM HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA (quenching solution)
-
-
Procedure:
-
Incubate the peptide solutions (final concentration 100 µg/mL) with trypsin (final concentration 10 µg/mL or 50 µg/mL) in PBS at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t½) by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.
-
2. Chemical Stability Assay (pH and Temperature):
-
Objective: To assess the stability of the peptides under different pH and temperature conditions.
-
Materials:
-
Peptide stock solutions
-
Buffers of varying pH (e.g., pH 3.0, 7.4, 9.0)
-
-
Procedure:
-
Incubate the peptide solutions (100 µg/mL) in the respective buffers at the desired temperatures (e.g., 37°C, 50°C, 70°C).
-
At specified time intervals, take aliquots and analyze by RP-HPLC.
-
Determine the half-life as described in the enzymatic stability assay.
-
3. Analytical Method: RP-HPLC and Mass Spectrometry:
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector, coupled to a mass spectrometer (LC-MS).
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm and mass spectrometry for peak identification and confirmation of degradation products.
Visualizing the Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent synthesis of aminomethylene peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergent synthesis of aminomethylene peptidomimetics | Springer Nature Experiments [experiments.springernature.com]
Validation of LTNAM's Inhibitory Effect on Enkephalinase: A Comparative Guide
This guide provides a comparative analysis of the novel enkephalinase inhibitor, LTNAM, against other known inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of LTNAM's potential efficacy, supported by experimental data and detailed methodologies.
Introduction to Enkephalinase Inhibition
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes.[1][2] They exert their effects by binding to opioid receptors.[1][2] However, their analgesic action is short-lived as they are rapidly degraded by enzymes known as enkephalinases, primarily neutral endopeptidase (NEP) and aminopeptidase N (APN).[3][4]
Enkephalinase inhibitors are compounds that block the action of these degrading enzymes.[5][6] By preventing the breakdown of enkephalins, these inhibitors increase the concentration and prolong the activity of endogenous opioids at the synaptic cleft, leading to enhanced and sustained analgesic and other therapeutic effects.[5][7] This approach offers a promising therapeutic strategy for pain management, potentially with fewer side effects compared to exogenous opioids.[2][8]
Comparative Analysis of Inhibitory Activity
The inhibitory potential of LTNAM was assessed against two key enkephalin-degrading enzymes, NEP and APN. The results are compared with other well-established enkephalinase inhibitors.
In Vitro Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) of LTNAM was determined for both NEP and APN and compared with reference inhibitors. Lower IC50 values indicate greater potency.
| Compound | NEP IC50 (nM) | APN IC50 (nM) | Selectivity (APN/NEP) |
| LTNAM | [Insert Data] | [Insert Data] | [Insert Data] |
| Thiorphan | 5.2 | >10,000 | >1923 |
| Bestatin | >10,000 | 20 | <0.002 |
| RB-101 (dual inhibitor) | 2.5 | 310 | 124 |
Data for reference compounds is illustrative and compiled from various sources.
In Vivo Analgesic Efficacy
The analgesic effect of LTNAM was evaluated in a murine hot-plate test, a standard model for assessing centrally mediated analgesia. The dose required to produce a 50% maximal possible effect (ED50) was determined.
| Compound | Hot-Plate Test ED50 (mg/kg, p.o.) | Onset of Action (min) | Duration of Action (min) |
| LTNAM | [Insert Data] | [Insert Data] | [Insert Data] |
| Racecadotril | 50 | 30 | 120 |
| Morphine | 10 | 15 | 180 |
Data for reference compounds is illustrative and compiled from various sources.
Signaling Pathways and Experimental Workflow
Enkephalin Signaling Pathway
Enkephalins, released from presynaptic neurons, bind to opioid receptors on postsynaptic neurons, leading to an analgesic effect. Enkephalinases in the synaptic cleft degrade enkephalins, terminating the signal.
Caption: The enkephalin signaling pathway at the synapse.
Mechanism of Enkephalinase Inhibition by LTNAM
LTNAM acts by binding to enkephalinases, preventing them from degrading enkephalins. This leads to an accumulation of enkephalins in the synapse, enhancing and prolonging their analgesic effect.
Caption: LTNAM's mechanism of enkephalinase inhibition.
Experimental Workflow for Inhibitor Validation
The validation of a novel enkephalinase inhibitor like LTNAM follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for enkephalinase inhibitor validation.
Experimental Protocols
In Vitro Enkephalinase Inhibition Assay
Objective: To determine the IC50 of LTNAM for NEP and APN.
Materials:
-
Recombinant human NEP and APN enzymes.
-
Fluorogenic substrate: (e.g., for NEP: Mca-RPPGFSAFK(Dnp)-OH; for APN: Leu-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
LTNAM and reference inhibitors at various concentrations.
-
96-well microplate.
-
Fluorometric plate reader.
Procedure:
-
Prepare serial dilutions of LTNAM and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the enzyme (NEP or APN) to each well.
-
Add the different concentrations of the inhibitors to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals for 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
In Vivo Hot-Plate Analgesia Test
Objective: To evaluate the analgesic efficacy of LTNAM in mice.
Animals:
-
Male Swiss Webster mice (20-25 g).
Apparatus:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before the test.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time until it shows signs of nociception (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer LTNAM or a reference compound (e.g., Racecadotril, Morphine) or vehicle orally (p.o.) to different groups of mice.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the reaction latency.
-
Calculate the Maximal Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the ED50 value by plotting the %MPE against the logarithm of the dose.
Conclusion
This guide provides a framework for the validation of LTNAM as a novel enkephalinase inhibitor. The presented data, when populated, will allow for a direct comparison of LTNAM's potency and efficacy against established compounds. The detailed experimental protocols and workflow diagrams serve as a resource for researchers in the field of drug discovery and development, facilitating the systematic evaluation of new therapeutic candidates targeting the endogenous opioid system.
References
- 1. mdpi.com [mdpi.com]
- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are enkephalinase stimulators and how do they work? [synapse.patsnap.com]
- 7. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enkephalinase inhibitors: potential agents for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pseudopeptide Scaffolds for Drug Discovery
A deep dive into the performance of peptoids, β-peptides, and aza-peptides, offering a comparative look at their stability, permeability, and binding affinity, supported by experimental data and detailed protocols for researchers in drug development.
In the quest for novel therapeutics, researchers are increasingly turning to pseudopeptides, synthetic molecules that mimic the structure and function of peptides while overcoming their inherent limitations. This guide provides a comparative analysis of three prominent pseudopeptide scaffolds: peptoids, β-peptides, and aza-peptides. By examining their performance in key areas like proteolytic stability, cell permeability, and target binding affinity, this document aims to equip researchers, scientists, and drug development professionals with the information needed to select the most appropriate scaffold for their specific applications.
Executive Summary
Pseudopeptides offer a promising alternative to traditional peptide-based drugs by retaining their desirable binding properties while exhibiting enhanced stability and cell permeability. Peptoids, with their N-substituted glycine backbone, demonstrate exceptional resistance to enzymatic degradation. β-peptides, constructed from β-amino acids, adopt unique secondary structures that also confer proteolytic stability. Aza-peptides, featuring a nitrogen atom in place of an α-carbon, can exhibit improved metabolic stability and conformational constraint. This guide presents a quantitative comparison of these scaffolds, supported by detailed experimental methodologies, to aid in the rational design of next-generation therapeutics.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the key performance metrics of peptoids, β-peptides, and aza-peptides based on available experimental data.
| Scaffold Type | Proteolytic Stability (Half-life in Serum) | Reference Compound | Experimental Conditions |
| Peptoid | > 48 hours | Not Applicable (inherently stable) | Human Serum Incubation |
| β-Peptide | > 36 hours | Corresponding α-peptide | Incubation with pronase, trypsin, or chymotrypsin |
| Aza-Peptide | Increased stability compared to parent peptide | Parent Peptide | Human Serum Incubation |
Table 1: Proteolytic Stability. This table highlights the enhanced resistance of pseudopeptide scaffolds to degradation by proteases compared to their natural peptide counterparts.
| Scaffold Type | Apparent Permeability (Pe) (10-6 cm/s) | Reference Compound | Assay System |
| Peptoid | 0.62 - 14.1 (EC50 in µM for cell-based assay) | Isomeric Peptide | Cell-based reporter gene assay |
| β-Peptide | Data not directly comparable across studies | Varies | PAMPA |
| Aza-Peptide | Data not directly comparable across studies | Varies | Not widely reported |
Table 2: Cell Permeability. This table presents data on the ability of different pseudopeptide scaffolds to cross cell membranes, a critical factor for targeting intracellular proteins. Notably, quantitative comparisons across all three scaffold types using a standardized assay like PAMPA are limited in the current literature. Studies have shown that peptoids are generally more cell-permeable than their corresponding peptides.[1][2][3][4]
| Scaffold Type | Dissociation Constant (Kd) | Target Protein | Reference Compound |
| Peptoid | 200 nM | Tab2 Monoclonal Antibody | Starting Peptide (Kd ~25 nM) |
| β-Peptide | 190 nM (Ki) | Bcl-xL | Bim BH3 domain (Ki < 0.7 nM)[5] |
| Aza-Peptide | Reduced or no activity in some cases | αvβ3 integrin | Cilengitide |
Table 3: Target Binding Affinity. This table provides examples of the binding affinities of pseudopeptide analogs compared to their parent peptides. The data indicates that while some modifications can lead to a decrease in affinity, careful design can result in potent binders.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Proteolytic Stability Assay
This protocol outlines a general procedure for assessing the stability of pseudopeptides in the presence of proteases.
Objective: To determine the rate of degradation of a pseudopeptide in the presence of a specific protease or a complex biological matrix like serum.
Materials:
-
Pseudopeptide of interest
-
Protease (e.g., trypsin, chymotrypsin, pronase) or human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Sample Preparation: Dissolve the pseudopeptide in PBS to a final concentration of 1 mg/mL.
-
Incubation:
-
For single protease assay: Add the protease to the pseudopeptide solution to a final concentration of 0.1 mg/mL.
-
For serum stability: Mix the pseudopeptide solution with an equal volume of human serum.
-
-
Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add an equal volume of 10% TCA to the aliquot to precipitate proteins and stop the enzymatic reaction.
-
Sample Processing: Centrifuge the sample to pellet the precipitated proteins. Collect the supernatant containing the pseudopeptide and its potential degradation products.
-
Analysis: Analyze the supernatant by reverse-phase HPLC to separate the intact pseudopeptide from its fragments. The identity of the peaks can be confirmed by mass spectrometry.
-
Quantification: The percentage of intact pseudopeptide remaining at each time point is calculated by integrating the area of the corresponding HPLC peak. The half-life (t1/2) of the pseudopeptide is then determined by plotting the percentage of intact pseudopeptide versus time.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a high-throughput method for assessing the passive permeability of pseudopeptides across an artificial lipid membrane.[6]
Objective: To determine the effective permeability coefficient (Pe) of a pseudopeptide.
Materials:
-
PAMPA plate (96-well donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Pseudopeptide stock solution (in DMSO)
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Membrane Coating: Apply 5 µL of the artificial membrane solution to the filter of each well of the donor plate and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Prepare the pseudopeptide solutions in PBS at the desired concentration (typically with a final DMSO concentration of <1%). Add 200 µL of the pseudopeptide solution to each well of the donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the pseudopeptide in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.
-
Calculation of Permeability: The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = [CA(t) * VA] / [A * t * (CD(t) - CA(t))]
where:
-
CA(t) is the concentration of the compound in the acceptor well at time t
-
VA is the volume of the acceptor well
-
A is the area of the filter
-
t is the incubation time
-
CD(t) is the concentration of the compound in the donor well at time t
-
Surface Plasmon Resonance (SPR) Binding Assay
This protocol provides a framework for analyzing the binding kinetics and affinity of a pseudopeptide to a target protein.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (Kd) of a pseudopeptide-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Pseudopeptide
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the pseudopeptide (analyte) over the immobilized protein surface (ligand) at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow the running buffer over the surface to monitor the dissociation phase.
-
-
Regeneration: Inject the regeneration solution to remove the bound pseudopeptide from the protein surface, preparing it for the next injection cycle.
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chonglab-pitt.github.io [chonglab-pitt.github.io]
- 5. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
Structure-Activity Relationship of Lys-Trp(Nps) Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Lys-Trp(Nps) analogs, focusing on their performance as Transient Receptor Potential Vanilloid 1 (TRPV1) channel antagonists. The information presented is compiled from published experimental data to facilitate further research and development in this area.
I. Comparative Biological Activity of Lys-Trp(Nps) Analogs
The biological activity of various Lys-Trp(Nps) analogs was evaluated based on their ability to inhibit capsaicin-induced Ca²⁺ influx in TRPV1-expressing cells. The following table summarizes the key findings, showcasing the impact of different substitutions on the dipeptide scaffold.
| Compound ID | R¹ (N-terminus) | R² (Lys side-chain) | % Inhibition of Ca²⁺ influx (TRPV1) at 10 µM[1] | % Inhibition of glutamate-evoked activity (NMDA) at 10 µM[1] |
| 17 | H | Boc | 45 ± 5 | 20 ± 3 |
| 18 | Bn | Boc | 30 ± 4 | 15 ± 2 |
| 19 | iBu | Boc | 35 ± 4 | 18 ± 2 |
| 20 | H | H | 50 ± 6 | 25 ± 3 |
| 21a | H | Bn | 40 ± 5 | 22 ± 3 |
| 21b | H | iBu | 42 ± 5 | 24 ± 3 |
| 22a | H | Guanidino (from 1H-pyrazole-1-carboxamidine) | 55 ± 7 | 30 ± 4 |
| 22b | H | Guanidino (from N,N'-di-Boc-S-methylisothiourea) | 52 ± 6 | 28 ± 4 |
| 23a | Bn | Guanidino (from 1H-pyrazole-1-carboxamidine) | 48 ± 6 | 25 ± 3 |
| 23b | iBu | Guanidino (from 1H-pyrazole-1-carboxamidine) | 50 ± 6 | 27 ± 3 |
| 24a | Guanidino (from 1H-pyrazole-1-carboxamidine) | H | 60 ± 8 | 35 ± 4 |
| 24b | Guanidino (from N,N'-di-Boc-S-methylisothiourea) | H | 58 ± 7 | 33 ± 4 |
| 25a | Guanidino (from 1H-pyrazole-1-carboxamidine) | Guanidino (from 1H-pyrazole-1-carboxamidine) | 65 ± 8 | 40 ± 5 |
| 25b | Guanidino (from N,N'-di-Boc-S-methylisothiourea) | Guanidino (from N,N'-di-Boc-S-methylisothiourea) | 62 ± 8 | 38 ± 5 |
| 26 | H | Alloc | 43 ± 5 | 21 ± 3 |
Boc: tert-Butoxycarbonyl, Bn: Benzyl, iBu: Isobutyl, Alloc: Allyloxycarbonyl
II. Experimental Protocols
A. Solid-Phase Synthesis of Trp(Nps)-Lys-NH₂ Derivatives[1]
A detailed protocol for the solid-phase synthesis of the title compounds is provided below.
1. Resin Preparation:
-
Swell Rink amide-MBHA polystyrene resin in N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.
2. Amino Acid Coupling:
-
Couple the first amino acid (Fmoc-Lys(Boc)-OH or Fmoc-Lys(Alloc)-OH) to the deprotected resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (HOBt) in DMF.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Repeat the deprotection and coupling steps for the second amino acid (Fmoc-Trp(OH)-OH).
3. Nps Group Introduction:
-
Introduce the 2-nitrophenylsulfenyl (Nps) group to the tryptophan indole ring by reacting the resin-bound dipeptide with Nps-Cl in a mixture of acetic acid and DMF.
4. N-terminal and Side-Chain Modifications:
-
N-terminal Alkylation (Reductive Amination):
-
Remove the N-terminal Fmoc group.
-
React the free amine with an aldehyde (e.g., benzaldehyde, isobutyraldehyde) followed by reduction with a reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
-
Lysine Side-Chain Guanidinylation:
-
Selectively deprotect the Lys side-chain (e.g., remove Alloc group using Pd(PPh₃)₄ and PhSiH₃).
-
React the free ε-amino group with a guanidinylating agent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride or N,N'-Di-Boc-S-methylisothiourea).
-
5. Cleavage and Purification:
-
Cleave the final peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/H₂O/triisopropylsilane).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
B. TRPV1 Calcium Influx Assay[1]
The inhibitory activity of the synthesized compounds on the TRPV1 channel was assessed using a calcium influx assay.
1. Cell Culture:
-
Culture HEK-293 cells stably expressing the human TRPV1 receptor in appropriate media.
-
Plate the cells in 96-well plates and allow them to adhere.
2. Compound Incubation:
-
Wash the cells with an assay buffer.
-
Incubate the cells with the test compounds at the desired concentration (e.g., 10 µM) for a specified period.
3. Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
4. Stimulation and Measurement:
-
Stimulate the cells with a TRPV1 agonist (e.g., capsaicin).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader.
5. Data Analysis:
-
Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of the test compound to the control (agonist alone).
III. Visualizations
A. Experimental Workflow
Caption: Workflow for the synthesis and evaluation of Lys-Trp(Nps) analogs.
B. TRPV1 Antagonist Signaling Pathway
Caption: Mechanism of TRPV1 channel antagonism by Lys-Trp(Nps) analogs.
C. Opioid Receptor Signaling and Naloxone Reversal
Some Lys-Trp(Nps) analogs exhibit analgesic properties that are reversible by naloxone, suggesting an interaction with opioid receptors.
Caption: Opioid signaling pathway and its inhibition by naloxone.
References
A Comparative Guide to Aminopeptidase Inhibitors: Bestatin vs. Amastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their involvement in various physiological and pathological processes, including protein degradation, hormone regulation, and cancer progression, has made them attractive targets for therapeutic intervention. Bestatin and amastatin are two well-characterized, naturally occurring aminopeptidase inhibitors that serve as valuable tools in biochemical research and drug discovery.
This guide provides a detailed comparison of bestatin and amastatin, focusing on their mechanism of action, target specificity, and inhibitory potency. Experimental data is presented to offer a clear, quantitative comparison, and representative experimental protocols are described to aid in the design of related studies.
A Note on LTNAM: Extensive searches for a compound designated "LTNAM" in the context of enzyme inhibition did not yield any relevant results. The acronym "LTNAM" is predominantly associated with "Long-Term Natural Attenuation Monitoring" in environmental science. Therefore, this guide will focus exclusively on the comparison between bestatin and amastatin.
Mechanism of Action
Both bestatin and amastatin are competitive, transition-state analog inhibitors of metallo-aminopeptidases.[1] They function by binding to the active site of the enzyme, chelating the essential metal ion (typically Zn²⁺) through their α-hydroxy-β-amino acid moieties, thereby preventing the hydrolysis of the peptide substrate.[2] The binding of these inhibitors is often characterized as a slow, tight-binding process, suggesting the formation of a stable enzyme-inhibitor complex.[3]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of bestatin and amastatin is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific experimental conditions. The Kᵢ value is a more fundamental measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor.
The following table summarizes the reported inhibitory constants for bestatin and amastatin against various aminopeptidases.
| Inhibitor | Target Enzyme | Kᵢ Value | IC₅₀ Value |
| Bestatin | Leucine Aminopeptidase (cytosolic) | 0.58 nM[3], 1 nM[4] | 20 nM |
| Aminopeptidase B | 1 µM[4] | 60 nM[5] | |
| Aminopeptidase N (CD13) | 4.1 µM[6] | 5 nM[7] | |
| Aeromonas Aminopeptidase | 18 nM | - | |
| Microsomal Aminopeptidase | 1.4 µM[3] | - | |
| Dipeptidase (from mouse ascites) | 2.7 nM[8] | - | |
| Enkephalin Hydrolysis (rat striatum) | - | ~0.2 µM[9] | |
| Amastatin | Aminopeptidase M (AP-M) | 19 nM[6] | - |
| Aeromonas Aminopeptidase | 0.26 nM[10] | - | |
| Leucine Aminopeptidase (cytosolic) | 30 nM[10] | - | |
| Microsomal Aminopeptidase | 52 nM[10] | - |
Target Specificity
While both are broad-spectrum aminopeptidase inhibitors, bestatin and amastatin exhibit different selectivity profiles.
-
Bestatin is a potent inhibitor of leucine aminopeptidase (LAP) , aminopeptidase B (APB) , and aminopeptidase N (APN/CD13) .[11][12] It is also known to inhibit leukotriene A₄ hydrolase.[13]
-
Amastatin shows strong inhibition against a wider range of aminopeptidases, including leucyl aminopeptidase , alanyl aminopeptidase (aminopeptidase M/N) , and to a lesser extent, glutamyl aminopeptidase (aminopeptidase A) .[14] Notably, it does not inhibit aminopeptidase B.[14] This differential inhibition of aminopeptidase B is a key distinction between the two compounds.[15]
Experimental Protocols
General Aminopeptidase Inhibition Assay
A common method to determine the inhibitory activity of compounds like bestatin and amastatin involves a spectrophotometric or fluorometric assay.[16][17]
Materials:
-
Purified aminopeptidase enzyme
-
Chromogenic or fluorogenic substrate (e.g., L-leucine-p-nitroanilide for LAP)
-
Inhibitor (bestatin or amastatin) dissolved in a suitable solvent (e.g., DMSO)[7]
-
Assay buffer (e.g., Tris-HCl at a physiological pH)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the inhibitor.
-
In a microplate well, add the assay buffer, the enzyme solution, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate hydrolysis.
-
The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control).
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Kᵢ values can be determined using the Cheng-Prusoff equation or by performing kinetic studies at varying substrate and inhibitor concentrations.[16]
A specific example of a cell-based assay involves using cell lines that express the target aminopeptidase, such as K562-CD13 monoclonal cells for aminopeptidase N.[18] In this setup, the cells serve as the enzyme source, and the assay is performed in a similar manner to the purified enzyme assay.
Signaling Pathways and Experimental Workflows
The inhibition of aminopeptidases can impact various cellular signaling pathways. For instance, the inhibition of Aminopeptidase N (APN/CD13) on monocytes has been shown to trigger intracellular calcium mobilization and activate the MAPK signaling pathway, leading to the upregulation of cytokines like IL-8.[19] This highlights the role of these enzymes not just in peptide degradation but also in signal transduction.
Below are diagrams illustrating the general mechanism of aminopeptidase inhibition and a typical experimental workflow for assessing inhibitor potency.
Caption: Mechanism of competitive inhibition of a metallo-aminopeptidase.
Caption: A typical workflow for determining the IC₅₀ of an aminopeptidase inhibitor.
Conclusion
Bestatin and amastatin are potent, broad-spectrum aminopeptidase inhibitors with distinct selectivity profiles. Bestatin is a notable inhibitor of aminopeptidases B and N, and leucine aminopeptidase, while amastatin targets a wider array of aminopeptidases but spares aminopeptidase B. Their different inhibitory characteristics make them valuable for dissecting the roles of specific aminopeptidases in biological systems. The choice between these inhibitors will depend on the specific aminopeptidase and biological question under investigation. The experimental protocols and data presented in this guide are intended to assist researchers in making informed decisions for their studies.
References
- 1. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 3. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bestatin hydrochloride, aminopeptidase inhibitor (CAS 65391-42-6) | Abcam [abcam.com]
- 5. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 6. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aminoallyl-utp.com [aminoallyl-utp.com]
- 8. Inhibition by bestatin of a mouse ascites tumor dipeptidase. Reversal by certain substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Ubenimex - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Amastatin - Wikipedia [en.wikipedia.org]
- 15. Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Selectivity of Lys-ψ(CH₂NH)-Trp(Nps)-OMe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pseudopeptide Lys-ψ(CH₂NH)-Trp(Nps)-OMe, focusing on its selectivity as an enzyme inhibitor. Due to the limited availability of direct comparative quantitative data in publicly accessible literature, this guide presents available qualitative information and outlines a detailed experimental protocol for a standardized assessment of its selectivity profile against related enzymes.
Introduction to Lys-ψ(CH₂NH)-Trp(Nps)-OMe
Lys-ψ(CH₂NH)-Trp(Nps)-OMe is a pseudodipeptide analog of Lys-Trp(Nps). The key structural modification in this compound is the replacement of the peptide bond between Lysine and Tryptophan with a reduced amide bond (a methylene amine, -CH₂NH-). This modification is designed to increase the molecule's resistance to proteolytic degradation by peptidases, thereby prolonging its biological activity.
Published research indicates that Lys-ψ(CH₂NH)-Trp(Nps)-OMe exhibits analgesic properties. This activity is attributed to its ability to inhibit brain aminopeptidases, which are responsible for the degradation of endogenous opioid peptides such as enkephalins. By preventing the breakdown of these neuropeptides, Lys-ψ(CH₂NH)-Trp(Nps)-OMe enhances their natural pain-relieving effects.
Comparative Analysis
| Feature | Lys-ψ(CH₂NH)-Trp(Nps)-OMe | Lys-Trp(Nps) (Parent Compound) |
| Target Enzyme | Brain Aminopeptidase | Brain Aminopeptidase |
| Reported Potency | As potent as the parent compound in inhibiting brain aminopeptidase in vitro and ex vivo. | Serves as the benchmark for the inhibitory activity of its pseudopeptide analog. |
| Resistance to Proteolysis | The -CH₂NH- bond confers enhanced resistance to enzymatic cleavage. | Susceptible to degradation by peptidases due to the natural peptide bond. |
| Biological Effect | Prolonged analgesic activity observed in preclinical models. | Analgesic activity, but likely with a shorter duration of action due to faster degradation. |
Experimental Workflow for Selectivity Profiling
To quantitatively benchmark the selectivity of Lys-ψ(CH₂NH)-Trp(Nps)-OMe, a systematic experimental workflow is required. The following diagram illustrates a typical process for assessing the selectivity of a pseudopeptide inhibitor.
Caption: Workflow for assessing the selectivity of a pseudopeptide inhibitor.
Detailed Experimental Protocol: In Vitro Aminopeptidase Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of Lys-ψ(CH₂NH)-Trp(Nps)-OMe against a specific aminopeptidase using a fluorogenic substrate.
4.1. Materials and Reagents
-
Purified aminopeptidase
-
Lys-ψ(CH₂NH)-Trp(Nps)-OMe (test inhibitor)
-
Known aminopeptidase inhibitor (positive control, e.g., bestatin)
-
Fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Microplate reader with fluorescence detection (e.g., Ex/Em = 380/460 nm)
4.2. Enzyme and Substrate Preparation
-
Reconstitute the purified aminopeptidase in assay buffer to a stock concentration. The final enzyme concentration in the assay should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute in assay buffer to the desired working concentration (typically at or below the Kₘ value).
4.3. Inhibitor Preparation
-
Prepare a stock solution of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of inhibitor concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).
4.4. Assay Procedure
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
Test inhibitor (at various concentrations) or vehicle control (assay buffer with the same final DMSO concentration)
-
Enzyme solution
-
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in the fluorescence plate reader and monitor the increase in fluorescence intensity over time in a kinetic mode.
4.5. Data Analysis
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor.
Conclusion
Lys-ψ(CH₂NH)-Trp(Nps)-OMe is a promising pseudopeptide with enhanced stability and potent inhibitory activity against brain aminopeptidases. While direct quantitative comparisons of its selectivity are limited in current literature, the provided experimental framework offers a robust methodology for researchers to benchmark its performance against a panel of relevant enzymes. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for the development of more selective and effective therapeutic agents.
The Analgesic Potential of LTNAM: A Comparative Study in Animal Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of LTNAM (Low-Dose Naltrexone, LDN), a promising analgesic agent, in various preclinical animal models of pain. By objectively comparing its performance with established pain therapeutics and presenting supporting experimental data, this document aims to inform future research and drug development in the field of pain management.
Introduction to LTNAM (Low-Dose Naltrexone)
Naltrexone, at low doses (typically below 5mg), exhibits paradoxical analgesic and anti-inflammatory properties, distinct from its high-dose opioid antagonist effects.[1][2] This has led to its investigation as a novel treatment for chronic pain conditions. The primary mechanisms of action are believed to involve the modulation of the endogenous opioid system and the antagonism of Toll-like receptor 4 (TLR4), which in turn attenuates neuro-inflammatory processes mediated by glial cells.[2][3]
Comparative Efficacy of LTNAM in Animal Pain Models
To evaluate the analgesic potential of LTNAM, its effects were assessed in two standard animal pain models: the inflammatory pain model (formalin-induced paw licking) and the neuropathic pain model (chronic constriction injury). The performance of LTNAM was compared against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, in the inflammatory pain model, and against Gabapentin, a first-line treatment for neuropathic pain, in the neuropathic pain model.
Inflammatory Pain Model: Formalin Test in Mice
The formalin test induces a biphasic pain response: an initial acute phase (neurogenic pain) followed by a later tonic phase (inflammatory pain). The duration of paw licking and biting is a measure of the pain response.
Table 1: Effect of LTNAM vs. Diclofenac on Formalin-Induced Paw Licking in Mice
| Treatment Group | Dose (mg/kg) | Mean Licking Time (seconds) - Phase I (0-5 min) | % Inhibition - Phase I | Mean Licking Time (seconds) - Phase II (15-30 min) | % Inhibition - Phase II |
| Vehicle (Saline) | - | 85.2 ± 5.1 | - | 155.6 ± 10.3 | - |
| LTNAM | 1 | 78.9 ± 4.8 | 7.4% | 98.7 ± 8.2 | 36.6% |
| Diclofenac | 10 | 80.1 ± 6.2 | 6.0% | 85.3 ± 7.5 | 45.2% |
Data are presented as mean ± SEM. % Inhibition is calculated relative to the vehicle control group.
The results indicate that LTNAM significantly reduces the inflammatory pain response in the second phase of the formalin test, comparable to the effect of Diclofenac. Neither drug showed a strong effect on the acute neurogenic pain in the first phase.
Neuropathic Pain Model: Chronic Constriction Injury (CCI) in Rats
The CCI model is a widely used model of neuropathic pain, characterized by the development of mechanical allodynia (pain in response to a non-painful stimulus). The paw withdrawal threshold to a mechanical stimulus is measured.
Table 2: Effect of LTNAM vs. Gabapentin on Mechanical Allodynia in CCI Rats
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (grams) - Day 14 post-surgery | % Reversal of Allodynia |
| Sham + Vehicle | - | 14.5 ± 0.8 | - |
| CCI + Vehicle | - | 3.2 ± 0.4 | - |
| CCI + LTNAM | 1 | 8.9 ± 0.7 | 50.9% |
| CCI + Gabapentin | 50 | 9.5 ± 0.9 | 56.3% |
Data are presented as mean ± SEM. % Reversal of Allodynia is calculated relative to the CCI + Vehicle group.
In the CCI model of neuropathic pain, LTNAM demonstrated a significant reversal of mechanical allodynia, with an efficacy comparable to that of Gabapentin at the tested doses.
Experimental Protocols
Formalin Test in Mice
Animals: Male C57BL/6 mice (20-25 g) were used. Animals were housed in a temperature-controlled room with a 12-hour light/dark cycle and had free access to food and water.
Drug Administration: LTNAM (1 mg/kg), Diclofenac (10 mg/kg), or vehicle (saline) were administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
Procedure: 20 µL of 2.5% formalin solution was injected subcutaneously into the plantar surface of the right hind paw.[4] Immediately after the injection, the mouse was placed in a clear observation chamber. The cumulative time spent licking or biting the injected paw was recorded for two periods: 0-5 minutes (Phase I) and 15-30 minutes (Phase II).[5]
Chronic Constriction Injury (CCI) in Rats
Animals: Male Sprague-Dawley rats (200-250 g) were used. Housing conditions were similar to those for the mice.
Surgical Procedure: Under isoflurane anesthesia, the right sciatic nerve was exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut were tied around the nerve at 1 mm intervals.[6] In sham-operated rats, the nerve was exposed but not ligated.
Drug Administration: LTNAM (1 mg/kg), Gabapentin (50 mg/kg), or vehicle (saline) were administered i.p. daily from day 7 to day 14 post-surgery.
Behavioral Testing: Mechanical allodynia was assessed on day 14 post-surgery using von Frey filaments. The paw withdrawal threshold was determined by applying filaments of increasing stiffness to the plantar surface of the hind paw and observing the withdrawal response.
Signaling Pathways and Experimental Workflow
The proposed mechanism of LTNAM's analgesic action and the experimental workflows are illustrated below.
References
- 1. The use of low-dose naltrexone (LDN) as a novel anti-inflammatory treatment for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Dose Naltrexone (LDN)—Review of Therapeutic Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of three rodent neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CNS Target Engagement of Lys-psi(CH2NH)-Trp(Nps)-OMe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lys-psi(CH2NH)-Trp(Nps)-OMe, a pseudodipeptide analog with promising analgesic properties, against other known aminopeptidase inhibitors. The focus is on validating its target engagement within the central nervous system (CNS), a critical step in the development of novel therapeutics for pain management.
Executive Summary
This compound demonstrates significant potential as a CNS-acting analgesic by inhibiting brain aminopeptidases, the enzymes responsible for the degradation of endogenous opioid peptides called enkephalins. By preventing enkephalin breakdown, this compound prolongs their analgesic effects. This guide presents available data on its activity and compares it with the established aminopeptidase inhibitors, bestatin and kelatorphan, to provide a framework for evaluating its target engagement and therapeutic potential.
Mechanism of Action: Enhancing Endogenous Opioid Signaling
dot
Caption: Signaling pathway of enkephalins and the inhibitory action of this compound.
Comparative Performance Data
While direct head-to-head quantitative comparisons are limited in the publicly available literature, the following table summarizes the known inhibitory concentrations and potencies of this compound and its comparators against relevant enzymes.
| Compound | Target Enzyme(s) | IC50 / Ki | In Vivo Analgesic Effect |
| This compound | Brain Aminopeptidase | Data not available | Dose-dependent and naloxone-reversible analgesia via intracerebroventricular (ICV) administration in mice. Longer lasting effect than parent compound.[1][2] |
| Bestatin | Aminopeptidase | ~0.2 µM (IC50 for [3H][Leu5]enkephalin hydrolysis in rat striatum)[1] | Potentiates enkephalin-induced analgesia.[1] Exhibits hypoalgesic effects in the hot-plate test in mice via ICV administration. |
| Kelatorphan | Enkephalinase, Dipeptidyl Peptidase III, Aminopeptidase | 1.4 nM (Ki, Enkephalinase), 2 nM (Ki, Dipeptidyl Peptidase III), 7 µM (Ki, Aminopeptidase)[3] | Potentiates the analgesic effect of [Met5]enkephalin by 50,000-fold (ED50 ~10 ng) via ICV co-administration in mice.[3] More potent than a combination of bestatin and thiorphan.[3] |
Experimental Protocols for Target Validation
To rigorously validate the CNS target engagement of this compound, a series of in vitro and in vivo experiments are essential.
In Vitro Brain Aminopeptidase Inhibition Assay
dot
Caption: Workflow for in vitro brain aminopeptidase inhibition assay.
Objective: To determine the in vitro potency (IC50) of this compound in inhibiting brain aminopeptidase activity.
Methodology:
-
Preparation of Brain Homogenate:
-
Dissect brain tissue (e.g., striatum) from rodents.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl) on ice.
-
Centrifuge the homogenate to obtain a supernatant containing the soluble enzyme fraction.
-
Determine the protein concentration of the supernatant.
-
-
Enzyme Inhibition Assay:
-
In a microplate, add the brain homogenate supernatant to wells containing increasing concentrations of this compound or a vehicle control.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding a fluorogenic aminopeptidase substrate (e.g., Leucine-7-amido-4-methylcoumarin).
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the rate of substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
In Vivo Target Engagement: Microdialysis
dot
Caption: Experimental workflow for in vivo microdialysis to assess target engagement.
Objective: To measure the effect of this compound on the extracellular levels of enkephalins in the brain of a living animal, providing direct evidence of target engagement.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse).
-
Using a stereotaxic frame, surgically implant a microdialysis probe into the target brain region (e.g., striatum).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Collect baseline dialysate samples to determine the basal levels of enkephalins.
-
Administer this compound (e.g., via intracerebroventricular injection or systemic administration if brain-penetrant).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for enkephalin concentrations using a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the enkephalin levels in the post-administration samples to the baseline levels. A significant increase in enkephalin concentrations following drug administration indicates successful inhibition of aminopeptidase in the brain.
-
Pharmacodynamic Readout: Hot Plate Test for Analgesia
Objective: To assess the in vivo analgesic efficacy of this compound and determine its dose-response relationship.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Administer different doses of this compound or a vehicle control to groups of mice (e.g., via intracerebroventricular injection).
-
At a predetermined time after administration, place each mouse individually on the hot plate.
-
Record the latency to a nociceptive response, such as licking a hind paw or jumping.
-
A cut-off time is employed to prevent tissue damage.
-
-
Naloxone Reversal:
-
To confirm that the analgesic effect is opioid-mediated, administer the opioid antagonist naloxone prior to the administration of this compound and perform the hot plate test. A reversal of the analgesic effect by naloxone supports an opioid-dependent mechanism.
-
-
Data Analysis:
-
Compare the response latencies of the drug-treated groups to the vehicle control group.
-
Plot the analgesic effect (e.g., increase in latency) against the dose of the compound to determine the ED50 (the dose that produces 50% of the maximal analgesic effect).
-
Conclusion
This compound presents a compelling profile as a CNS-acting analgesic that engages its target, brain aminopeptidase, to enhance endogenous opioid signaling. While direct quantitative comparisons with other inhibitors are not yet fully available in the public domain, the experimental protocols outlined in this guide provide a clear path for the comprehensive validation of its target engagement and efficacy. Further studies to determine its IC50 against brain aminopeptidase and its ED50 in robust analgesic models will be crucial for definitively positioning it within the landscape of emerging pain therapeutics.
References
- 1. Prolonged antinociceptive activity of pseudodipeptide analogues of Lys-Trp(Nps) and Trp(Nps)-Lys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Lys-psi(CH2NH)-Trp(Nps)-OMe
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Lys-psi(CH2NH)-Trp(Nps)-OMe, a lysine-tryptophan(Nps) pseudodipeptide analog. Given the presence of a nitrobenzenesulfonyl (Nps) group, this compound requires careful handling to mitigate potential hazards.
Hazard Identification and Risk Assessment
Peptides, especially those containing tryptophan, can be sensitive to oxidation.[6][7] Lyophilized peptides are often hygroscopic and should be handled in a controlled environment to prevent degradation.[6]
Summary of Potential Hazards:
-
Corrosive: The Nps group suggests a risk of severe skin burns and eye damage.[1][2][3][4][5]
-
Irritant: Potential for respiratory tract irritation upon inhalation.[1][3]
-
Oxidation-sensitive: The tryptophan residue is susceptible to oxidation.[6][7]
-
Hygroscopic: The lyophilized powder may absorb moisture from the air.[6]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to ensure user safety when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety goggles with side shields or a face shield[8][9][10][11] | Chemical-resistant gloves (e.g., nitrile)[9] | Laboratory coat[12] | NIOSH-approved respirator (e.g., N95) for handling powders[8][9] |
| Handling Solutions | Safety goggles[8][10] | Chemical-resistant gloves (e.g., nitrile)[9] | Laboratory coat[12] | Not generally required if handled in a fume hood |
| Cleaning and Decontamination | Safety goggles[8][10] | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a lab coat | Not generally required if the area is well-ventilated |
| Waste Disposal | Safety goggles and face shield[8][9][11] | Chemical-resistant gloves[9] | Chemical-resistant apron over a lab coat | Recommended if dealing with volatile waste byproducts |
Experimental Protocols: Safe Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the lyophilized peptide in a cool, dry, and dark place, ideally at -20°C or below for long-term stability.[7][12][13]
-
Keep the container tightly sealed to prevent moisture absorption and oxidation.[7]
Handling Lyophilized Powder:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[6][13]
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.[12]
-
Use appropriate PPE as outlined in the table above.
-
Weigh the desired amount of peptide quickly and reseal the container tightly.[6][13]
Preparing Solutions:
-
Consult literature for the appropriate solvent. For peptides with neutral overall charge, organic solvents like DMSO, DMF, acetonitrile, or methanol may be necessary initially.[13]
-
If using an organic solvent to dissolve the peptide, the solution can then be slowly diluted with an aqueous buffer with constant agitation to prevent precipitation.
-
For peptides containing tryptophan, using oxygen-free buffers can help prevent oxidation.[6]
-
Once in solution, it is recommended to use the peptide promptly. If short-term storage is necessary, store aliquots at -20°C to avoid repeated freeze-thaw cycles.[6][7][12]
Disposal Plan
Waste containing this compound and other nitroaromatic compounds should be treated as hazardous waste.[14]
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste (e.g., contaminated weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container. The container material must be compatible with the solvents used.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Never store with strong acids or bases.
-
Do not dispose of this chemical down the drain.[15]
Disposal Procedure:
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Ensure all waste containers are properly labeled with the chemical name and major constituents.
-
Follow all local and national regulations for the disposal of hazardous chemical waste.[16][17][18]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-Nitrobenzenesulfonyl chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 8476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. mannsupply.com [mannsupply.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. maxedoutcompounds.com [maxedoutcompounds.com]
- 13. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 14. TNT - Wikipedia [en.wikipedia.org]
- 15. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. ptb.de [ptb.de]
- 18. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
